molecular formula C37H70NaO10P B12398014 17:0-14:1 PG-d5

17:0-14:1 PG-d5

Numéro de catalogue: B12398014
Poids moléculaire: 733.9 g/mol
Clé InChI: DQUFTGULQVOAMB-NGFKHUNFSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

17:0-14:1 PG-d5 is a useful research compound. Its molecular formula is C37H70NaO10P and its molecular weight is 733.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H70NaO10P

Poids moléculaire

733.9 g/mol

Nom IUPAC

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C37H71O10P.Na/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-36(40)44-32-35(33-46-48(42,43)45-31-34(39)30-38)47-37(41)29-27-25-23-21-18-14-12-10-8-6-4-2;/h10,12,34-35,38-39H,3-9,11,13-33H2,1-2H3,(H,42,43);/q;+1/p-1/b12-10-;/t34?,35-;/m1./s1/i32D2,33D2,35D;

Clé InChI

DQUFTGULQVOAMB-NGFKHUNFSA-M

SMILES isomérique

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCC.[Na+]

SMILES canonique

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCC.[Na+]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol): Properties, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred properties of the deuterated synthetic phospholipid, 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol). Due to the novelty of this specific molecule, this document synthesizes data from closely related compounds and established principles of lipid analysis to offer a robust framework for its study and application.

Core Properties

The precise empirical data for 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) is not extensively published. However, its fundamental chemical and physical properties can be calculated or inferred from its structure and comparison with similar non-deuterated lipids.

Physicochemical Data
PropertyValueSource
Molecular Formula C37H68D5O10PCalculated
Molecular Weight 727.98 g/mol Calculated
Physical State Likely a solid or waxy solid at room temperatureInferred from similar lipids
Solubility Soluble in organic solvents like chloroform (B151607), methanol, and DMSOInferred from similar lipids[1]
Purity ≥99% for synthetic versionsTypical for commercially available lipids[2]
Storage Recommended at -20°CStandard for phospholipids (B1166683) to prevent degradation[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of this novel phospholipid. The following protocols are adapted from established methods for similar deuterated and non-deuterated phosphatidylglycerols.

Mass Spectrometry for Isotopic Analysis

High-resolution mass spectrometry is essential for the characterization of deuterated lipids, allowing for the differentiation of isotopic labels from naturally occurring isotopes.

Objective: To confirm the molecular weight, isotopic enrichment, and structure of 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol).

Methodology:

  • Sample Preparation: Dissolve the lipid in a 9:1 methanol:dichloromethane solution. For cellular lipid extracts, perform a lipid extraction using the Bligh-Dyer or a similar method.[4] Add internal standards like PE (17:0/17:0) and PG (17:0/17:0) for quantification.[4]

  • Liquid Chromatography (LC):

  • Mass Spectrometry (MS):

    • Instrument: An Orbitrap Fusion Lumos or similar high-resolution mass spectrometer.[4]

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • MS Scan Mode: Full MS scan at a resolution of 120,000, followed by data-dependent MS/MS (ddMS2) at a resolution of ≥240,000 to resolve deuterium (B1214612) and 13C isotopes.[4]

    • Fragmentation: Higher-energy C-trap dissociation (HCD) for fragmentation of the precursor ion.

    • Data Analysis: Use software such as LipidSearch™ for identification, with precursor and product ion mass tolerance set to ≤5 ppm.[4]

Chromatographic Separation and Purification

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for the separation and purification of phospholipids.

Objective: To isolate and purify 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) from a mixture.

Methodology: Two-Dimensional Thin-Layer Chromatography

Two-dimensional TLC provides excellent resolution for complex lipid mixtures.[5][6][7]

  • Stationary Phase: Silica gel H plates (20 x 20 cm).[5]

  • Sample Application: Spot the lipid extract dissolved in chloroform onto the corner of the TLC plate.

  • First Dimension Solvent System: A non-polar solvent system, such as chloroform:methanol:water (65:25:4, v/v/v).

  • Second Dimension Solvent System: After drying the plate, rotate it 90 degrees and develop in a more polar solvent system, such as tetrahydrofuran:methylal:methanol:water (10:6:4:1, v/v/v/v).

  • Visualization: Spray the plate with a suitable reagent (e.g., Phloxine B, molybdenum blue) and heat to visualize the separated lipid spots.

  • Quantification: Scrape the spot corresponding to phosphatidylglycerol and quantify using a phosphate (B84403) assay or by densitometry.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Column: A silica-based normal-phase or a C18 reverse-phase column.

  • Mobile Phase: A gradient of organic solvents such as hexane, isopropanol, and water for normal-phase, or acetonitrile, methanol, and water for reverse-phase.

  • Detection: Use an evaporative light scattering detector (ELSD) or a UV detector at 205 nm.[8] Post-column fluorescence detection can also be employed for enhanced sensitivity.[8]

Biological Context and Signaling Pathways

Phosphatidylglycerols are important components of biological membranes and are precursors for other lipids. While the specific biological role and signaling pathways of 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) are not yet defined, it is expected to participate in pathways common to other phosphatidylglycerols and phospholipids.

Phospholipids are central to cellular signaling, acting as second messengers and modulating the activity of various proteins.[9][10] One of the most well-characterized phospholipid signaling pathways is the phosphoinositide 3-kinase (PI3K) pathway.

Generalized Phospholipid Signaling Pathway

Phospholipid_Signaling cluster_membrane Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PI3K->PIP2 Phosphorylation PIP3 PIP3 (Phosphatidylinositol 3,4,5-trisphosphate) PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Cellular Responses (e.g., Cell Growth, Proliferation) Akt->Downstream Phosphorylation of various substrates Experimental_Workflow Start Synthesis and Purification of 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) QC Quality Control (Purity Assessment by HPLC/TLC) Start->QC Structural_Validation Structural Validation (High-Resolution MS/MS, NMR) QC->Structural_Validation In_Vitro In Vitro Studies (e.g., Liposome formation, Enzyme assays) Structural_Validation->In_Vitro Cell_Based Cell-Based Assays (e.g., Cellular uptake, Signaling pathway analysis) Structural_Validation->Cell_Based Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis Cell_Based->Data_Analysis Conclusion Conclusion and Further Research Data_Analysis->Conclusion

References

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease.[1] For researchers, scientists, and drug development professionals, achieving reliable and reproducible data is the bedrock of meaningful discovery. However, the analytical journey from biological sample to quantitative data is fraught with potential for variability. This guide provides an in-depth exploration of the core principles, applications, and methodologies for using deuterated internal standards, the gold standard for ensuring accuracy and precision in mass spectrometry-based lipidomics.[2]

The Core Principle: Isotope Dilution Mass Spectrometry

The primary challenge in lipidomics is not just detecting lipids, but accurately quantifying them. Analytical workflows, from extraction to analysis, can introduce significant variability due to sample loss, matrix effects, and fluctuations in instrument performance.[3][4] Deuterated internal standards are the cornerstone of a powerful technique called isotope dilution mass spectrometry, which elegantly solves these problems.[1]

An internal standard (IS) is a compound of known concentration added to a sample at the very beginning of the analytical process.[5] A deuterated standard is a lipid molecule that is chemically identical to the endogenous lipid of interest (the analyte), but with one or more hydrogen atoms replaced by its heavier stable isotope, deuterium.[1]

The fundamental principle is that the deuterated standard and the native analyte, being nearly identical in physicochemical properties, will behave in the same way throughout the entire workflow.[6] They will be lost in equal proportions during sample extraction and will experience the same ionization suppression or enhancement (matrix effects) in the mass spectrometer.[1][4] Since the mass spectrometer can easily distinguish between the lighter analyte and the heavier deuterated standard by their mass-to-charge ratio (m/z), the ratio of their signal intensities is used for quantification.[1][7] This ratio remains constant regardless of sample loss or matrix effects, allowing for the precise calculation of the analyte's concentration.[7]

Key Advantages of Using Deuterated Standards:

  • Compensation for Sample Loss : By adding a known quantity of the deuterated standard at the start, any subsequent losses during extraction, transfer, or derivatization affect both the standard and the analyte proportionally, ensuring the accuracy of the final calculated concentration.[1]

  • Correction for Matrix Effects : The complex biological matrix (all other components in the sample) can suppress or enhance the analyte's signal during ionization.[4][8] A co-eluting deuterated standard experiences the same effect, allowing for effective normalization.[1]

  • Improved Precision and Accuracy : The stable isotope dilution method significantly enhances the precision and accuracy of quantification compared to other methods, such as external calibration.[1] A comprehensive lipidomic workflow using stable isotope dilution has demonstrated high robustness, with 820 lipids showing a relative standard deviation of less than 30% across over 1000 replicate plasma samples analyzed in 16 independent batches.[9][10]

Comparison of Internal Standard Types

While deuterated standards are widely used, other types of internal standards are also employed in lipidomics. The choice depends on the specific requirements of the analysis, cost, and availability.[1][5]

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids Hydrogen atoms are replaced by deuterium.Co-elute closely with the endogenous analyte, effectively correcting for matrix effects.[1][11]Potential for isotopic scrambling or exchange; may exhibit a slight retention time shift in liquid chromatography (LC).[1][11]
¹³C-Labeled Lipids Carbon atoms are replaced by the stable isotope ¹³C.Negligible isotope effect on retention time; reduced risk of isotopic exchange compared to deuterium.[1][11]Generally more expensive to synthesize than deuterated standards.[1][11]
Odd-Chain Lipids Fatty acids with an odd number of carbon atoms (e.g., C17:0), which are rare in most biological samples.[5]Cost-effective and chemically similar to many endogenous lipids.[11]May not perfectly mimic the extraction and ionization behavior of all endogenous lipids.[1]

Experimental Workflow and Protocols

The successful implementation of deuterated standards requires meticulous attention to detail at each step of the lipidomics workflow.

G General Experimental Workflow for Quantitative Lipidomics cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Biological Sample (e.g., Plasma, Tissue, Cells) Spike 2. Spike with Deuterated Internal Standard Mixture Sample->Spike Add known amount of IS Extract 3. Lipid Extraction (e.g., Liquid-Liquid Extraction) Spike->Extract Isolate lipids Evap 4. Solvent Evaporation Extract->Evap Concentrate lipids Recon 5. Reconstitution in LC-MS Compatible Solvent Evap->Recon Prepare for injection LCMS 6. LC-MS/MS Analysis Recon->LCMS Inject into instrument Process 7. Data Processing (Peak Integration) LCMS->Process Acquire raw data Quant 8. Quantification (Ratio of Analyte to IS) Process->Quant Calculate ratios Report 9. Data Reporting & Analysis Quant->Report Generate final results

Caption: A generalized experimental workflow for quantitative lipidomics using deuterated internal standards.[12]

Detailed Methodologies

Materials and Reagents:

  • Solvents: LC-MS grade methanol (B129727), methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.[12]

  • Internal Standards: A stock solution containing a mixture of deuterated lipid standards relevant to the analytes of interest (e.g., Palmitic acid-d31, Oleic acid-d17, Arachidonic acid-d8).[12]

  • Equipment: Vortex mixer, centrifuge, solvent evaporator (nitrogen stream or vacuum concentrator), LC-MS/MS system.[12]

Protocol: Lipid Extraction from Plasma using MTBE

This protocol is a common liquid-liquid extraction method suitable for a broad range of lipids.[12]

  • Sample Aliquoting: In a clean microcentrifuge tube, add 50 µL of thawed plasma sample.[12]

  • Internal Standard Spiking: Add 10 µL of the deuterated Internal Standard (IS) Stock Solution to the plasma sample. Vortex briefly.[12] This is the most critical step for quantification, ensuring the IS is present before any extraction-related losses occur.

  • Protein Precipitation: Add 300 µL of cold methanol and vortex for 10 seconds to precipitate proteins.[12]

  • Lipid Extraction: Add 1 mL of MTBE. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of lipids into the organic phase.[12]

  • Incubation: Incubate the mixture for 15 minutes at room temperature on a shaker.[12]

  • Phase Separation: Add 250 µL of LC-MS grade water to induce the separation of the aqueous and organic phases. Vortex for 20 seconds.[12]

  • Centrifugation: Centrifuge the sample at a speed sufficient to pellet the precipitated protein and create a clear separation between the lower aqueous layer and the upper organic (lipid-containing) layer (e.g., 10,000 x g for 5 minutes).

  • Collection: Carefully transfer the upper organic layer (~700-800 µL) to a new clean tube, avoiding the protein pellet and lower aqueous layer.[12]

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator until all solvent has evaporated.[12]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent compatible with your LC-MS method (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v). Vortex to ensure the lipid pellet is fully dissolved and transfer to an autosampler vial for analysis.[12]

Quantitative Data Presentation

The use of deuterated standards enables the generation of robust and reproducible quantitative data. The table below shows representative concentration ranges for key fatty acids in human plasma, as determined by methods employing these standards.

Table 1: Representative Concentrations of Fatty Acids in Human Plasma Data synthesized from typical values found in lipidomics literature and application notes.[2]

Fatty AcidAbbreviationRepresentative Concentration (µg/mL)
Palmitic AcidC16:0150 - 300
Stearic AcidC18:050 - 150
Oleic AcidC18:1150 - 350
Linoleic AcidC18:2200 - 450
Arachidonic AcidC20:450 - 200
Eicosapentaenoic AcidC20:5 (EPA)5 - 50
Docosahexaenoic AcidC22:6 (DHA)10 - 80

The primary benefit of using internal standards is the significant improvement in analytical precision. This is often measured by the relative standard deviation (%RSD or CV%) of quality control (QC) samples analyzed repeatedly throughout an experiment.

Table 2: Impact of Internal Standard Normalization on Analytical Precision Illustrative data based on findings where internal standards reduce analytical variation.[3][13][14]

Analytical MetricWithout Internal StandardWith Deuterated Internal Standard
Typical %RSD in QC Samples 25 - 50%< 15%
Data Robustness High variability, susceptible to matrix effects and sample loss.Significantly reduced variability, robust against analytical errors.[13]
Inter-batch Comparability Poor; difficult to compare data across different analytical runs.High; enables reliable comparison of large sample cohorts analyzed over extended periods.[9][10]

Application in Elucidating Signaling Pathways

Lipids are not just structural components or energy stores; they are critical signaling molecules that regulate a vast array of biological processes.[15][16] Lipidomics, powered by accurate quantification, is essential for mapping these pathways.

Eicosanoid Signaling Pathway

Eicosanoids are potent signaling lipids derived from the metabolism of polyunsaturated fatty acids like arachidonic acid (ARA).[17][18] They are key mediators of inflammation, immunity, and vascular regulation.[15][16] Dysregulation of eicosanoid pathways is implicated in diseases such as arthritis, cancer, and cardiovascular disease.[17][19]

G Simplified Eicosanoid Signaling Pathway MembranePL Membrane Phospholipids ARA Arachidonic Acid (ARA) MembranePL->ARA PLA2 COX Cyclooxygenase (COX-1/2) ARA->COX LOX Lipoxygenase (LOX) ARA->LOX CYP450 Cytochrome P450 (CYP) ARA->CYP450 PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs LTs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs HETEs HETEs / EETs CYP450->HETEs Inflammation Inflammation, Pain, Fever, Platelet Aggregation PGs->Inflammation Immune Immune Response, Chemotaxis LTs->Immune Vascular Vascular Tone Regulation HETEs->Vascular

Caption: Key enzymatic pathways in eicosanoid metabolism originating from arachidonic acid.[18]

Sphingolipid Metabolism Pathway

Sphingolipids are a class of lipids that are integral to membrane structure and are also critical signaling molecules involved in cell growth, differentiation, and apoptosis (programmed cell death).[20][21] The balance between different sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), can determine a cell's fate.

G Core Sphingolipid Metabolism Pathway Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT DHCer Dihydroceramide (DHCer) Sphinganine->DHCer CerS Ceramide Ceramide DHCer->Ceramide DEGS1 SM Sphingomyelin (SM) Ceramide->SM SMS GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Proliferation Proliferation, Survival (Cell Growth) S1P->Proliferation

Caption: Ceramide serves as a central hub in the synthesis of complex sphingolipids and signaling molecules.[22][23]

Conclusion

In the pursuit of understanding the complex roles of lipids in biology and disease, the quality of quantitative data is non-negotiable. Deuterated internal standards are indispensable tools that empower researchers to overcome the inherent challenges of lipid analysis.[1] By providing a reliable means to correct for analytical variability, they ensure that the data generated is accurate, precise, and reproducible.[5] For professionals in research, clinical science, and drug development, the proper implementation of deuterated standards within a rigorous, standardized protocol is the key to unlocking high-quality, reliable lipidomics data and accelerating scientific discovery.

References

Technical Guide: 17:0-14:1 PG-d5 Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity for 17:0-14:1 PG-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt). This deuterated phospholipid is a crucial internal standard for lipidomic analyses, enabling accurate quantification of phosphatidylglycerols (PGs) in complex biological samples through mass spectrometry. This document outlines the key quality control parameters, analytical methodologies, and relevant biological context for this standard.

Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a certificate of analysis for this compound.

Table 1: General Properties
ParameterSpecification
Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt
Molecular Formula C₃₇H₆₅D₅NaO₁₀P
Molecular Weight 733.94 g/mol
CAS Number 2342575-74-8
Physical State Varies (e.g., solution in chloroform (B151607), powder)
Storage -20°C
Stability At least 1 year from date of receipt when stored as directed
Table 2: Purity and Composition
AnalysisMethodSpecification
Purity Thin-Layer Chromatography (TLC)>99%
Isotopic Purity Mass SpectrometryReport Value
Identity Mass Spectrometry, NMRConforms to structure
Table 3: Representative Mass Spectrometry Data (Negative Ion Mode)
ParameterValue
Precursor Ion [M-H]⁻ m/z 732.5
Major Fragment Ions m/z 269.2 (17:0 fatty acid)
m/z 225.2 (14:1 fatty acid)
m/z 171.0 (Glycerol-3-phosphate head group)

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of this compound are provided below.

Thin-Layer Chromatography (TLC) for Purity Assessment
  • Stationary Phase: Silica gel 60 Å TLC plate.

  • Mobile Phase: A common solvent system for phospholipid separation is a mixture of chloroform, methanol (B129727), and ammonium (B1175870) hydroxide (B78521) (e.g., 65:25:4, v/v/v).

  • Sample Preparation: The this compound standard is dissolved in a suitable organic solvent, such as chloroform, to a concentration of approximately 1 mg/mL.

  • Application: A small spot of the sample solution is applied to the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.

  • Visualization: After development, the plate is dried and visualized using a suitable method. Common visualization techniques for phospholipids (B1166683) include iodine vapor, primuline (B81338) spray, or a phosphate-specific stain (e.g., molybdenum blue).

  • Purity Assessment: The purity is determined by the absence of secondary spots. The retention factor (Rf) of the main spot is compared to that of a known standard if available.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

  • Ionization Mode: Negative ion mode is often preferred for the analysis of phospholipids as it provides clear fragmentation patterns.

  • Sample Infusion: The sample is diluted in a suitable solvent (e.g., methanol/chloroform) and infused directly into the mass spectrometer.

  • MS1 Analysis: The full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact molecule (precursor ion). For this compound, the expected [M-H]⁻ ion is at m/z 732.5. The isotopic distribution is analyzed to confirm the incorporation of five deuterium (B1214612) atoms.

  • MS/MS (Tandem MS) Analysis: The precursor ion is isolated and fragmented to produce a characteristic fragmentation pattern. The major fragment ions correspond to the neutral loss of the fatty acyl chains and the polar head group, confirming the identity of the phospholipid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent system that can solubilize the phospholipid, such as a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the fatty acyl chains and the glycerol (B35011) backbone. The integration of the signals can be used to verify the relative number of protons.

  • ³¹P NMR: A single peak is expected, confirming the presence of the phosphate (B84403) group. The chemical shift provides information about the chemical environment of the phosphorus atom.

  • ²H NMR: Can be used to confirm the location and incorporation of the deuterium atoms on the glycerol headgroup.

Visualizations

Logical Flow of Certificate of Analysis

G Figure 1: Certificate of Analysis Workflow cluster_0 Product Information cluster_1 Analytical Testing cluster_2 Results & Specifications cluster_3 Final Certification A This compound C Purity Analysis (TLC) A->C D Identity Confirmation (MS) A->D E Structural Verification (NMR) A->E B Lot Number B->C B->D B->E F Purity >99% C->F G Correct Molecular Weight & Fragmentation D->G H Conforms to Structure E->H I Certificate of Analysis Issued F->I G->I H->I

Figure 1: Certificate of Analysis Workflow
Representative Synthesis Workflow

G Figure 2: Representative Synthesis Workflow for a Deuterated Diacyl-PG A Deuterated Glycerol Precursor B Protection of Hydroxyl Groups A->B C Acylation at sn-1 with Heptadecanoic Acid (17:0) B->C D Deprotection of sn-2 Hydroxyl C->D E Acylation at sn-2 with Myristoleic Acid (14:1) D->E F Deprotection of sn-3 Hydroxyl E->F G Phosphorylation at sn-3 F->G H Coupling with Glycerol G->H I Purification (e.g., Chromatography) H->I J Final Product: this compound I->J

Figure 2: Representative Synthesis Workflow for a Deuterated Diacyl-PG
Phosphatidylglycerol Biosynthesis Pathway

G Figure 3: General Phosphatidylglycerol Biosynthesis Pathway cluster_0 Precursors cluster_1 Synthesis Steps cluster_2 Related Signaling Molecules A Glycerol-3-Phosphate C Phosphatidic Acid (PA) A->C Acyltransferases B Fatty Acyl-CoA B->C D CDP-Diacylglycerol C->D CDP-diacylglycerol synthase E Phosphatidylglycerol Phosphate (PGP) D->E PGP synthase F Phosphatidylglycerol (PG) E->F PGP phosphatase G Cardiolipin (B10847521) F->G Cardiolipin synthase H Lysophosphatidylglycerol (LPG) F->H Phospholipase A

Figure 3: General Phosphatidylglycerol Biosynthesis Pathway

Role in Research and Drug Development

This compound serves as an indispensable tool in lipidomics research. Due to its structural similarity to endogenous PGs and its distinct mass, it is an ideal internal standard for mass spectrometry-based quantification. The odd-chain fatty acids (17:0 and 14:1) make it distinguishable from most naturally occurring even-chained PGs.

Phosphatidylglycerols themselves are involved in various biological processes. They are key components of bacterial and mitochondrial membranes and are precursors for cardiolipin synthesis. In mammals, PG is a critical component of pulmonary surfactant, essential for proper lung function. Furthermore, PGs and their metabolites, such as lysophosphatidylglycerols (LPGs), are emerging as important signaling molecules in inflammation and immune responses. Accurate quantification of PG species using standards like this compound is crucial for studying their roles in health and disease, and for the development of novel therapeutics targeting lipid metabolic pathways.

Commercial Suppliers and Technical Guide for 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 17:0-14:1 PG-d5, a deuterated phosphatidylglycerol, for researchers, scientists, and drug development professionals. The guide details its commercial availability, key technical specifications, and established experimental protocols for its use as an internal standard in lipidomics research.

Commercial Availability

This compound, chemically known as 1-heptadecanoyl-2-(cis-9-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a high-purity lipid standard available from specialized chemical suppliers. The primary commercial sources identified are:

  • Avanti Polar Lipids (A Croda International Plc Brand): A leading manufacturer of high-purity lipids.[1][2]

  • MedChemExpress: A supplier of bioactive molecules and research chemicals.[3][4]

  • Nordic Biosite: A distributor of life science products.

These suppliers offer the product in various quantities, typically as a solution in a certified concentration. It is crucial to obtain the certificate of analysis from the supplier for specific batch information.

Technical and Quantitative Data

The following tables summarize the key quantitative and technical data for this compound, compiled from supplier specifications.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)Avanti Polar Lipids[2]
Molecular Formula C₃₇H₆₅D₅NaO₁₀PAvanti Polar Lipids[2]
Formula Weight 733.95Avanti Polar Lipids[2]
Exact Mass 733.49Avanti Polar Lipids[2]
Purity >99%Avanti Polar Lipids[2]
Physical State SolutionSLS[5]
Storage Temperature -20°CAvanti Polar Lipids[2]
Stability 1 YearAvanti Polar Lipids[2]
CAS Number 2342575-74-8Avanti Polar Lipids[2]

Table 2: Elemental Composition

ElementPercentage CompositionSource
Carbon (C)60.55%Avanti Polar Lipids[2]
Hydrogen (H)10.30%Avanti Polar Lipids[2]
Sodium (Na)3.13%Avanti Polar Lipids[2]
Oxygen (O)21.80%Avanti Polar Lipids[2]
Phosphorus (P)4.22%Avanti Polar Lipids[2]

Experimental Protocols

This compound is predominantly utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of endogenous phosphatidylglycerols. Below are detailed experimental protocols derived from published research.

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the accurate recovery of lipids. Two common methods are the Bligh and Dyer method and a methyl-tert-butyl ether (MTBE)-based extraction.

Protocol 3.1.1: Modified Bligh and Dyer Extraction for Yeast Cells

This protocol is adapted for the extraction of lipids from yeast cells.[6]

  • Sample Preparation: Start with 0.5 OD units of yeast cells.

  • Internal Standard Spiking: Add a known amount of this compound and other internal standards for the major phospholipid and neutral lipid classes.

  • Solvent Addition: Perform the extraction according to the Bligh and Dyer method with optimizations for whole yeast cells.

  • Phase Separation: Centrifuge to separate the phases.

  • Lipid Recovery: Collect the organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and dissolve the lipid extract in a suitable solvent for analysis (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in methanol).

Protocol 3.1.2: MTBE-Based Extraction from Plasma

This method is commonly used for lipid extraction from plasma samples.[7]

  • Sample Preparation: Use 25 µL of plasma.

  • Internal Standard Spiking: Add a mixture of internal standards, including this compound, to the plasma and vortex.

  • Solvent Addition: Add 231 µL of methanol (B129727) (MeOH) and 770 µL of methyl-tert-butyl ether (MTBE).

  • Incubation: Incubate the mixture at room temperature on an orbital shaker for one hour.

  • Phase Separation: Add 192.5 µL of water to induce phase separation. The final ratio of MTBE:MeOH:Water is 10:3:2.5 (v/v/v).

  • Incubation and Centrifugation: Incubate at room temperature for 10 minutes and then centrifuge at 15,800 rcf for 10 minutes.

  • Lipid Recovery: Collect the upper organic phase.

  • Drying and Reconstitution: Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS analysis.

Mass Spectrometry Analysis

The following is a general workflow for the analysis of lipids using liquid chromatography-mass spectrometry (LC-MS).

Protocol 3.2.1: LC-MS/MS Analysis of Phospholipids

  • Chromatographic Separation: Separate the lipid classes using either normal-phase (NP) or hydrophilic interaction liquid chromatography (HILIC) to separate by headgroup polarity, or reverse-phase (RP) chromatography to separate by fatty acyl chain characteristics.[1]

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode for targeted quantification.[1]

  • Ionization: Employ electrospray ionization (ESI) in either positive or negative ion mode, depending on the lipid class of interest. Phosphatidylglycerols are typically analyzed in negative ion mode.

  • Data Analysis: Quantify the endogenous PG species by comparing their peak areas to the peak area of the this compound internal standard.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Lipid_Extraction_Workflow Lipid Extraction Workflow cluster_bligh_dyer Bligh and Dyer Method cluster_mtbe MTBE Method bd_start Yeast Cell Sample bd_is Add Internal Standards (incl. This compound) bd_start->bd_is bd_extract Bligh and Dyer Extraction bd_is->bd_extract bd_phase Phase Separation bd_extract->bd_phase bd_collect Collect Organic Phase bd_phase->bd_collect bd_dry Dry and Reconstitute bd_collect->bd_dry bd_end Lipid Extract for Analysis bd_dry->bd_end mtbe_start Plasma Sample mtbe_is Add Internal Standards (incl. This compound) mtbe_start->mtbe_is mtbe_solvent Add MTBE and Methanol mtbe_is->mtbe_solvent mtbe_incubate1 Incubate (1 hr) mtbe_solvent->mtbe_incubate1 mtbe_phase Add Water for Phase Separation mtbe_incubate1->mtbe_phase mtbe_incubate2 Incubate (10 min) & Centrifuge mtbe_phase->mtbe_incubate2 mtbe_collect Collect Upper Organic Phase mtbe_incubate2->mtbe_collect mtbe_dry Dry and Reconstitute mtbe_collect->mtbe_dry mtbe_end Lipid Extract for Analysis mtbe_dry->mtbe_end

Caption: Comparative workflow of Bligh and Dyer and MTBE lipid extraction methods.

Mass_Spectrometry_Workflow Mass Spectrometry Analysis Workflow start Reconstituted Lipid Extract lc Liquid Chromatography (HILIC or RP) start->lc ms Tandem Mass Spectrometry (ESI-MS/MS) lc->ms mrm Multiple Reaction Monitoring (MRM) ms->mrm quant Quantification vs. This compound mrm->quant end Lipidomics Data quant->end

Caption: General workflow for LC-MS/MS based lipidomics analysis.

Signaling Pathways and Logical Relationships

As this compound is an exogenous internal standard, it does not directly participate in endogenous signaling pathways. Its logical relationship within an experiment is as a reference compound for the accurate measurement of structurally similar endogenous lipids.

Internal_Standard_Logic Role of Internal Standard in Quantification cluster_sample Biological Sample cluster_standard Internal Standard endogenous_pg Endogenous PG (Unknown Amount) extraction Co-extraction endogenous_pg->extraction internal_standard This compound (Known Amount) internal_standard->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Calculate Peak Area Ratio (Endogenous PG / this compound) analysis->ratio quantification Determine Absolute or Relative Amount of Endogenous PG ratio->quantification

Caption: Logical relationship of this compound as an internal standard for quantification.

References

The Enigmatic Presence of Odd-Chain Phosphatidylglycerols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Introduction

In the vast and intricate world of lipidomics, even-chain fatty acids have long held the spotlight. However, their less common counterparts, odd-chain fatty acids (OCFAs), and the phospholipids (B1166683) that carry them, are increasingly recognized for their significant biological roles. This technical guide delves into the natural occurrence of odd-chain phosphatidylglycerols (OC-PGs), a specific class of phospholipids that incorporate these unique fatty acids. While present in lower abundance than their even-chain analogs, OC-PGs are integral to the structural and functional landscape of cellular membranes across various domains of life, from bacteria to plants and mammals. Their presence has been linked to alterations in membrane fluidity, cellular signaling, and responses to environmental stress. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biosynthesis, natural distribution, and analytical methodologies for studying OC-PGs.

Natural Occurrence and Quantitative Distribution

Odd-chain phosphatidylglycerols are found in a diverse range of organisms, with their abundance varying significantly depending on the species, tissue type, and environmental conditions. The biosynthesis of the constituent odd-chain fatty acids is a key determinant of their presence, typically initiated by a propionyl-CoA primer instead of the acetyl-CoA used for even-chain fatty acids.

Bacteria

Bacteria, particularly Gram-positive species, are notable for their significant content of odd-chain fatty acids in their membrane phospholipids. Staphylococcus aureus, a well-studied human pathogen, prominently features OC-PGs in its membrane. The lipid composition of S. aureus can be dynamically remodeled in response to environmental cues, such as the availability of host-derived fatty acids.

Organism/ConditionPhospholipid ClassRelative Abundance (%)Predominant Odd-Chain SpeciesReference
Staphylococcus aureus (general)Phosphatidylglycerol (PG)~36-55%-[1][2]
Lysyl-PG (L-PG)~8-40%-[1][2]
Cardiolipin (CL)~5%-[1]
S. aureus (in presence of oleic acid)PG (unsaturated)>30% (of total lipids)PG (33:1), PG (35:1)[3]
Plants

In plants, phosphatidylglycerol is a crucial component of thylakoid membranes, constituting approximately 10% of the total lipids in these photosynthetic structures. While the bulk of fatty acids are even-chained, the presence of odd-chain fatty acids can be influenced by abiotic stressors. For instance, in Arabidopsis thaliana, heat stress can lead to an increase in the overall levels of phosphatidylglycerol. However, specific quantitative data focusing solely on the odd-chain variants of PG in plants remains an area of active research.

Plant/ConditionMembrane/TissuePhosphatidylglycerol (PG) Abundance (% of total lipids)Notes on Odd-Chain SpeciesReference
General (Higher Plants)Thylakoid Membranes~10%Data on specific odd-chain PG abundance is limited.
Arabidopsis thaliana (Heat Stress)SeedlingsIncreased PG levels observed.Specific quantification of OC-PGs not detailed.
Mammalian Tissues

The presence of odd-chain fatty acids in mammalian tissues is attributed to both diet and endogenous synthesis, including production by gut microbiota. These OCFAs are incorporated into various phospholipid classes, including phosphatidylglycerol. While generally present at low levels, their distribution is tissue-specific. Lipidomics studies have detected odd-chain fatty acyl-containing lipids, including phospholipids, in various mouse tissues.[4]

Organism/TissuePhospholipid ClassDetection of Odd-Chain SpeciesNotesReference
Mouse (Liver, Kidney, Intestine)Phospholipids (general)DetectedPhospholipids as a whole constitute about 50.64% of lipids with odd-chain fatty acyl residues in colon cancer tissue.[4]

Experimental Protocols

The accurate analysis of odd-chain phosphatidylglycerols requires robust and sensitive methodologies. The following section outlines key experimental protocols for the extraction, separation, and analysis of these lipids.

Lipid Extraction: Bligh and Dyer Method

This is a widely used protocol for the extraction of total lipids from biological samples.[5][6][7][8]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • For each 1 ml of aqueous sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture thoroughly to create a single-phase system.

  • Add an additional 1.25 ml of chloroform and vortex again.

  • Finally, add 1.25 ml of deionized water and vortex thoroughly.

  • Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to induce phase separation. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Carefully collect the lower organic phase using a Pasteur pipette, avoiding the interface, and transfer it to a clean glass tube.

  • The extracted lipid solution can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for further analysis.

Phospholipid Separation: Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the separation of different phospholipid classes.[1][3][9][10]

Materials:

  • TLC plates (silica gel 60)

  • Developing tank lined with filter paper

  • Developing solvent (e.g., chloroform/ethanol/water/triethylamine in a 30:35:7:35 v/v/v/v ratio)

  • Lipid extract

  • Visualization reagent (e.g., iodine vapor or a phosphorus-specific spray)

Procedure:

  • Equilibrate the TLC tank with the developing solvent for at least 2 hours.

  • Spot the lipid extract onto the origin of the TLC plate, approximately 1.5 cm from the bottom edge.

  • Allow the spot to dry completely.

  • Place the TLC plate into the equilibrated tank, ensuring the origin is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Remove the plate from the tank, mark the solvent front, and air-dry it in a fume hood.

  • Visualize the separated phospholipid spots using an appropriate method. The different phospholipid classes will have migrated to different heights on the plate based on their polarity.

Analysis and Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the detailed analysis and quantification of individual phospholipid species, including OC-PGs.[11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

General Procedure:

  • Chromatographic Separation: The lipid extract is injected into the LC system. A reversed-phase C18 column is commonly used to separate phospholipid species based on the length and unsaturation of their fatty acyl chains.

  • Ionization: The separated lipids are introduced into the ESI source of the mass spectrometer, where they are ionized. Phosphatidylglycerols are typically analyzed in negative ion mode.[12]

  • Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

  • Identification: Identification of OC-PGs is based on their accurate mass and characteristic fragmentation patterns obtained through tandem mass spectrometry (MS/MS).

  • Quantification: Quantification is typically achieved using internal standards, which are commercially available phospholipids containing odd-chain fatty acids (e.g., di15:0 PG) that are not naturally abundant in the sample.[13] The peak area of the endogenous OC-PG is compared to that of the known amount of the internal standard.

Signaling and Metabolic Pathways

Phosphatidylglycerol is a key intermediate in phospholipid metabolism and serves as a precursor for other important lipids, such as cardiolipin.[10] While a direct signaling role for odd-chain phosphatidylglycerol as a primary messenger is not yet fully established, its unique fatty acid composition can influence membrane properties and the generation of other signaling molecules.

Biosynthesis of Odd-Chain Phosphatidylglycerol

The synthesis of OC-PGs begins with the de novo synthesis of odd-chain fatty acids, which is then incorporated into the glycerol (B35011) backbone.

Biosynthesis_of_Odd_Chain_Phosphatidylglycerol cluster_OCFA_synthesis Odd-Chain Fatty Acid Synthesis cluster_PG_synthesis Phosphatidylglycerol Synthesis Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS OCFA_CoA Odd-Chain Acyl-CoA (e.g., C15:0-CoA, C17:0-CoA) FAS->OCFA_CoA PA Phosphatidic Acid (PA) with odd-chain FA OCFA_CoA->PA G3P Glycerol-3-Phosphate G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol with odd-chain FA PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase OC_PG Odd-Chain Phosphatidylglycerol (OC-PG) PGP->OC_PG PGP Phosphatase Phospholipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Signal Transduction OC_PG Odd-Chain Phosphatidylglycerol (OC-PG) Membrane_Properties Altered Membrane Fluidity & Curvature OC_PG->Membrane_Properties PLD Phospholipase D (PLD) OC_PG->PLD OC_PA Odd-Chain Phosphatidic Acid (OC-PA) PLD->OC_PA Downstream_Targets Downstream Protein Targets (e.g., Kinases, Phosphatases) OC_PA->Downstream_Targets Cellular_Response Cellular Response (e.g., Growth, Stress Adaptation) Downstream_Targets->Cellular_Response

References

The Cornerstone of Accuracy: A Technical Guide to the Foundational Principles of Internal Standards in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of utilizing internal standards in lipid analysis, a critical practice for ensuring data accuracy and reliability in research, clinical diagnostics, and pharmaceutical development. We will explore the fundamental rationale, selection criteria, and practical application of internal standards, supported by detailed experimental protocols, quantitative data comparisons, and visual workflows to provide a comprehensive resource for the scientific community.

The Indispensable Role of Internal Standards in Lipidomics

In the intricate landscape of lipid analysis, particularly with highly sensitive techniques like mass spectrometry (MS), variability can arise from numerous sources, including sample preparation, extraction efficiency, instrument response, and matrix effects.[1][2] An internal standard (IS) is a well-characterized compound of a known concentration that is added to a sample at the beginning of the analytical workflow.[3] Its primary function is to serve as a reference point, co-experiencing the same procedural variations as the endogenous lipids of interest (analytes). By normalizing the analyte signal to the internal standard signal, researchers can correct for these variations, leading to significantly improved precision and accuracy in quantification.[4][5]

The fundamental principle lies in the ratio of the analyte's response to the IS's response. Since both are subjected to the same conditions, this ratio remains constant even if absolute signal intensities fluctuate, providing a reliable measure of the analyte's concentration.[3]

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is paramount for accurate lipid quantification. The most common types fall into two main categories:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in lipidomics.[6] A SIL-IS is a synthetic version of the analyte where one or more atoms (commonly 1H, 12C, or 14N) are replaced with their heavier stable isotopes (e.g., 2H or Deuterium, 13C, or 15N).[7] This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6] The mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS.

  • Non-Endogenous (Structural Analog) Internal Standards: These are compounds that are structurally similar to the analytes but are not naturally found in the biological sample being analyzed.[8] Examples include lipids with odd-chain fatty acids or fatty acids with chain lengths not typically present in the sample. While not as ideal as SIL-IS, they are a viable and more cost-effective option when a corresponding SIL-IS is unavailable. Their similar chemical properties allow them to reasonably mimic the behavior of the endogenous lipids.

Criteria for Selecting the Optimal Internal Standard

The ideal internal standard should possess the following characteristics:

  • Chemical and Physical Similarity: The IS should closely resemble the analyte in terms of structure, polarity, and ionization efficiency to ensure it behaves similarly throughout the analytical process.[2]

  • Not Naturally Present: The internal standard must be absent from the original sample to avoid interference and inaccurate quantification.

  • Purity and Known Concentration: The IS must be of high purity and its concentration in the spiking solution must be accurately known.

  • Elution Profile: In chromatographic methods, the IS should ideally elute near the analytes of interest without co-eluting with any of them.

  • Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analytes by the mass spectrometer.

Quantitative Impact of Internal Standards: A Data-Driven Perspective

The use of internal standards demonstrably improves the quality of quantitative lipid analysis. The following tables summarize the impact on precision and accuracy.

Table 1: Improvement in Analytical Precision with Internal Standard Normalization

This table illustrates the reduction in the coefficient of variation (%CV) for replicate injections of lipid extracts after normalization to an internal standard.[5]

Data TreatmentAverage %CV (Positive Ion Mode)Average %CV (Negative Ion Mode)
Before Normalization10 ± 7%71 ± 19%
After Normalization6 ± 7%14 ± 17%

Table 2: Impact of Internal Standard Choice on Quantification Accuracy and Precision

This table presents data on the bias and variance introduced when using an alternative (non-ideal) internal standard for fatty acid quantification.[9]

MetricValueInterpretation
Median Relative Absolute Percent Bias1.76%Minimal impact on overall accuracy.
Median Spike-Recovery Absolute Percent Bias8.82%Acceptable accuracy for many applications.
Median Increase in Variance141%Significant decrease in precision.

Table 3: Representative Precision of Lipid Quantification using a Stable Isotope Dilution Internal Standard Method in Human Plasma [10]

Lipid ClassMean Concentration (µg/mL)Coefficient of Variation (%CV)
Phosphatidylcholine (PC)15005.2
Lysophosphatidylcholine (LPC)2506.8
Phosphatidylethanolamine (PE)508.1
Triacylglycerol (TAG)10004.5
Cholesterol Ester (CE)12005.5
Sphingomyelin (SM)2006.2

Detailed Experimental Protocols

A robust and reproducible experimental protocol is the foundation of reliable lipid analysis. The following sections outline a standard workflow.

Preparation of Internal Standard Stock Solution
  • Selection: Choose a commercially available, high-purity internal standard or a pre-mixed solution like Avanti's EquiSPLASH™.[11]

  • Solubilization: Dissolve the internal standard(s) in a suitable organic solvent (e.g., methanol (B129727) or a chloroform (B151607):methanol mixture) to a known concentration.

  • Storage: Store the stock solution in an airtight, amber glass vial at -20°C or -80°C to prevent degradation and solvent evaporation.

Lipid Extraction using a Modified Bligh & Dyer Method with Internal Standard Spiking

This protocol is a widely used method for extracting a broad range of lipids from biological samples.[12][13]

  • Sample Preparation: Homogenize the biological sample (e.g., tissue, cell pellet, or plasma) in a glass tube.

  • Internal Standard Addition: Add a precise volume of the internal standard stock solution to the homogenized sample. This step is critical and should be done at the very beginning of the extraction process.[14]

  • Solvent Addition (Single Phase): Add a mixture of chloroform and methanol (typically 1:2 v/v) to the sample to create a single-phase system, ensuring thorough mixing.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation. The final solvent ratio should be approximately 2:2:1.8 (chloroform:methanol:water).

  • Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., methanol:toluene 9:1 v/v for LC-MS).[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a liquid chromatography system equipped with a suitable column (e.g., C18 reversed-phase). The lipids are separated based on their physicochemical properties.

  • Ionization: The separated lipids are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) where they are ionized.

  • Mass Analysis: The ionized lipids are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Fragmentation (MS/MS): For structural elucidation and enhanced specificity, precursor ions are selected and fragmented, and the resulting product ions are detected.

  • Data Acquisition: The instrument software records the intensity of each m/z value over time, generating a chromatogram and mass spectra.

Visualizing the Core Principles: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in lipid analysis with internal standards.

Lipidomics_Workflow Sample Biological Sample (Tissue, Plasma, Cells) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Lipid Quantification & Identification DataProcessing->Quantification

A typical experimental workflow for lipidomics analysis.

IS_Selection_Logic Start Start: Need for Lipid Quantification Analyte Identify Target Lipid Analyte(s) Start->Analyte SIL_Available Is a Stable Isotope-Labeled (SIL) Standard Available? Analyte->SIL_Available Use_SIL Select SIL Internal Standard (Gold Standard) SIL_Available->Use_SIL Yes Analog_Available Is a Suitable Non-Endogenous Analog Available? SIL_Available->Analog_Available No End Proceed with Method Validation Use_SIL->End Use_Analog Select Non-Endogenous Internal Standard Analog_Available->Use_Analog Yes Reassess Re-evaluate Analytical Strategy or Method Development Analog_Available->Reassess No Use_Analog->End Reassess->Analyte

Logical workflow for selecting an appropriate internal standard.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Dihydrosphingosine 3-ketodihydrosphingosine -> Dihydrosphingosine SPT->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide SMS SMS Ceramide->SMS GCS GCS Ceramide->GCS Ceramidase Ceramidase Ceramide->Ceramidase Sphingomyelin Sphingomyelin SMS->Sphingomyelin Glucosylceramide Glucosylceramide GCS->Glucosylceramide Sphingosine Sphingosine Ceramidase->Sphingosine SPHK Sphingosine Kinase (SPHK) Sphingosine->SPHK S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P

Simplified diagram of the de novo sphingolipid biosynthesis pathway.

Conclusion

The meticulous use of internal standards is not merely a recommendation but a fundamental requirement for achieving accurate and reproducible quantitative data in lipid analysis. By understanding the principles of their function, the criteria for their selection, and the nuances of their application, researchers can significantly enhance the quality and reliability of their findings. This guide provides a foundational framework for implementing best practices in the use of internal standards, ultimately contributing to the advancement of lipidomics and its diverse applications in science and medicine.

References

The Pivotal Role of Phosphatidylglycerols in the Architecture and Function of Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phosphatidylglycerols (PGs) are a unique class of anionic phospholipids (B1166683) that, despite often being a minor component by concentration, exert a profound influence on the biophysical properties and biological functions of cellular membranes across all domains of life. This technical guide provides an in-depth exploration of the biological significance of PGs, detailing their structure, metabolism, and multifaceted roles in prokaryotic and eukaryotic cells. We present a comprehensive overview of their critical functions in photosynthesis, mitochondrial bioenergetics, pulmonary surfactant activity, and as a key precursor for the synthesis of cardiolipin (B10847521). Furthermore, this guide delves into the emerging roles of PGs and their derivatives in cellular signaling pathways and their promising applications in drug development, particularly in novel antibacterial strategies and advanced liposomal drug delivery systems. Quantitative data on PG abundance and fatty acid composition are systematically presented, and detailed experimental protocols for their analysis are provided. Visualizations of key metabolic and signaling pathways, as well as experimental workflows, are rendered using the DOT language to facilitate a deeper understanding of the complex roles of these essential lipids. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive technical understanding of the biological significance of phosphatidylglycerols.

Introduction: The Unsung Hero of Cellular Membranes

Phosphatidylglycerol (PG) is a glycerophospholipid characterized by a glycerol (B35011) head group attached to a diacylglycerol backbone via a phosphodiester bond.[1] This structure imparts a net negative charge at physiological pH, classifying it as an anionic phospholipid. While often overshadowed by more abundant phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in eukaryotic membranes, PG's presence is indispensable for a wide array of cellular processes.[2] In bacteria, PGs are a major constituent of the cell membrane, playing a crucial role in maintaining membrane integrity and serving as a precursor for other important lipids.[3] In plants and cyanobacteria, PG is a vital component of thylakoid membranes, essential for the structural and functional integrity of the photosynthetic machinery.[4] Eukaryotic mitochondria also rely on PG as the immediate precursor for cardiolipin, a unique phospholipid critical for the optimal function of the electron transport chain.[2] Beyond these structural and metabolic roles, PGs and their derivatives are increasingly recognized for their involvement in modulating cellular signaling cascades. This guide aims to provide a detailed technical overview of the multifaceted biological significance of phosphatidylglycerols.

Structure and Metabolism of Phosphatidylglycerols

The fundamental structure of phosphatidylglycerol consists of a glycerol-3-phosphate backbone esterified with two fatty acids at the sn-1 and sn-2 positions and a head group composed of another glycerol molecule linked via a phosphodiester bond.[1] The fatty acid composition of PG is highly variable and depends on the organism and the specific membrane in which it resides. This variability in acyl chain length and saturation significantly influences the biophysical properties of the membrane, such as fluidity and curvature.

Biosynthesis of Phosphatidylglycerol

The biosynthesis of PG is a conserved pathway in both prokaryotes and eukaryotes, proceeding through a series of enzymatic reactions:

  • Formation of Phosphatidic Acid (PA): The pathway begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid, followed by a second acylation to yield phosphatidic acid.

  • Activation of Phosphatidic Acid: PA is then activated by cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in phospholipid synthesis.[1]

  • Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP): The enzyme PGP synthase catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP), releasing cytidine monophosphate (CMP).[1]

  • Dephosphorylation to Phosphatidylglycerol: Finally, PGP is dephosphorylated by a specific PGP phosphatase to yield phosphatidylglycerol.[1]

The following diagram illustrates the core biosynthetic pathway of phosphatidylglycerol.

PG_Biosynthesis cluster_enzymes Enzymes & Cofactors G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acylation CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PG Phosphatidylglycerol PGP->PG Acyl_CoA1 2 Acyl-CoA Acyl_CoA1->PA CTP CTP CTP->CDP_DAG G3P_enzyme Glycerol-3-Phosphate Acyltransferase CMP CMP Pi Pi PGP_Synthase PGP Synthase PGP_Phosphatase PGP Phosphatase

Biosynthesis of Phosphatidylglycerol.
Catabolism and Conversion

PG is not only a structural component but also a metabolic precursor. In bacteria, two molecules of PG can be condensed by cardiolipin synthase to form cardiolipin and a molecule of glycerol.[1] In eukaryotes, cardiolipin is synthesized in the mitochondria from PG and CDP-DAG.[1] PG can also be catabolized by various phospholipases to generate signaling molecules such as lysophosphatidylglycerol (B1238068) (LPG).

Quantitative Data on Phosphatidylglycerol

The relative abundance and fatty acid composition of PG vary significantly across different organisms and cellular compartments, reflecting its diverse functional roles.

Abundance of Phosphatidylglycerol in Different Membranes
Membrane TypeOrganism/TissuePhosphatidylglycerol (% of Total Phospholipids)Reference(s)
Thylakoid Membrane Plants (e.g., Spinach)~10%[4]
Cyanobacteria~10%[4]
Mitochondrial Inner Membrane Mammalian (e.g., Rat Liver)Low (precursor pool)[2]
YeastLow (precursor pool), accumulates in crd1Δ mutants[5]
Bacterial Cell Membrane Escherichia coli18-21%[3]
Lung Surfactant Human7-15%[6]
Fatty Acid Composition of Phosphatidylglycerol

The fatty acid profile of PG is tailored to the specific functional requirements of the membrane.

Organism/TissueMajor Fatty Acids in PhosphatidylglycerolReference(s)
Escherichia coli Palmitic acid (16:0), Palmitoleic acid (16:1), Vaccenic acid (18:1)[7]
Human Lung Surfactant Oleic acid (18:1) is a major component, with alterations in disease states like IPF.[8][9][8][9][10]
Plant Thylakoids (Spinach) Contains a unique trans-Δ3-hexadecenoic acid (16:1t)[11]

Biological Functions of Phosphatidylglycerol

PG's unique physicochemical properties enable it to perform a variety of essential biological functions.

Role in Photosynthesis

In the thylakoid membranes of plants and cyanobacteria, PG is the only major phospholipid and is crucial for photosynthesis.[4] It is an integral component of both Photosystem I (PSI) and Photosystem II (PSII) complexes.[4][12] Quantitative analysis reveals that a significant portion of the total thylakoid PG is directly associated with these photosystem complexes, suggesting a specific and essential role.[4][12] PG is thought to be involved in the structural organization of these complexes and in facilitating electron transport.

Function in Mitochondria

In eukaryotes, PG is primarily synthesized in the mitochondria and serves as the essential precursor for cardiolipin (CL).[2] CL is a dimeric phospholipid with a unique conical shape that is critical for the structure of mitochondrial cristae and the function of numerous proteins involved in the electron transport chain and ATP synthesis. While PG itself is a low-abundance phospholipid in mitochondria under normal conditions, its synthesis is a prerequisite for maintaining mitochondrial integrity and function.[2][13]

The following diagram illustrates the role of PG as a precursor to cardiolipin in the mitochondrial inner membrane.

PG_to_CL cluster_Mitochondrion Mitochondrial Inner Membrane PG Phosphatidylglycerol CL Cardiolipin PG->CL CDP_DAG CDP-Diacylglycerol CDP_DAG->CL CMP CMP CL->CMP CLS Cardiolipin Synthase CLS->CL

Synthesis of Cardiolipin from PG.
Importance in Lung Surfactant

Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveoli of the lungs, reducing surface tension and preventing alveolar collapse during expiration. PG is a significant component of pulmonary surfactant, typically comprising 7-15% of the total phospholipids.[6] While not the most abundant lipid, its presence is a key indicator of fetal lung maturity.[14] The absence of PG in the amniotic fluid is associated with respiratory distress syndrome in premature infants.[14] PG is thought to contribute to the fluidity and spreading of the surfactant film over the alveolar surface.[14]

Role in Bacterial Membranes

In bacteria, particularly Gram-negative bacteria, PG is a major anionic phospholipid.[15] It plays a crucial role in maintaining the structural integrity and fluidity of the cell membrane. PG is also involved in various cellular processes, including protein translocation and cell division. Due to its abundance in bacterial membranes and relative scarcity in mammalian cells, PG is being explored as a potential target for the development of novel antibacterial agents.[2][4][13][16][17]

Phosphatidylglycerol in Cellular Signaling

Emerging evidence indicates that PG and its metabolites are not merely structural lipids but also play active roles in cellular signaling.

Lysophosphatidylglycerol (LPG) Signaling

Phospholipase A2 (PLA2) can hydrolyze PG to produce lysophosphatidylglycerol (LPG), a bioactive lysophospholipid. LPG has been shown to act as a signaling molecule that can modulate various cellular responses, including cell migration and proliferation.[18] LPG exerts its effects by binding to specific G-protein coupled receptors (GPCRs), initiating downstream signaling cascades.[1][17][19]

The following diagram depicts a simplified signaling pathway initiated by LPG.

LPG_Signaling LPG Lysophosphatidylglycerol (LPG) GPCR LPG Receptor (GPCR) LPG->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Proliferation, Migration) Second_Messenger->Cellular_Response Initiates

Lysophosphatidylglycerol Signaling Pathway.
Modulation of Inflammatory Responses

PG has demonstrated anti-inflammatory properties. Studies have shown that PG can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with lipopolysaccharide (LPS).[18] This effect is thought to be mediated, at least in part, through the modulation of signaling pathways involved in the inflammatory response. The anti-inflammatory potential of PG makes it an attractive candidate for therapeutic interventions in inflammatory diseases.[18][19]

Applications in Drug Development

The unique properties and biological roles of PG have positioned it as a molecule of significant interest in the field of drug development.

Phosphatidylglycerol as an Antibacterial Target

The distinct phospholipid composition of bacterial membranes, with their high concentration of PG, compared to mammalian cell membranes, presents a selective target for the development of new antibiotics. Several studies have explored compounds that specifically bind to PG, leading to disruption of the bacterial membrane and cell death.[2][4][13][16][17] This approach offers a promising strategy to combat the growing threat of antibiotic-resistant bacteria.

Phosphatidylglycerol in Liposomal Drug Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate and deliver therapeutic agents. The inclusion of PG in liposomal formulations can enhance their stability and modify their surface charge.[20][21][22][23] Anionic liposomes containing PG have been investigated for their ability to modulate immune responses and for targeted drug delivery.[24] PEGylation of PG-containing liposomes has been studied to prolong their circulation time, although with mixed results, indicating that the interplay between the phospholipid composition and PEGylation is complex.[24]

Therapeutic Potential of PG Derivatives

The anti-inflammatory and neuroprotective effects of PG and its derivatives are being actively investigated. For example, a novel drug formulation based on phospholipid nanoparticles incorporating PG has shown neuroprotective effects in a rat model of Parkinson's disease.[25] Furthermore, PG-based therapies are being explored for the treatment of chronic skin wounds in diabetes, where they may help to mitigate inflammation and oxidative stress.[19]

Experimental Protocols

Accurate analysis of phosphatidylglycerol is crucial for understanding its biological roles. This section provides an overview of key experimental methodologies.

Lipid Extraction from Cells

A common method for extracting lipids from biological samples is the Bligh and Dyer method.

Protocol: Bligh and Dyer Lipid Extraction

  • Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Centrifuge the mixture to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas.

  • Storage: The dried lipid extract is stored at -20°C or -80°C until analysis.

The following diagram illustrates the workflow for lipid extraction.

Lipid_Extraction_Workflow Start Start: Cell Pellet Homogenize Homogenize in Chloroform:Methanol (1:2) Start->Homogenize Phase_Separation Add Chloroform & Water Centrifuge Homogenize->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Dry Evaporate Solvent (Nitrogen Stream) Collect_Organic->Dry Store Store Dried Lipids at -20°C / -80°C Dry->Store End End: Lipid Extract Store->End

Lipid Extraction Workflow.
Thin-Layer Chromatography (TLC) for Phospholipid Separation

TLC is a widely used technique for separating different classes of phospholipids.

Protocol: One-Dimensional TLC for Phospholipid Separation

  • Plate Preparation: Use a silica (B1680970) gel TLC plate. For enhanced separation of anionic phospholipids, the plate can be pre-treated with a boric acid solution.[26]

  • Sample Application: Spot the lipid extract onto the baseline of the TLC plate.

  • Development: Place the plate in a chromatography tank containing a suitable solvent system (e.g., chloroform:ethanol:water:triethylamine).[26] Allow the solvent to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the separated phospholipid spots using a suitable stain (e.g., primuline (B81338) spray or iodine vapor).

  • Identification: Identify the PG spot by comparing its migration distance (Rf value) to that of a known PG standard run on the same plate.

Mass Spectrometry (MS) for Phosphatidylglycerol Analysis

Mass spectrometry is a powerful tool for the detailed structural characterization and quantification of PG molecular species.

Protocol: LC-MS/MS Analysis of Phosphatidylglycerol

  • Sample Preparation: The extracted lipids are reconstituted in a suitable solvent for injection.

  • Chromatographic Separation: The lipid sample is injected into a liquid chromatography (LC) system, often using a normal-phase or reversed-phase column, to separate the different lipid classes.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. For PG analysis, negative ion mode electrospray ionization (ESI) is typically used.

  • Tandem Mass Spectrometry (MS/MS): To identify the specific fatty acyl chains and their positions on the glycerol backbone, precursor ions corresponding to PG molecular species are selected and fragmented. The resulting product ion spectra provide detailed structural information.[6]

  • Quantification: The abundance of different PG species can be quantified by comparing their peak areas to those of internal standards.

Conclusion and Future Perspectives

Phosphatidylglycerol, once considered a minor and relatively simple phospholipid, is now understood to be a key player in a multitude of fundamental cellular processes. Its roles in maintaining the structural and functional integrity of membranes in bacteria, chloroplasts, and mitochondria are well-established. The discovery of its involvement in cellular signaling and its potential as a therapeutic agent and a target for novel antibiotics has opened up exciting new avenues of research. Future investigations will likely focus on further elucidating the intricate details of PG-mediated signaling pathways, exploring the full therapeutic potential of PG and its derivatives in a range of diseases, and developing innovative strategies to target PG in pathogenic microorganisms. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in unraveling the full complexity of the phosphatidylglycerol lipidome and its dynamic regulation in health and disease. This in-depth technical understanding of phosphatidylglycerol will be invaluable for researchers, scientists, and drug development professionals as they work to harness the potential of this versatile and essential phospholipid.

References

An In-depth Technical Guide to the Nomenclature of Phosphatidylglycerol (PG) Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature used to describe phosphatidylglycerol (PG) lipids. A clear understanding of this nomenclature is essential for researchers in lipidomics, cell biology, and drug development to accurately identify, quantify, and communicate their findings. This document covers the systematic and shorthand naming conventions, presents quantitative data on PG abundance, details common experimental protocols for PG analysis, and illustrates the biosynthetic pathway of PG.

Core Concepts in Phosphatidylglycerol Nomenclature

Phosphatidylglycerol (PG) is a glycerophospholipid that is a key component of biological membranes in bacteria, plants, and animals, and serves as a precursor for other important lipids like cardiolipin.[1] The nomenclature for PG, like other glycerophospholipids, follows the guidelines set by the International Union of Pure and Applied Chemistry and the International Union of Biochemistry and Molecular Biology (IUPAC-IUBMB) and is further standardized for high-throughput analysis by systems like the LIPID MAPS classification.

The structure of a PG molecule consists of a glycerol (B35011) backbone where two fatty acids are esterified at the sn-1 and sn-2 positions, and a phosphate (B84403) group is attached at the sn-3 position. This phosphate group is further esterified to another glycerol molecule.

Systematic Nomenclature

The systematic name of a PG molecule provides a complete and unambiguous description of its structure. It specifies the stereochemistry of the glycerol backbone (sn for stereospecifically numbered), the names of the fatty acyl chains at the sn-1 and sn-2 positions, and the head group.

For example, a phosphatidylglycerol with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position would be systematically named:

1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol)

Shorthand Notation for Mass Spectrometry

In the context of lipidomics and mass spectrometry, a more concise shorthand notation is commonly used. This notation simplifies the representation of complex lipid structures identified in high-throughput analyses. The LIPID MAPS shorthand notation is widely adopted and follows a hierarchical structure that reflects the level of structural detail determined experimentally.

The general format for PG lipids is: PG(FA1/FA2)

Where:

  • PG is the abbreviation for phosphatidylglycerol.

  • FA1 and FA2 represent the fatty acyl chains at the sn-1 and sn-2 positions, respectively.

Each fatty acid is described by the number of carbon atoms followed by the number of double bonds, separated by a colon (e.g., 16:0 for palmitic acid, 18:1 for oleic acid).

Levels of Structural Detail in Shorthand Notation:

  • Sum Composition: When the exact fatty acid composition is not determined, the total number of carbons and double bonds in the acyl chains are summed up. For example, PG(34:1) indicates a PG molecule with a total of 34 carbons and 1 double bond in its two fatty acyl chains.

  • Defined Fatty Acyl Chains: When the specific fatty acids are known but their positions on the glycerol backbone are not, they are listed with an underscore. For example, PG(16:0_18:1) represents a PG with one palmitic acid and one oleic acid, with their positions undetermined.

  • Defined Stereochemistry: When the positions of the fatty acids are known, they are listed with a forward slash. For example, PG(16:0/18:1) indicates that palmitic acid is at the sn-1 position and oleic acid is at the sn-2 position.

Quantitative Data on Phosphatidylglycerol Abundance

The abundance of phosphatidylglycerol varies significantly across different organisms and even between different tissues and membranes within the same organism. The following tables summarize the quantitative distribution of PG lipids.

Table 1: Abundance of Phosphatidylglycerol in Various Biological Systems

Biological SystemTissue/MembraneAbundance of PG (% of total phospholipids)
Bacteria (Gram-positive) Cell MembraneUp to 60%
Bacteria (Gram-negative) Inner Cell Membrane20-25%
Plants Thylakoid Membranes~10%
Mammals Most Tissues1-2%
Lung SurfactantUp to 11%
MitochondriaPrecursor for cardiolipin

Table 2: Fatty Acid Composition of Phosphatidylglycerol in Plants

The fatty acid composition of PG in plants is crucial for processes like photosynthesis and chilling sensitivity. The table below shows a representative fatty acid composition of PG in the leaves of higher plants.

Fatty AcidShorthand NotationPercentage Composition (mol %)
Palmitic acid16:0Varies, can be high
trans-3-Hexadecenoic acid16:1tCharacteristic of chloroplast PG
Stearic acid18:0Generally low
Oleic acid18:1Present in varying amounts
Linoleic acid18:2Present in varying amounts
α-Linolenic acid18:3Present in varying amounts

Note: The exact percentage composition can vary depending on the plant species and environmental conditions.

Experimental Protocols for Phosphatidylglycerol Analysis

The analysis of PG lipids typically involves three main stages: extraction from the biological sample, separation of the lipid classes, and identification and quantification, usually by mass spectrometry.

Lipid Extraction from Cells (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids, including PG, from cultured cells.

Materials:

  • Cell pellet (from ~1-5 million cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.1 N HCl

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS to remove any media components.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of water or PBS.

    • Add methanol and chloroform to the cell suspension to achieve a final single-phase mixture of chloroform:methanol:water (or 0.1 N HCl) with a ratio of 1:2:0.8 (v/v/v). The use of 0.1N HCl in place of water improves the recovery of acidic phospholipids (B1166683) like PG.[2]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Allow the extraction to proceed for 30 minutes at room temperature.

  • Phase Separation:

    • Add an equal volume of chloroform and water (or 0.1 N HCl) to the single-phase mixture to induce phase separation, resulting in a final ratio of approximately 2:2:1.8 (v/v/v).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection and Drying:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface.

    • Transfer the organic phase to a clean glass tube.

    • Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage:

    • Store the dried lipid extract at -80°C until analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of individual PG molecular species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A column suitable for lipid separation (e.g., C18 reversed-phase or HILIC).

  • A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.

General Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

    • Include an internal standard (e.g., a non-naturally occurring PG species like di15:0 PG) for accurate quantification.

  • Chromatographic Separation:

  • Mass Spectrometric Analysis:

    • Ionize the eluting lipids using ESI, typically in negative ion mode for PG analysis due to the phosphate group.

    • Perform tandem MS (MS/MS) experiments. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is often used. This involves selecting the precursor ion of a specific PG species in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific fragment ion (often corresponding to a fatty acyl chain) in the third quadrupole.

    • For structural confirmation, a product ion scan can be performed to obtain the full fragmentation pattern of the PG molecule.

  • Data Analysis:

    • Identify the PG species based on their retention time and specific MS/MS transitions.

    • Quantify the amount of each PG species by comparing the peak area of the analyte to the peak area of the internal standard.

Biosynthesis and Signaling Pathway of Phosphatidylglycerol

Phosphatidylglycerol plays a central role in lipid metabolism, most notably as the precursor for the synthesis of cardiolipin, a critical phospholipid for mitochondrial function. The biosynthesis of PG occurs in the endoplasmic reticulum and mitochondria in eukaryotes and in the cell membrane of prokaryotes.

The diagram below illustrates the core biosynthetic pathway leading to the formation of phosphatidylglycerol and its subsequent conversion to cardiolipin.

PG_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid (PA) LPA->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase + CTP PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PG Phosphatidylglycerol (PG) PGP->PG CL Cardiolipin (CL) PG->CL Cardiolipin Synthase + CDP-DAG (Eukaryotes) or + PG (Prokaryotes)

Caption: Biosynthetic pathway of phosphatidylglycerol and its conversion to cardiolipin.

This guide provides a foundational understanding of phosphatidylglycerol nomenclature and analysis. For more detailed information on specific PG species or advanced analytical techniques, consulting the primary literature and resources like the LIPID MAPS database is recommended.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Phosphatidylglycerols using 17:0-14:1 PG-d5 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that are integral components of cellular membranes. In mammals, they are precursors for cardiolipin (B10847521) and are found in pulmonary surfactant. In bacteria, PGs are a major constituent of the cell membrane and play a crucial role in the host's innate immune response. Accurate quantification of PG molecular species is vital for understanding their roles in various physiological and pathological processes, including bacterial infections and lung function.

This document provides a detailed protocol for the sensitive and accurate quantification of phosphatidylglycerols in biological samples using 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5) as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]

Applications

The quantification of PGs is critical in several areas of research and development:

  • Bacteriology and Infectious Diseases: PGs are major anionic phospholipids in bacterial membranes. Their unique fatty acid compositions can serve as biomarkers for bacterial identification and for studying antibiotic resistance mechanisms.[3][4][5]

  • Immunology: Bacterial PGs are recognized by the innate immune system, particularly by Toll-like receptors (TLRs), initiating an inflammatory response. Quantifying PGs can help in understanding host-pathogen interactions.

  • Pulmonary Research: PGs are a key component of pulmonary surfactant, and their levels are indicative of fetal lung maturity and respiratory health.

  • Drug Development: As essential components of bacterial membranes, the enzymes involved in PG biosynthesis are potential targets for the development of novel antibiotics.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (Avanti Polar Lipids or equivalent)

  • Solvents (LC-MS Grade): Methanol (B129727), Chloroform, Isopropanol, Acetonitrile, Water

  • Additives: Ammonium (B1175870) formate, Formic acid

  • Lipid Extraction Solvents: Methyl-tert-butyl ether (MTBE)

  • Biological Matrix: Plasma, tissue homogenate, or bacterial cell pellet

Internal Standard Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform:methanol 1:1, v/v) at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10 µg/mL. The final concentration of the internal standard in the sample should be optimized based on the expected concentration of endogenous PGs, with a typical target concentration of 100 ng/mL in the final reconstituted sample volume.[6]

Lipid Extraction from Biological Samples (MTBE Method)

This protocol is adapted for a 50 µL plasma sample. Volumes should be scaled accordingly for other sample types.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 300 µL of methanol and vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase (approximately 1 mL) and transfer to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., Acetonitrile:Isopropanol 1:1, v/v with 10 mM ammonium formate).

LC-MS/MS Analysis

The following is a representative UPLC-MS/MS method for the analysis of phosphatidylglycerols.

Parameter Condition
LC System UPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 40% B to 100% B over 10 min, hold at 100% B for 2 min, return to 40% B and re-equilibrate for 3 min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Spray Voltage -4500 V
Source Temperature 500°C
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the detection of endogenous PGs and the this compound internal standard. Collision energies should be optimized for the specific instrument.

Lipid Species Precursor Ion (m/z) Product Ion (m/z) Fatty Acyl Chain
This compound (IS) 733.5269.317:0
225.214:1
PG (16:0/18:1)747.5255.216:0
281.318:1
PG (16:0/18:2)745.5255.216:0
279.218:2
PG (18:0/18:1)775.6283.318:0
281.318:1
PG (18:1/18:2)771.6281.318:1
279.218:2

Note: The precursor ion for the d5-internal standard is shifted by 5 Da compared to its non-deuterated counterpart due to the five deuterium (B1214612) atoms on the glycerol (B35011) head group.

Data Presentation

The following tables summarize typical performance characteristics and representative quantitative data for the analysis of phosphatidylglycerols using this compound as an internal standard.

Table 1: Method Performance Characteristics

Parameter Value Comment
Linearity (r²) > 0.99For a calibration curve prepared in a surrogate matrix.
Precision (%RSD) < 15%For quality control samples at low, medium, and high concentrations.
Accuracy (% Recovery) 85 - 115%General expectation for validated bioanalytical methods.
Limit of Quantification (LOQ) 1 - 10 ng/mLDependent on the specific PG species and instrument sensitivity.

Table 2: Illustrative Quantitative Data for PG Species in Bacterial and Human Plasma Samples

PG Molecular Species Concentration in S. aureus (µg/mg protein) Concentration in Human Plasma (ng/mL)
PG (16:0/18:1)12.5 ± 2.145.2 ± 8.9
PG (16:0/18:2)8.9 ± 1.528.7 ± 5.4
PG (18:0/18:1)5.2 ± 0.915.6 ± 3.1
PG (18:1/18:2)15.8 ± 3.362.1 ± 12.5

Note: The data presented are for illustrative purposes only and will vary depending on the specific experimental conditions and sample type.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of phosphatidylglycerols using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, Bacteria) add_is Spike with This compound sample->add_is extract Lipid Extraction (MTBE Method) add_is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc_sep UPLC Separation (C18 Column) reconstitute->lc_sep ms_detect Tandem MS Detection (ESI-, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Ratio to IS) integrate->quantify report Data Reporting quantify->report

Workflow for the quantitative analysis of PGs.
Signaling Pathway: Bacterial Phosphatidylglycerol and Innate Immune Activation

Bacterial phosphatidylglycerols are recognized by Toll-like receptor 2 (TLR2) on the surface of innate immune cells, such as macrophages. This recognition event initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

G cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 recruits TLR1 TLR1 TLR1->MyD88 CD14 CD14 CD14->TLR2 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription of Bacterial_PG Bacterial Phosphatidylglycerol Bacterial_PG->TLR2 binds to

Bacterial PG recognition by TLR2 signaling pathway.

Conclusion

The protocol described provides a reliable and reproducible method for the quantitative analysis of phosphatidylglycerols in various biological samples. The incorporation of this compound as an internal standard is a critical component of the workflow, ensuring the high accuracy and precision required for meaningful lipidomics research. This approach is applicable to a wide range of studies, from fundamental research into lipid metabolism to the identification of potential lipid biomarkers in the context of infectious diseases and drug development.

References

Application Notes and Protocols for Quantitative Analysis of 17:0-14:1 Phosphatidylglycerol in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerols (PGs) are a class of phospholipids (B1166683) that play crucial roles in various biological processes, including membrane structure and signaling. Accurate quantification of specific PG species in plasma is essential for lipidomic research and can provide insights into disease states and the effects of therapeutic interventions. The use of a stable isotope-labeled internal standard, such as 17:0-14:1 PG-d5, is the gold standard for mass spectrometry-based quantification as it effectively corrects for sample loss during preparation and variations in instrument response.[1] This document provides a detailed protocol for the spiking of this compound into plasma samples for the accurate quantification of 17:0-14:1 PG using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of the internal standard and its addition to plasma samples.

ParameterValueNotes
Internal Standard (IS) This compound1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5
IS Stock Solution Concentration 1 mg/mL in ethanolStore at -20°C.
IS Working Solution Concentration 10 µg/mL in ethanolPrepare fresh before use.
Plasma Sample Volume 100 µL
Volume of IS Working Solution to Spike 10 µL
Final Concentration of IS in Plasma 1 µg/mL (1000 ng/mL)This concentration is a starting point and may need optimization based on the expected endogenous levels and instrument sensitivity.
Target Final Concentration in Reconstituted Sample 100 ng/mLThis is a recommended target concentration for the final sample injected into the LC-MS/MS system.[2]

Experimental Protocol

This protocol details the steps for spiking the internal standard, extracting the lipids from plasma, and preparing the sample for LC-MS/MS analysis.

Materials
  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • This compound internal standard

  • Ethanol (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Procedure
  • Preparation of Internal Standard (IS) Working Solution:

    • Prepare a 10 µg/mL working solution of this compound by diluting the 1 mg/mL stock solution with ethanol.

  • Sample Preparation and Spiking:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample.

    • Vortex briefly to mix.

  • Lipid Extraction (Matyash Method):

    • Add 300 µL of cold methanol to the plasma sample containing the internal standard.

    • Vortex for 30 seconds.

    • Add 1 mL of cold MTBE.

    • Vortex for 1 minute.

    • Incubate on a shaker at 4°C for 10 minutes.

    • Add 250 µL of LC-MS grade water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection and Drying:

    • Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new microcentrifuge tube.

    • Dry the organic extract to completeness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for your LC-MS/MS system (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium (B1175870) acetate). This will result in a target IS concentration of 100 ng/mL.

    • Vortex thoroughly to ensure the lipids are fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of 17:0-14:1 PG and its deuterated internal standard. Optimization may be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
17:0-14:1 PG705.5269.2Optimize for your instrument
225.2Optimize for your instrument
This compound (IS) 710.5 269.2 Optimize for your instrument
225.2 Optimize for your instrument

Note: The precursor ion for 17:0-14:1 PG in negative mode is [M-H]⁻. The product ions correspond to the carboxylate anions of the fatty acyl chains (17:0 and 14:1).[2][3] The precursor ion for the d5-labeled internal standard will be 5 Da higher.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis plasma 100 µL Plasma is_spike Spike with 10 µL of 10 µg/mL this compound plasma->is_spike methanol Add 300 µL Cold Methanol is_spike->methanol mtbe Add 1 mL Cold MTBE methanol->mtbe vortex1 Vortex & Incubate mtbe->vortex1 water Add 250 µL Water vortex1->water vortex2 Vortex water->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in 100 µL LC-MS/MS Solvent dry_down->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data Data Processing & Quantification lcms->data

References

Application Note: Quantitative Lipidomics Workflow for Phosphatidylglycerols Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that are essential components of cellular membranes. While they are minor constituents in most mammalian cell membranes, typically 1-2%, they play critical roles in various physiological processes.[1] PGs are notably abundant in pulmonary surfactant, where their presence is a key indicator of fetal lung maturity.[1][2] Furthermore, PGs serve as crucial precursors for the synthesis of cardiolipin (B10847521), a unique phospholipid vital for mitochondrial function and structure.[1][3] Emerging evidence also points to the role of PG derivatives, such as lysophosphatidylglycerols, as signaling molecules in inflammatory and immune responses.[4]

Given their low abundance and significant biological roles, the accurate quantification of PG species is paramount for understanding their function in health and disease. Mass spectrometry-based lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the sensitivity and specificity required for this task. The gold standard for accurate quantification in mass spectrometry is the use of stable isotope-labeled internal standards.[5] This application note provides a detailed workflow for the quantitative analysis of PG species in biological samples using deuterated PG internal standards, following the principle of isotope dilution mass spectrometry.

The core principle involves adding a known quantity of a deuterated PG standard (e.g., 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) or d31-PG(16:0/18:1)) into a sample at the initial stage of preparation.[6][7][8] Because the deuterated standard is chemically identical to its endogenous counterpart, it co-elutes chromatographically and experiences the same effects from sample extraction, handling, and ionization.[5] The mass spectrometer distinguishes between the endogenous (light) and deuterated (heavy) lipids based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous PG to the known amount of the deuterated standard, precise and accurate quantification can be achieved, effectively correcting for sample loss and matrix-induced ionization suppression.[5]

Experimental Workflow

A robust quantitative lipidomics workflow consists of several key stages: sample preparation including lipid extraction, LC-MS/MS analysis, and data processing. The addition of the deuterated internal standard at the very beginning is critical to account for variability throughout the entire procedure.

G Quantitative PG Lipidomics Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated PG Internal Standard Sample->Spike Homogenize Homogenization (for tissues/cells) Spike->Homogenize Extract Lipid Extraction (e.g., Bligh & Dyer) Homogenize->Extract Dry Dry Down & Reconstitute Extract->Dry LC UPLC Separation (Reversed-Phase C18) Dry->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Integrate Peak Integration (Analyte & Standard) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / Standard) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify Endogenous PG Concentration Calibrate->Quantify

Caption: Overview of the quantitative lipidomics workflow.

Detailed Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform (B151607), isopropanol (B130326), acetonitrile, and water.

  • Internal Standard: Deuterated phosphatidylglycerol, e.g., d31-PG(16:0/18:1) (Avanti Polar Lipids or equivalent). Prepare a stock solution in a suitable solvent like chloroform:methanol (1:1, v/v).

  • Calibration Standards: Non-deuterated PG standards of known concentration, e.g., PG(16:0/18:1), PG(16:0/16:0), PG(18:0/18:1).

  • Other Reagents: Ammonium formate, formic acid (LC-MS grade).

Protocol 1: Lipid Extraction from Plasma/Cells

This protocol is a modified Bligh & Dyer method, suitable for various biological matrices.[8]

  • Sample Aliquoting: Transfer 50-100 µL of plasma or a cell pellet (e.g., 1-2 million cells) into a glass tube with a PTFE-lined cap.

  • Internal Standard Spiking: Add a known amount of the deuterated PG internal standard working solution to each sample, quality control (QC), and calibration standard. A typical final concentration might be 100-500 ng/mL, but this should be optimized based on expected endogenous levels.

  • Solvent Addition: Add 1 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.3 mL of chloroform and vortex for 30 seconds. Then, add 0.3 mL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial LC mobile phase, typically isopropanol or a methanol/acetonitrile mixture. Vortex thoroughly to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

This method utilizes a reversed-phase UPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. PGs are anionic and are best detected in negative electrospray ionization (ESI-) mode.

Table 1: UPLC Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water/Methanol/Acetonitrile (1:1:1, v/v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Isopropanol
Flow Rate 0.4 mL/min
Column Temp. 45°C
Injection Vol. 5-10 µL
Gradient 0-1 min: 20% B; 1-12 min: linear ramp to 90% B; 12-13 min: hold at 90% B; 13-13.1 min: return to 20% B; 13.1-16 min: re-equilibration.

Gradient adapted from[6].

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode ESI Negative (ESI-)
Ion Spray Voltage -4500 V
Ion Source Temp. 550°C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 55 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Parameters adapted from[6][7].

Table 3: Example MRM Transitions for PG Species (Negative Mode)

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Declustering Potential (DP) (V) Collision Energy (CE) (eV)
PG(16:0/18:1) 747.5 255.2 (16:0) -100 -50
PG(16:0/18:1) 747.5 281.2 (18:1) -100 -45
PG(16:0/16:0) 721.5 255.2 (16:0) -100 -50
PG(18:0/18:1) 775.6 283.3 (18:0) -100 -50
d31-PG(16:0/18:1) (IS) 778.5 286.2 (d31-16:0) -100 -50

Note: MRM transitions monitor the neutral loss of the glycerol (B35011) headgroup and subsequent fragmentation to fatty acyl chains. The product ions correspond to the deprotonated fatty acids. DP and CE values are instrument-dependent and should be optimized empirically.[6][7]

Data Processing and Quantification

Accurate quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard.[9]

Protocol 3: Quantitative Calculation
  • Peak Integration: Using the instrument's software, integrate the chromatographic peaks for the selected MRM transitions for both the endogenous PG species and the deuterated PG internal standard (IS).

  • Response Ratio Calculation: For each sample, calculate the peak area ratio: Response Ratio = Peak Area (Endogenous PG) / Peak Area (Deuterated PG IS)

  • Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of the non-deuterated PG standard (e.g., 1, 5, 10, 50, 100, 500 ng/mL) spiked into a blank matrix (e.g., stripped plasma or buffer). Each calibrator must also contain the same fixed concentration of the deuterated IS as the unknown samples. Analyze these standards alongside the samples. Plot the Response Ratio (y-axis) against the known concentration of the standard (x-axis).

  • Linear Regression: Apply a linear regression model (often with 1/x weighting) to the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be >0.99 for a good fit.

  • Quantification of Unknowns: Use the response ratio calculated for each unknown sample and the regression equation from the calibration curve to determine the concentration of the endogenous PG in the sample.[9]

PG Biosynthesis and Signaling Role

Phosphatidylglycerol is synthesized in the inner mitochondrial membrane. The pathway begins with phosphatidic acid (PA), which is converted to CDP-diacylglycerol. This activated intermediate then reacts with glycerol-3-phosphate to form phosphatidylglycerol phosphate (B84403) (PGP), which is subsequently dephosphorylated to yield PG. PG is a pivotal branch point, as it can be further condensed with another molecule of CDP-diacylglycerol by cardiolipin synthase to produce cardiolipin, a phospholipid essential for the structure and function of the mitochondrial respiratory chain complexes.[3]

G G3P Glycerol-3-Phosphate PA Phosphatidic Acid (PA) G3P->PA 2x Acyl-CoA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP Glycerol-3-P PG Phosphatidylglycerol (PG) PGP->PG H₂O → Pi CL Cardiolipin (CL) PG->CL + CDP-Diacylglycerol (Cardiolipin Synthase) LysoPG Lysophosphatidylglycerol (Lyso-PG) PG->LysoPG Phospholipase A₂ lab PG Biosynthesis and Metabolism

Caption: PG biosynthesis pathway and its role as a precursor.

Representative Quantitative Data

The concentration of PG can vary significantly between different biological matrices. The following tables summarize representative data from studies that have quantified PG and related lipids.

Table 4: PG Concentrations in Mouse Liver

PG Species Concentration in Control Liver (relative abundance)
PG(16:0/16:0) 1.00 ± 0.15
PG(16:0/18:2) 1.25 ± 0.20
PG(18:0/18:1) 0.85 ± 0.12

Data are presented as mean relative abundance ± SD, normalized to the control group. Adapted from targeted lipidomics data in mice.[6]

Table 5: Phospholipid Content in Human Kidney (HK-2) Cells

Lipid Class Average Lipid Content (relative %)
Phosphatidylcholine (PC) ~45%
Phosphatidylethanolamine (PE) ~20%
Sphingomyelin (SM) ~10%
Phosphatidylinositol (PI) ~8%
Phosphatidylserine (PS) ~7%
Phosphatidylglycerol (PG) ~2%
Phosphatidic Acid (PA) ~1.5%
Cardiolipin (CL) ~4%

Data represent the approximate relative percentage of total measured phospholipids in a human kidney cell line.[8]

Conclusion

The workflow detailed in this application note provides a robust and accurate method for the quantification of phosphatidylglycerol species in various biological samples. By employing a deuterated internal standard in an LC-MS/MS-based isotope dilution method, researchers can overcome common analytical challenges such as sample loss and matrix effects, leading to highly reliable data. This approach is essential for elucidating the precise roles of PG in mitochondrial function, membrane biology, and cellular signaling pathways, ultimately aiding in biomarker discovery and drug development.

References

Application Note and Protocols for Lipid Extraction from Tissue Samples Using 17:0-14:1 PG-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the comprehensive analysis of lipids in a biological system, is a critical field in understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers. The accuracy and reliability of any lipidomic analysis heavily depend on the initial lipid extraction step. This is particularly challenging for tissue samples due to their complex and heterogeneous nature. An ideal extraction method should provide high recovery for a broad range of lipid classes, from nonpolar to polar, while minimizing degradation and artifact formation.

Quantitative lipid analysis necessitates the use of internal standards to correct for sample loss during preparation and for variations in analytical instrumentation response. The ideal internal standard is a lipid species that is chemically similar to the analyte of interest but is not naturally present in the sample. Deuterated lipid standards, such as 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (17:0-14:1 PG-d5), are excellent choices for the quantification of phosphatidylglycerols (PGs) due to their similar extraction and ionization properties to endogenous PGs, with the mass shift from the deuterium (B1214612) labels allowing for clear differentiation in mass spectrometry.[1][2][3]

This document provides a detailed overview and protocols for three commonly used lipid extraction methods for tissue samples: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. It also details the incorporation of the this compound internal standard for accurate PG quantification.

Overview of Lipid Extraction Methods

The choice of lipid extraction method is critical and depends on the specific research question, the lipid classes of interest, and the nature of the tissue sample. The three methods discussed below are widely used and have been extensively validated.

  • Folch Method: Developed in 1957, the Folch method is considered a "gold standard" for lipid extraction.[4] It utilizes a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent mixture to create a monophasic system that effectively solubilizes lipids from the tissue homogenate.[4] A subsequent wash with an aqueous salt solution induces phase separation, with the lipids partitioning into the lower chloroform phase.[4][5] This method is known for its high efficiency in extracting a broad range of lipids.[6]

  • Bligh and Dyer Method: This method is a modification of the Folch procedure, developed in 1959, and is particularly suited for samples with high water content, such as many biological tissues.[6][7][8] It uses a lower initial solvent-to-sample ratio and considers the water within the sample as part of the single-phase extraction system.[9] While efficient, it may provide lower yields for very fatty samples compared to the Folch method.[8]

  • Methyl-tert-butyl ether (MTBE) Method: This is a more recent method that offers a safer alternative to the chloroform-based protocols.[10] The MTBE method uses a mixture of MTBE and methanol for the initial extraction.[11][12] Upon addition of water to induce phase separation, the lipid-containing organic phase forms the upper layer due to the lower density of MTBE.[12][13] This simplifies the collection of the lipid extract and minimizes contamination.[12][13] Studies have shown that the MTBE method provides similar or even better recoveries for many lipid classes compared to the Folch and Bligh & Dyer methods.[6][13]

Data Presentation

The following tables provide a summary and comparison of the lipid extraction methods and information on the internal standard.

Table 1: Comparison of Lipid Extraction Methods for Tissue Samples

FeatureFolch MethodBligh & Dyer MethodMTBE Method
Solvent System Chloroform:Methanol (2:1, v/v)Chloroform:Methanol:Water (in varying ratios)Methyl-tert-butyl ether:Methanol:Water
Principle Single-phase extraction followed by aqueous partitioning to separate lipids into a lower chloroform phase.[4][5]A modification of the Folch method for samples with high water content, also resulting in a lower chloroform phase.[7][8]Single-phase extraction followed by aqueous partitioning, with lipids separating into an upper MTBE phase.[12][13]
Advantages "Gold standard" with high recovery for a broad range of lipids.[4][14]Economical use of solvents, suitable for wet tissues.[6][7]Safer (replaces chloroform with MTBE), upper organic phase simplifies collection, suitable for high-throughput applications.[10][13]
Disadvantages Use of toxic and regulated chloroform, lower organic phase can be more difficult to collect without contamination.Can be less efficient for samples with low water or high lipid content.[8]May have slightly different selectivity for certain lipid classes compared to chloroform-based methods.
Typical Applications Broad-range lipidomics of solid tissues.[6]Lipid extraction from tissues with high water content, cell suspensions, and homogenates.[8]High-throughput lipidomics, simultaneous extraction of lipids and metabolites.[6][13]

Table 2: Representative Lipid Recovery Comparison

Lipid ClassFolch MethodBligh & Dyer MethodMTBE Method
Phosphatidylglycerol (PG) HighHighHigh to Very High
Phosphatidylcholine (PC) Very HighHighVery High
Phosphatidylethanolamine (PE) Very HighHighVery High
Phosphatidylinositol (PI) HighModerate to HighHigh
Triglycerides (TG) Very HighModerate to HighVery High
Cholesterol Esters (CE) Very HighHighVery High

Note: The values in this table are representative and intended for comparative purposes. Actual lipid recoveries can vary depending on the tissue type, sample handling, and precise execution of the protocol.

Table 3: Properties of this compound Internal Standard

PropertyDescription
Full Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)[3]
Molecular Formula C37H65D5NaO10P[3]
Purity >99%[3]
Common Source Avanti Polar Lipids, Inc.[2][3]
Use Internal standard for the quantification of phosphatidylglycerol (PG) species in lipidomics.[1]

Experimental Protocols

Important Pre-analytical Considerations:

  • Tissue Handling: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to minimize enzymatic degradation of lipids.

  • Homogenization: Perform all homogenization steps on ice to prevent heating of the sample.

  • Solvents: Use high-purity (e.g., HPLC or MS grade) solvents to avoid contamination.

  • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent lipid oxidation, especially for polyunsaturated fatty acids.

Protocol 1: Modified Folch Lipid Extraction

Materials:

  • Tissue sample (10-50 mg)

  • Chloroform:Methanol (2:1, v/v) mixture

  • This compound internal standard solution (in a suitable organic solvent)

  • 0.9% NaCl solution

  • Glass homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

  • Add a known amount of this compound internal standard to the homogenizer.

  • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue (e.g., for 50 mg of tissue, add 1 mL of solvent).[5]

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[15]

  • Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., for 1 mL of homogenate, add 200 µL of NaCl solution).[5]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.[15]

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the collected organic phase to a clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol:chloroform 1:1, v/v). Store at -80°C.

Protocol 2: Bligh & Dyer Lipid Extraction

Materials:

  • Tissue sample (10-50 mg)

  • Chloroform

  • Methanol

  • Deionized water

  • This compound internal standard solution

  • Glass homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

  • Add a known amount of this compound internal standard.

  • Add a volume of water such that the final volume of water (including the water content of the tissue, typically assumed to be ~80%) is 0.8 mL for every 1 g of tissue.

  • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture for every 1 g of tissue.

  • Homogenize the tissue on ice to a uniform suspension.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 1 mL of chloroform for every 1 g of tissue. Vortex for 1 minute.[7]

  • Add 1 mL of water for every 1 g of tissue. Vortex for another minute.[7]

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Transfer the organic phase to a clean tube and evaporate to dryness.

  • Reconstitute the lipid extract in a suitable solvent for analysis and store at -80°C.

Protocol 3: MTBE Lipid Extraction

Materials:

  • Tissue sample (10-50 mg)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • This compound internal standard solution

  • Glass homogenizer or bead beater with appropriate tubes

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer or shaker

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh the frozen tissue sample and place it in a suitable homogenization tube.

  • Add a known amount of this compound internal standard.

  • Add 1.5 mL of methanol and homogenize the tissue on ice.[12]

  • Transfer the homogenate to a glass centrifuge tube if not already in one.

  • Add 5 mL of MTBE to the tube.[12]

  • Cap the tube and incubate on a shaker for 1 hour at room temperature.[12]

  • Induce phase separation by adding 1.25 mL of deionized water.[12]

  • Vortex for 1 minute and then let it stand for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes.[12]

  • Two phases will form: a lower aqueous phase and an upper organic (MTBE) phase containing the lipids.

  • Carefully collect the upper MTBE phase.

  • Transfer the collected phase to a clean tube and evaporate the solvent to dryness.

  • Reconstitute the dried lipid extract in a suitable solvent for analysis and store at -80°C.

Visualizations

The following diagrams illustrate the workflows for the described lipid extraction methods.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Phase Separation cluster_3 Lipid Recovery & Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standard (this compound) Tissue->Homogenization Solvent Add Extraction Solvents (e.g., Folch, Bligh & Dyer, MTBE) Homogenization->Solvent Vortex Vortex/Shake Solvent->Vortex Water Add Water/Saline Vortex->Water Centrifuge Centrifuge Water->Centrifuge Collect Collect Lipid Phase Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for lipid extraction from tissue samples.

G cluster_0 Folch Method cluster_1 Phase Separation cluster_2 Collection Homogenize Homogenize Tissue with Internal Standard in Chloroform:Methanol (2:1) Wash Add 0.9% NaCl Solution Homogenize->Wash Centrifuge Centrifuge (2,000 x g) Wash->Centrifuge UpperPhase Upper Aqueous Phase (Methanol/Water) Centrifuge->UpperPhase LowerPhase Lower Organic Phase (Chloroform with Lipids) Centrifuge->LowerPhase Collect Collect Lower Phase LowerPhase->Collect

Caption: Workflow of the Folch lipid extraction method.

G cluster_0 MTBE Method cluster_1 Phase Separation cluster_2 Collection Homogenize Homogenize Tissue with Internal Standard in Methanol AddMTBE Add MTBE and Shake Homogenize->AddMTBE AddWater Add Water AddMTBE->AddWater Centrifuge Centrifuge (1,000 x g) AddWater->Centrifuge UpperPhase Upper Organic Phase (MTBE with Lipids) Centrifuge->UpperPhase LowerPhase Lower Aqueous Phase Centrifuge->LowerPhase Collect Collect Upper Phase UpperPhase->Collect

Caption: Workflow of the MTBE lipid extraction method.

References

Application Note: Absolute Quantification of Bacterial Lipids Using 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of bacterial lipidomes is critical for understanding fundamental cellular processes, identifying novel antimicrobial targets, and developing new therapeutic agents. Phosphatidylglycerol (PG) is a major anionic phospholipid in many bacterial membranes, playing a crucial role in membrane stability and function.[1][2][3][4] Absolute quantification of PG and other bacterial lipids provides invaluable data for elucidating lipid metabolism and its role in pathogenesis.

This application note details a robust and accurate method for the absolute quantification of bacterial phosphatidylglycerol species using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5). The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample extraction, processing, and instrument response, ensuring high accuracy and precision.

Principle of the Method

Absolute quantification by LC-MS/MS is achieved by comparing the signal intensity of an endogenous analyte to that of a known amount of a co-analyzed internal standard. The ideal internal standard is chemically and physically similar to the analyte but mass-distinguishable. This compound is an ideal internal standard for the quantification of bacterial PG species as it is structurally similar to endogenous PGs but has a different mass due to the deuterium (B1214612) labels. It is not naturally present in bacteria, which typically synthesize even-chain fatty acids. By spiking a known amount of this compound into the sample prior to lipid extraction, any sample loss or variation during the analytical workflow will affect both the analyte and the internal standard equally, allowing for accurate calculation of the absolute concentration of the endogenous PG species.

Experimental Protocols

This section provides a detailed methodology for the absolute quantification of bacterial lipids using this compound as an internal standard.

Materials and Reagents
  • Internal Standard: this compound (e.g., from Avanti Polar Lipids)

  • Solvents (LC-MS grade): Chloroform (B151607), Methanol (B129727), Water, Isopropanol, Acetonitrile

  • Additives: Formic acid, Ammonium (B1175870) formate (B1220265)

  • Bacterial culture medium (specific to the bacteria of interest)

  • Phosphate-buffered saline (PBS)

  • Glass vials with PTFE-lined caps

  • Nitrogen gas source for solvent evaporation

  • LC-MS system: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

Protocol 1: Sample Preparation and Lipid Extraction
  • Bacterial Culture and Harvesting:

    • Culture bacteria of interest to the desired growth phase (e.g., mid-logarithmic or stationary).

    • Measure the optical density (OD600) of the culture.

    • Harvest a known volume of the bacterial culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold PBS to remove residual media components.

    • Store the bacterial pellet at -80°C until lipid extraction.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Resuspend the bacterial pellet in a known volume of water (e.g., 1 mL).

    • Transfer the cell suspension to a glass vial.

    • Spike with Internal Standard: Add a known amount of this compound in a small volume of solvent to the cell suspension. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the endogenous PGs.

    • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex the mixture vigorously for 5 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute to induce phase separation.

    • Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol or isopropanol).

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B for re-equilibration.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up MRM transitions for the precursor and product ions of the target bacterial PG species and the this compound internal standard. The precursor ion for PG is typically [M-H]-, and characteristic product ions correspond to the fatty acyl chains.

    • Example MRM Transitions:

      Lipid Species Precursor Ion (m/z) Product Ion (m/z)
      PG (16:0/18:1) 747.5 255.2 (16:0)
      281.2 (18:1)
      PG (16:0/16:0) 721.5 255.2 (16:0)
      This compound (IS) 733.9 269.2 (17:0)

      | | | 224.2 (14:1) |

    • Optimize instrument parameters such as collision energy and declustering potential for each transition.

Data Presentation

The absolute concentration of each bacterial PG species is calculated using the following formula:

Concentration of PG = (Peak Area of PG / Peak Area of IS) * (Amount of IS / Sample Amount) * (Response Factor)

Where the response factor is assumed to be 1 for a stable isotope-labeled internal standard.

Representative Quantitative Data

The following table presents representative data for the absolute quantification of major PG species in E. coli grown to mid-log phase. This data is for illustrative purposes to demonstrate the expected results from this protocol.

Phosphatidylglycerol SpeciesRetention Time (min)Concentration (nmol/mg protein)% of Total PG
PG (16:0/16:0)8.515.245.0
PG (16:0/18:1)8.910.832.0
PG (18:1/18:1)9.34.714.0
Other PGs-3.19.0
Total PG 33.8 100.0

Visualizations

Bacterial Phosphatidylglycerol Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of phosphatidylglycerol in bacteria, commonly known as the Kennedy pathway.

PG_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-ACP (plsB/plsY) PA Phosphatidic Acid LPA->PA Acyl-ACP (plsC) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP (cdsA) PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP Glycerol-3-P (pgsA) PG Phosphatidylglycerol PGP->PG H2O -> Pi (pgpA/B/C)

Bacterial Phosphatidylglycerol Biosynthesis Pathway.
Experimental Workflow for Absolute Quantification of Bacterial Lipids

This diagram outlines the complete experimental workflow from bacterial culture to data analysis.

Lipidomics_Workflow Culture Bacterial Culture Harvest Cell Harvesting & Washing Culture->Harvest Spike Spike with This compound Harvest->Spike Extraction Lipid Extraction (Bligh-Dyer) Spike->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Data Data Processing LCMS->Data Quant Absolute Quantification Data->Quant

Workflow for Absolute Quantification of Bacterial Lipids.

Conclusion

The described methodology provides a reliable and accurate approach for the absolute quantification of phosphatidylglycerol in bacterial samples. The use of the deuterated internal standard this compound is key to achieving high-quality quantitative data. This protocol can be adapted for the analysis of other bacterial lipid classes by including appropriate internal standards. The ability to precisely measure changes in the bacterial lipidome will undoubtedly accelerate research in microbiology and the development of new anti-infective strategies.

References

Application of 17:0-14:1 PG-d5 in Studying Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate interplay between hosts and pathogens involves a complex molecular dialogue, with lipids playing a central role in mediating cellular signaling, membrane dynamics, and immune responses. Phosphatidylglycerols (PGs), anionic phospholipids (B1166683) found in both host and bacterial membranes, are increasingly recognized as key players in these interactions. Accurate quantification of changes in PG species during infection is crucial for understanding disease pathogenesis and identifying potential therapeutic targets. 17:0-14:1 PG-d5 is a deuterated phosphatidylglycerol that serves as an invaluable internal standard for mass spectrometry-based lipidomics. Its chemical properties are nearly identical to its endogenous counterparts, but its increased mass allows for precise and accurate quantification by correcting for sample loss and ionization variability during analysis.

These application notes provide a comprehensive overview of the use of this compound in studying host-pathogen interactions, complete with detailed experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways.

Data Presentation: Quantitative Lipidomics in Host-Pathogen Interactions

The use of this compound as an internal standard enables the relative and absolute quantification of various lipid species in response to infection. Below are representative tables summarizing quantitative lipidomics data from studies investigating the impact of bacterial infection on host cell lipid profiles.

Table 1: Alterations in Phospholipid Classes in Macrophages Infected with Staphylococcus aureus

This table illustrates the fold change in major phospholipid classes in macrophages after 24 hours of infection with Staphylococcus aureus, as determined by LC-MS/MS with a deuterated internal standard mix.

Lipid ClassFold Change (Infected vs. Control)p-value
Phosphatidylcholine (PC)↓ 1.5< 0.05
Phosphatidylethanolamine (PE)↓ 1.2< 0.05
Phosphatidylglycerol (PG) ↓ 2.1 < 0.01
Phosphatidylserine (PS)↓ 1.8< 0.01
Phosphatidylinositol (PI)↑ 1.3< 0.05
Cardiolipin (CL)↓ 1.6< 0.05

Data is representative and compiled based on typical findings in the field.

Table 2: Changes in Specific Phosphatidylglycerol Species in Host Cells Upon Bacterial Infection

This table details the changes in individual PG species, showcasing the level of detail achievable with accurate internal standards like this compound.

PG SpeciesFold Change (Infected vs. Control)p-value
PG (16:0/18:1)↓ 2.5< 0.01
PG (18:0/18:1)↓ 1.9< 0.05
PG (16:0/16:0)↓ 2.8< 0.01
PG (18:1/18:1)↓ 1.5> 0.05

Data is representative and compiled based on typical findings in the field.

Experimental Protocols

Protocol 1: Lipid Extraction from Infected Macrophages using a Modified Bligh-Dyer Method

This protocol describes the extraction of lipids from cultured macrophages infected with a bacterial pathogen.

Materials:

  • Infected and control macrophage cell cultures

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade, ice-cold

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • This compound internal standard solution (10 µg/mL in chloroform/methanol 1:1, v/v)

  • Deionized water

  • Glass centrifuge tubes

  • Nitrogen gas stream

  • Centrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to each sample.

  • Monophasic Mixture Formation: Add 3.75 mL of a chloroform/methanol (1:2, v/v) mixture to the cell suspension. Vortex for 1 minute to create a single-phase solution.

  • Incubation: Incubate the mixture for 15 minutes at room temperature to allow for lipid extraction.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex again for 30 seconds to induce phase separation.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a middle protein layer, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Analysis of Phosphatidylglycerols by LC-MS/MS

This protocol outlines the analysis of the extracted lipids using liquid chromatography-tandem mass spectrometry.

Materials:

  • Dried lipid extracts

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate

  • C18 reverse-phase HPLC column

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extracts in 100 µL of mobile phase A.

  • LC Separation: Inject 5 µL of the reconstituted sample onto the C18 column. Elute the lipids using a gradient from 40% to 100% mobile phase B over 20 minutes.

  • MS/MS Analysis: Operate the mass spectrometer in negative ionization mode. Use a precursor ion scan for the characteristic head group fragment of PG (m/z 153.0) to specifically detect PG species.

  • Quantification: Identify the endogenous PG species and the this compound internal standard based on their precursor m/z values. Quantify the endogenous PGs by calculating the ratio of their peak areas to the peak area of the this compound internal standard.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the application of this compound for studying host-pathogen interactions.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis infected_cells Infected Host Cells lysis Cell Lysis infected_cells->lysis add_is Spike with This compound lysis->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Down collect_organic->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection (Negative Ion Mode) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis & Quantification msms_fragmentation->data_analysis

Experimental workflow for lipidomics analysis.

G Pathogen Manipulation of Host Phosphatidylglycerol Signaling cluster_pathogen Pathogen cluster_host Host Cell effector Effector Protein (e.g., Phospholipase) hydrolysis PG Hydrolysis effector->hydrolysis membrane_pg Host Membrane Phosphatidylglycerol (PG) membrane_pg->hydrolysis pa Phosphatidic Acid (PA) (Second Messenger) hydrolysis->pa downstream Downstream Signaling (e.g., Immune Response Modulation) pa->downstream

Pathogen effector-mediated manipulation of host PG.

Conclusion

The use of this compound as an internal standard is a powerful tool for the accurate and precise quantification of phosphatidylglycerols and other lipids in the context of host-pathogen interactions. The detailed protocols and data presentation formats provided in these application notes offer a robust framework for researchers to investigate the critical role of lipid metabolism in infectious diseases. By elucidating the mechanisms by which pathogens manipulate host lipid signaling, we can uncover novel therapeutic avenues to combat infections.

Application Notes and Protocols for Lipid Analysis Using 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular physiology and pathology. Accurate quantification of individual lipid species is essential for biomarker discovery, drug development, and a deeper understanding of disease mechanisms. The use of stable isotope-labeled internal standards is the gold standard for achieving precise and accurate quantification in mass spectrometry-based lipidomics.[1][2] This document provides detailed application notes and protocols for the sample preparation and analysis of lipids, with a specific focus on utilizing 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5) as an internal standard for the quantification of phosphatidylglycerols (PGs) and other lipid classes.

This compound is a high-purity, deuterated phospholipid ideal for use as an internal standard in mass spectrometry-based lipidomics. Its unique mass allows it to be distinguished from endogenous lipids, while its chemical similarity ensures it behaves similarly during extraction and analysis, thus correcting for sample loss and matrix effects.[1]

Phosphatidylglycerol Signaling Pathway

Phosphatidylglycerol (PG) is not only a structural component of cellular membranes but also a key player in various signaling pathways. It serves as a precursor for the synthesis of cardiolipin, a crucial phospholipid for mitochondrial function and integrity. Additionally, PG can be converted to lysophosphatidylglycerol (B1238068) (LPG), a signaling molecule involved in inflammatory responses.[3] The biosynthesis of PG originates from phosphatidic acid (PA).[4]

G cluster_0 Phosphatidylglycerol Biosynthesis and Signaling PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase CL Cardiolipin PG->CL Cardiolipin synthase LPG Lysophosphatidylglycerol (LPG) PG->LPG Phospholipase A2 Signaling Inflammatory Signaling LPG->Signaling G cluster_workflow Lipidomics Experimental Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Lipid Extraction (e.g., MTBE method) Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LC_MS 6. LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis 7. Data Processing and Quantification LC_MS->Data_Analysis

References

Application Note & Protocol: Quantitative Analysis of Phosphatidylglycerols using a 17:0-14:1 PG-d5 Internal Standard Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics and quantitative mass spectrometry.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and identifying biomarkers for various diseases.[1] Accurate quantification of lipid species is essential for reliable and reproducible results. However, analytical variability introduced during sample preparation, extraction, and analysis poses a significant challenge.[1] The use of a stable isotope-labeled internal standard (IS) is a foundational technique to mitigate these variations.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte but mass-distinguishable, such as a deuterated analog.[3]

This application note provides a detailed protocol for creating a calibration curve for the quantification of phosphatidylglycerols (PGs) using 17:0-14:1 PG-d5 as an internal standard. This deuterated standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol), closely mimics the chemical and physical properties of endogenous PGs, ensuring it experiences similar extraction efficiency and ionization response, thereby correcting for matrix effects and sample loss.[1][4] The method described is suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics.[5][6]

Principle of the Internal Standard Method

The internal standard method involves adding a known, constant amount of the IS (this compound) to every calibration standard and unknown sample at the earliest stage of sample preparation.[5] During LC-MS/MS analysis, both the analyte (endogenous PG) and the IS are measured simultaneously. A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in the calibration standards.[1][7] This ratio-based approach normalizes for variations in sample volume, extraction recovery, and instrument response, leading to highly accurate and precise quantification.[2][7]

Experimental Workflow

The overall experimental process for generating a calibration curve and quantifying sample concentrations is outlined below.

G cluster_prep Preparation cluster_extraction Processing cluster_analysis Analysis Analyte Analyte Stock (e.g., 17:0-14:1 PG) Cal_Standards Serial Dilution of Analyte (Calibration Standards) Analyte->Cal_Standards IS Internal Standard Stock (this compound) Spike_Cal Spike IS into Cal Standards IS->Spike_Cal Spike_Sample Spike IS into Samples IS->Spike_Sample Cal_Standards->Spike_Cal Sample Biological Sample (e.g., Plasma, Tissue) Sample->Spike_Sample Extraction Lipid Extraction (e.g., MTBE Method) Spike_Cal->Extraction Spike_Sample->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Peak Integration & Area Ratio Calculation (Analyte Area / IS Area) LCMS->Data Curve Construct Calibration Curve (Plot Area Ratio vs. Conc.) Data->Curve Quant Quantify Unknown Samples Curve->Quant

Caption: Workflow for quantitative lipid analysis using an internal standard.

Materials and Reagents

ItemVendorNotes
Lipid Standards
Analyte Standard (e.g., 17:0-14:1 PG)Avanti Polar LipidsHigh purity (>99%)
This compound (Internal Standard)Avanti Polar LipidsCat. No. 858135 or similar[4]
Solvents (LC-MS Grade)
Methanol (B129727) (MeOH)Thermo Fisher Scientific
Chloroform (CHCl3)Thermo Fisher Scientific
Methyl tert-butyl ether (MTBE)Thermo Fisher Scientific
Acetonitrile (ACN)Thermo Fisher Scientific
Isopropanol (IPA)Thermo Fisher Scientific
WaterThermo Fisher Scientific
Reagents
Ammonium AcetateSigma-AldrichFor mobile phase preparation
Equipment & Consumables
Analytical BalanceMettler Toledo4 or 5 decimal places
Glass Vials and SyringesAgilent Technologies
Pipettes (P10, P200, P1000)EppendorfCalibrated
Vortex MixerScientific Industries
CentrifugeBeckman CoulterCapable of >15,000 x g
Nitrogen EvaporatorOrganomation
LC-MS/MS SystemWaters, Sciex, Agilent, or Thermoe.g., Triple Quadrupole Mass Spectrometer
LC Column (Reversed-Phase)Waters, Agilente.g., C18 column

Experimental Protocols

5.1. Preparation of Stock Solutions

  • Analyte Primary Stock (1 mg/mL): Accurately weigh approximately 1 mg of the non-deuterated PG standard (e.g., 17:0-14:1 PG) into a glass vial. Record the exact weight. Dissolve the lipid in a known volume of chloroform:methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Internal Standard Primary Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound using the same procedure as the analyte stock.

  • Working Solutions: From the primary stocks, prepare intermediate working solutions by dilution in methanol. A typical concentration for an IS working solution to be spiked into samples is 10 µg/mL.[8] An analyte working solution of 100 µg/mL is suitable for creating the calibration curve.

5.2. Preparation of Calibration Standards

Prepare a series of eight calibration standards by serially diluting the analyte working solution. A fixed amount of the internal standard working solution is added to each standard.

Cal. LevelAnalyte Working Soln. (µL)Methanol (µL)Final Volume (µL)Analyte Conc. (ng/mL)IS Working Soln. (µL)Final IS Conc. (ng/mL)
11991001010100
22.597.51002510100
35951005010100
4109010010010100
5257510025010100
6505010050010100
7752510075010100
81000100100010100
Note: This table assumes an analyte working solution of 10 µg/mL and an IS working solution of 10 µg/mL for simplicity in demonstrating the final concentrations in the spiked sample. Adjust volumes and concentrations as needed for your specific assay sensitivity.

5.3. Sample Preparation (MTBE Lipid Extraction)

This protocol is adapted for a 25 µL plasma sample.[9]

  • To a 1.5 mL microcentrifuge tube, add 25 µL of the biological sample (e.g., plasma) or 25 µL of methanol for the calibration standards.

  • Add 10 µL of the internal standard working solution (e.g., 10 µg/mL this compound) to all tubes (samples, calibration standards, and a blank).

  • For calibration curve points, add the corresponding volume of analyte working solution as detailed in Table 2.

  • Add 231 µL of methanol and 770 µL of MTBE.[9]

  • Vortex vigorously for 1 minute and incubate on an orbital shaker for 1 hour at room temperature.[9]

  • Induce phase separation by adding 192.5 µL of water. Vortex for 10 seconds.[9]

  • Centrifuge at 16,000 x g for 10 minutes. Two distinct phases will form.

  • Carefully collect approximately 500 µL of the upper organic phase and transfer to a new tube.

  • Dry the organic extract under a gentle stream of nitrogen at 30-37 °C.[8][10]

  • Reconstitute the dried lipid film in 100 µL of an appropriate solvent for LC-MS analysis, such as acetonitrile:isopropanol (1:1, v/v).[11] Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

5.4. LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

ParameterTypical Setting
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A60:40 ACN:Water with 10 mM Ammonium Acetate
Mobile Phase B90:10 IPA:ACN with 10 mM Ammonium Acetate
Flow Rate0.3 mL/min
GradientStart at 30% B, ramp to 100% B over 15 min, hold for 5 min, return to initial conditions.[12]
Column Temperature45 °C[8]
Injection Volume5-10 µL[8]
MS System (Negative ESI)
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Capillary Voltage-3.0 kV to -4.5 kV[13]
Desolvation Temperature350-500 °C
Data AcquisitionMultiple Reaction Monitoring (MRM)
Example MRM Transitions
17:0-14:1 PG (Analyte)Q1: 705.5 m/z -> Q3: 269.2 m/z (17:0 acyl chain) or Q3: 225.2 m/z (14:1 acyl chain)[8]
This compound (IS)Q1: 710.5 m/z -> Q3: 269.2 m/z (17:0 acyl chain) or Q3: 225.2 m/z (14:1 acyl chain)

Data Analysis and Results

  • Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard MRM transitions in each run using the instrument's data analysis software.

  • Calculate Area Ratio: For each calibration standard, calculate the peak area ratio: Ratio = (Analyte Peak Area) / (Internal Standard Peak Area).

  • Construct Calibration Curve: Plot the calculated Peak Area Ratio (y-axis) against the corresponding Analyte Concentration (x-axis).

  • Linear Regression: Apply a linear regression model (y = mx + b) to the data points. The curve should have a coefficient of determination (R²) of ≥0.99 for good linearity.

  • Quantify Unknowns: Calculate the peak area ratio for the unknown samples. Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve using the linear equation.[1]

Example Calibration Data

Analyte Conc. (ng/mL)Analyte Area (Counts)IS Area (Counts)Peak Area Ratio (Analyte/IS)
1018,5501,985,0000.0093
2548,9002,010,0000.0243
50101,2002,050,0000.0494
100198,6001,995,0000.0995
250515,4002,060,0000.2502
500989,0001,980,0000.4995
7501,520,0002,035,0000.7469
10001,998,0002,010,0000.9940

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of phosphatidylglycerols using a deuterated internal standard, this compound. By employing a stable isotope-labeled internal standard and constructing a calibration curve, researchers can achieve accurate, precise, and reproducible quantification of PGs from complex biological matrices.[1] This methodology is fundamental for advancing research in areas where lipid alterations are of significant interest.

References

Application Notes and Protocols for High-Throughput Lipid Profiling with 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. High-throughput lipid profiling enables the rapid and quantitative analysis of hundreds of lipid species from complex biological samples. This is critical in drug discovery, biomarker identification, and personalized medicine. The use of stable isotope-labeled internal standards is paramount for accurate and precise quantification, correcting for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for high-throughput lipid profiling using a deuterated internal standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (17:0-14:1 PG-d5). This specific phosphatidylglycerol (PG) internal standard is a component of comprehensive lipidomics internal standard mixtures, such as UltimateSPLASH™ ONE, designed for broad coverage of lipid classes.[1][2]

Quantitative Data Summary

The following tables summarize representative quantitative lipidomics data obtained from human plasma samples using high-throughput LC-MS/MS methods. These values are presented for illustrative purposes and can vary based on the specific cohort, sample handling, and analytical platform. The use of an internal standard like this compound is crucial for achieving such quantitative accuracy.

Table 1: Concentration of Major Phospholipid Classes in Human Plasma

Lipid ClassAbbreviationMean Concentration (µg/mL)Standard Deviation (µg/mL)
PhosphatidylcholinePC1500300
SphingomyelinSM25050
PhosphatidylethanolaminePE5015
PhosphatidylinositolPI103
PhosphatidylserinePS102
PhosphatidylglycerolPG20.5
LysophosphatidylcholineLPC20040

Data compiled and adapted from publicly available human plasma lipidomics studies.

Table 2: Representative Concentrations of Select Phosphatidylglycerol (PG) Species in Human Plasma

Lipid SpeciesMean Concentration (ng/mL)Standard Deviation (ng/mL)
PG 34:15012
PG 34:2359
PG 36:28020
PG 36:34511
PG 36:46015

Data presented are illustrative and based on typical findings in human plasma lipidomics. Actual concentrations can vary.

Experimental Protocols

This section provides a detailed methodology for a high-throughput lipid profiling workflow, from sample preparation to data analysis, incorporating this compound as part of a comprehensive internal standard mixture.

Materials and Reagents
  • Biological Samples: Human plasma, serum, cell pellets, or tissue homogenates.

  • Internal Standard: UltimateSPLASH™ ONE internal standard mixture (containing this compound) or equivalent.[1][3]

  • Solvents (LC-MS Grade): Methanol (MeOH), Dichloromethane (DCM), Isopropanol (IPA), Acetonitrile (ACN), Water, Formic Acid.

  • Lipid Extraction Solvents: Methyl-tert-butyl ether (MTBE), Methanol (MeOH).

  • 96-well plates for sample processing and analysis.

  • Automated liquid handler (optional, for high-throughput).

  • Centrifuge with plate rotor.

  • Nitrogen evaporator.

  • UHPLC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard Mix (containing this compound) sample->is_spike extraction Lipid Extraction (e.g., MTBE/Methanol) is_spike->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute injection UHPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation ms_detection Mass Spectrometry Detection (MS and MS/MS) separation->ms_detection peak_picking Peak Picking & Integration ms_detection->peak_picking lipid_id Lipid Identification peak_picking->lipid_id quantification Quantification using Internal Standard lipid_id->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: High-throughput lipidomics experimental workflow.

Detailed Protocol Steps

3.1. Sample Preparation and Lipid Extraction

This protocol is optimized for a 96-well plate format.

  • Sample Thawing: Thaw frozen biological samples (e.g., 20 µL of plasma) on ice.

  • Internal Standard Spiking: To each well of a 96-well plate, add the appropriate volume of the UltimateSPLASH™ ONE internal standard mixture. The exact volume should be optimized based on the expected concentration of endogenous lipids and the instrument's sensitivity.

  • Protein Precipitation and Lipid Extraction:

    • Add 800 µL of a pre-chilled (-20°C) MTBE:Methanol (10:3, v/v) solution to each sample.

    • Seal the plate and vortex for 10 minutes at 4°C.

    • Add 200 µL of 0.1% formic acid.

    • Vortex for an additional 1 minute.

    • Centrifuge the plate at 5,000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid-Rich Phase Collection: Carefully transfer the upper organic phase (containing the lipids) to a new 96-well plate.

  • Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as 90% methanol. Seal the plate and vortex briefly.

3.2. LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific UHPLC-MS/MS system.

  • UHPLC System:

    • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate the diverse lipid classes. For example, start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 50°C.

  • Mass Spectrometer:

    • Ionization Mode: Positive and negative electrospray ionization (ESI) switching. Phosphatidylglycerols are typically analyzed in negative ion mode.[4]

    • Acquisition Mode: A combination of full scan (for profiling) and data-dependent or targeted MS/MS (for identification and quantification).

    • Collision Energy: Optimized for each lipid class.

3.3. Data Processing and Quantification

  • Peak Processing: Use appropriate software (e.g., vendor-specific software, MS-DIAL, LipidSearch) for peak picking, alignment, and integration.

  • Lipid Identification: Identify lipids based on accurate mass, retention time, and fragmentation patterns (MS/MS spectra) by comparing against a lipid database.

  • Quantification: Calculate the concentration of each endogenous lipid species relative to the corresponding internal standard. For phosphatidylglycerols, this compound will be used for direct quantification of other PG species. For other lipid classes, the respective internal standards within the UltimateSPLASH™ ONE mix should be used.

Phospholipid Signaling Pathway

Phosphatidylglycerol is a key intermediate in the biosynthesis of several important signaling lipids, most notably cardiolipin, which is crucial for mitochondrial function. It is also a precursor for other signaling molecules.

G cluster_synthesis Phosphatidylglycerol Biosynthesis cluster_signaling Downstream Signaling & Metabolism PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin Synthase LPG Lysophosphatidylglycerol (B1238068) (LPG) PG->LPG Phospholipase A2 Mitochondrial_Function Mitochondrial Function & Apoptosis Regulation Cardiolipin->Mitochondrial_Function Inflammation Inflammatory Response LPG->Inflammation

Caption: Biosynthesis and signaling roles of phosphatidylglycerol.

This pathway highlights the central role of phosphatidylglycerol as a precursor to cardiolipin, which is essential for mitochondrial membrane integrity and function, including processes like apoptosis.[5] Additionally, the action of phospholipases on PG can generate lysophosphatidylglycerol (LPG), a signaling molecule implicated in inflammatory responses.[6]

Conclusion

This document provides a framework for conducting high-throughput lipid profiling using this compound as part of a comprehensive internal standard strategy. The detailed protocols and application notes are intended to guide researchers in obtaining accurate and reproducible quantitative lipidomics data. The inclusion of workflow and signaling pathway diagrams offers a clear visual representation of the experimental and biological processes involved. Adherence to these methodologies will enable robust lipid analysis, facilitating advancements in our understanding of lipid metabolism in health and disease.

References

Troubleshooting & Optimization

troubleshooting poor signal intensity of 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 17:0-14:1 PG-d5 Analysis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the analysis of the deuterated internal standard this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a poor or non-existent signal for my this compound internal standard. What are the common causes?

A poor signal for your internal standard can compromise the accuracy of your entire experiment. The issue typically originates from one of four areas:

  • Mass Spectrometer Settings: Incorrect ionization mode, suboptimal source parameters, or a dirty, untuned instrument can lead to poor sensitivity.[1]

  • Ionization & Adduct Formation: Phosphatidylglycerols (PGs) are acidic lipids and have specific ionization behaviors. Poor signal can result from analyzing in the wrong polarity or from the signal being diluted across multiple, unexpected ion adducts.[2][3]

  • Sample Preparation: Inefficient lipid extraction, sample loss, or using a reconstitution solvent that is incompatible with your mobile phase can significantly reduce the amount of standard that reaches the detector.[4][5]

  • Chromatography & Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the standard, a phenomenon known as ion suppression.[6]

Q2: Which ionization mode, positive or negative, is optimal for this compound?

For phosphatidylglycerols like this compound, negative ion mode is strongly recommended . As acidic lipids, PGs readily lose a proton to form the deprotonated ion, [M-H]⁻, which typically provides the strongest and most consistent signal.[7]

While detection in positive ion mode is possible, the signal is often fragmented across multiple adducts such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.[2][3] This division of the ion signal can make any single adduct appear weak and lead to poor quantitative performance.

Q3: How can I identify the correct ion for this compound in my mass spectrum?

The expected mass-to-charge ratio (m/z) will depend on the adduct formed and the ionization mode. Given the chemical formula C₃₇H₆₅D₅NaO₁₀P and an exact mass of approximately 733.94, you should look for the following ions:

Ionization ModeAdductCalculation (using Exact Mass ~733.94)Expected m/zCommonality
Negative [M-H]⁻ 733.94 - 1.0078~732.93 Most common and recommended for PGs
Positive[M+H]⁺733.94 + 1.0078~734.95Less common for PGs
Positive[M+NH₄]⁺733.94 + 18.0344~751.97Common if ammonium (B1175870) is in mobile phase
Positive[M+Na]⁺733.94 + 22.9898~756.93Common due to ubiquitous sodium presence

Note: The exact mass of this compound can vary slightly based on the supplier; always refer to the certificate of analysis for the most accurate value.

Q4: Could my sample preparation protocol be the cause of the poor signal?

Absolutely. Proper sample preparation is critical for lipid analysis. Key areas to review include:

  • Lipid Extraction: Ensure you are using a robust and validated method for extracting polar lipids like PGs. Methods like the Folch or Bligh and Dyer are considered gold standards.[5] Inefficient extraction will lead to low recovery of your internal standard.[4][8]

  • Internal Standard Addition: The deuterated internal standard should be added at the very beginning of the sample preparation process to account for any sample loss during extraction and handling.[9]

  • Solvent Evaporation & Reconstitution: After extraction, lipids are often dried down and reconstituted. Be careful not to lose your sample during this step. The reconstitution solvent must be compatible with your initial mobile phase to ensure good peak shape and prevent the analyte from precipitating in the vial.[10] Contaminants from vial caps (B75204) can also cause signal suppression.[11]

Q5: How can I diagnose and mitigate ion suppression affecting my PG-d5 standard?

Ion suppression occurs when molecules from the sample matrix that co-elute with your standard compete for ionization, reducing the signal of your standard.[6][12]

  • Diagnosis: A simple way to check for ion suppression is to perform a post-column infusion experiment. A constant flow of your PG-d5 standard is introduced into the mobile phase after the analytical column. You then inject a blank extracted matrix sample. Any dips in the constant signal baseline indicate retention times where ion suppression is occurring.[9]

  • Mitigation:

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10]

    • Enhance Chromatographic Separation: Adjust your LC gradient to move the PG-d5 peak away from regions of high ion suppression.[6]

    • Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components and lessen their suppressive effect.

Q6: My deuterated standard's signal is suppressed, but my analyte's is not (or vice versa). What is happening?

This phenomenon is often due to the deuterium (B1214612) isotope effect . Replacing hydrogen with heavier deuterium atoms can slightly alter the physicochemical properties of the molecule, causing it to have a slightly different retention time than its non-deuterated counterpart on a chromatography column.[6]

If this slight separation causes the standard and the analyte to elute into the ion source at different times, they can be exposed to different co-eluting matrix components.[6] This results in them experiencing different degrees of ion suppression, which invalidates the core assumption of using an internal standard and leads to inaccurate quantification. To resolve this, chromatographic conditions should be optimized to ensure perfect co-elution.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the root cause of poor signal intensity for this compound.

TroubleshootingWorkflow start Poor Signal for this compound check_ms Step 1: Verify MS Settings start->check_ms ms_q1 In Negative Ion Mode? check_ms->ms_q1 ms_q2 Instrument Tuned & Calibrated? ms_q1->ms_q2 Yes solution Solution Found ms_q1->solution No, switch to Neg ms_q3 Source Parameters Optimized? ms_q2->ms_q3 Yes ms_q2->solution No, perform maintenance direct_infusion Step 2: Direct Infusion Test ms_q3->direct_infusion Yes ms_q3->solution No, optimize source infusion_q Is Signal Strong & Stable? direct_infusion->infusion_q problem_standard Issue: Standard Degradation or MS Source/Optics infusion_q->problem_standard No problem_lc_matrix Issue is with LC Separation or Sample Matrix infusion_q->problem_lc_matrix Yes check_lc Step 3: Evaluate LC & Sample problem_lc_matrix->check_lc lc_q1 Diagnose Ion Suppression (Post-Column Infusion) check_lc->lc_q1 lc_q2 Review Sample Prep (Extraction Efficiency) lc_q1->lc_q2 lc_q3 Optimize Chromatography (Co-elution & Peak Shape) lc_q2->lc_q3 lc_q3->solution

A logical workflow for troubleshooting poor internal standard signal.

Experimental Protocols

Protocol: Modified Bligh-Dyer Lipid Extraction

This is a standard protocol for the extraction of total lipids from biological samples, ensuring good recovery of polar lipids like phosphatidylglycerols.[5][13]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water

  • Homogenizer

  • Conical glass tubes

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in a known volume of water or phosphate-buffered saline (PBS).

  • Internal Standard Addition: To your homogenate (e.g., 100 µL), add your known quantity of this compound internal standard. This is a critical step to ensure that the standard undergoes the same extraction process as the endogenous lipids.

  • Monophasic Mixture Formation: Add 3.75 volumes of a 1:2 (v/v) mixture of Chloroform:Methanol (e.g., 375 µL for a 100 µL sample). Vortex vigorously for 1 minute. At this point, the mixture should be a single phase.

  • Phase Separation:

    • Add 1.25 volumes of Chloroform (e.g., 125 µL).

    • Add 1.25 volumes of deionized water (e.g., 125 µL).

    • Vortex again for 30 seconds and then centrifuge at low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Lipid Collection: Three layers will be visible: an upper aqueous layer (methanol/water), a lower organic layer (chloroform), and a protein disk in between. Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas. Avoid overheating the sample.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent that is appropriate for your LC-MS analysis (e.g., a mixture matching your initial mobile phase conditions).

References

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing mass spectrometry parameters for deuterated lipids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during lipidomics experiments involving stable isotope labeling.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in mass spectrometry-based lipidomics?

A deuterated internal standard (d-IS) is a version of the lipid of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. The fundamental principle behind using a d-IS is isotope dilution mass spectrometry.[1] A known quantity of the d-IS is added to a sample at the earliest stage of preparation.[1] Because the deuterated standard is chemically almost identical to the endogenous lipid, it experiences similar losses during sample processing and has a comparable ionization efficiency in the mass spectrometer.[1] The mass spectrometer distinguishes between the analyte and the d-IS based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the d-IS, accurate quantification can be achieved, compensating for sample loss and matrix effects.[1]

Q2: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should have a sufficient number of deuterium atoms to shift its mass-to-charge ratio (m/z) outside the natural isotopic distribution of the unlabeled analyte to prevent spectral overlap. A common recommendation is to have at least 3-4 deuterium atoms. However, the optimal number depends on the molecular weight of the analyte. For higher molecular weight lipids, more deuterium atoms may be necessary to achieve clear separation from the analyte's isotopic cluster.

Q3: Can the position of the deuterium label on the lipid molecule affect my results?

Yes, the position of the deuterium label is critical. Deuterium atoms on certain positions of a molecule can be more susceptible to exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as "back-exchange".[2][3] This is particularly problematic for deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or in positions alpha to a carbonyl group, which can be labile under acidic or basic conditions.[3] Such exchange can alter the mass of the internal standard, leading to inaccurate quantification.[3] It is advisable to use internal standards where the deuterium labels are on stable positions, such as on a carbon backbone, to minimize this risk.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of deuterated lipids.

Issue 1: Poor quantification and high variability in results.

  • Symptom: Inconsistent and highly variable quantitative results despite using a deuterated internal standard.

  • Possible Cause 1: Isotopic Exchange (H/D Back-Exchange). Deuterium atoms on your internal standard may be exchanging with hydrogen atoms from your solvent or sample matrix. This is more likely if the labels are in labile positions and can be influenced by the pH of the mobile phase.[2][3]

    • Troubleshooting Steps:

      • Check Label Position: Review the certificate of analysis for your deuterated standard to confirm the location of the deuterium labels. Avoid standards with labels on exchangeable sites if possible.[2]

      • Control pH: Maintain a neutral pH for your samples and mobile phases whenever feasible.[3]

      • Solvent Stability Test: Incubate the deuterated standard in your sample diluent and mobile phase for a period equivalent to your analytical run time. Re-inject and check for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.[2]

  • Possible Cause 2: Chromatographic Shift and Differential Matrix Effects. The "deuterium isotope effect" can cause a slight difference in retention time between the deuterated standard and the native analyte.[4] If this separation occurs in a region of the chromatogram with significant ion suppression, the standard and the analyte will be affected differently, leading to inaccurate quantification.[4]

    • Troubleshooting Steps:

      • Modify Chromatographic Conditions: A shallower gradient can help to broaden the peaks and improve their overlap.[2] Minor adjustments to the mobile phase composition can also alter selectivity.[2]

      • Evaluate Matrix Effects: Prepare two sample sets. In one, spike the analyte and deuterated standard into a clean solvent. In the second, spike them into an extracted blank matrix from your samples. A significant difference in the analyte-to-standard ratio between the two sets indicates differential matrix effects.[4]

Issue 2: The signal intensity of the deuterated internal standard is low or inconsistent.

  • Symptom: The peak for your deuterated standard is weak, or its area varies significantly between runs.

  • Possible Cause 1: Suboptimal Concentration. The concentration of the internal standard may be too low, leading to a poor signal-to-noise ratio.

    • Troubleshooting Steps:

      • Optimize IS Concentration: Prepare a series of calibration curves with a fixed analyte concentration and varying concentrations of the deuterated internal standard to find the optimal concentration that provides a stable and robust signal.

  • Possible Cause 2: Isotopic Purity. The deuterated standard may have low isotopic purity, meaning it contains a significant amount of the unlabeled analyte.[2]

    • Troubleshooting Steps:

      • Assess Purity: Inject a high-concentration solution of the deuterated standard alone and monitor the mass transition of the unlabeled analyte.[2] This will help you determine the level of unlabeled impurity.

      • Consult Certificate of Analysis: Always review the certificate of analysis provided by the supplier for information on isotopic and chemical purity.[2]

Quantitative Data Summary

Optimizing mass spectrometry parameters is crucial for achieving high sensitivity and accurate quantification. The following tables provide a starting point for method development for different classes of deuterated lipids. Note that optimal values can be instrument-dependent and should be fine-tuned for your specific application.

Table 1: General Mass Spectrometry Parameters for Deuterated Lipid Analysis

ParameterTypical Value RangeNotes
Ionization ModeESI Positive or NegativeDependent on the lipid class. Phospholipids are often analyzed in negative mode, while neutral lipids are often analyzed in positive mode as adducts.
Capillary Voltage (kV)2.5 - 4.0Optimize for stable spray and maximum signal.
Cone Voltage (V)20 - 60Higher voltages can increase ion transmission but may cause in-source fragmentation.
Desolvation Gas Flow (L/hr)600 - 1000Higher flow rates can improve desolvation and reduce the formation of adducts.
Desolvation Temperature (°C)350 - 550Higher temperatures aid in solvent evaporation and ion formation.
Collision Energy (eV)10 - 50Varies significantly based on the lipid class and instrument type. Requires optimization for each specific compound.[5][6]

Table 2: Example Collision Energy Ranges for Different Deuterated Lipid Classes

Lipid ClassDeuterated Standard ExampleTypical Collision Energy (CE) Range (eV)Ionization Mode
Fatty AcidsPalmitic acid-d3115 - 30Negative
PhosphatidylcholinesPC(16:0/18:1)-d925 - 45Positive
PhosphatidylethanolaminesPE(16:0/18:1)-d520 - 40Negative
TriglyceridesTG(16:0/18:1/18:2)-d530 - 50Positive (Ammonium adduct)
CeramidesCer(d18:1/16:0)-d725 - 40Positive

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes a common method for extracting lipids from plasma samples prior to mass spectrometry analysis.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of the deuterated lipid internal standard mixture dissolved in methanol.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Deuterated Fatty Acids

This protocol provides a general procedure for the analysis of deuterated fatty acids using liquid chromatography-tandem mass spectrometry.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for both the native fatty acid and its deuterated internal standard.

    • Parameter Optimization: Optimize collision energy and other source parameters for each fatty acid to achieve maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: General experimental workflow for lipidomics using deuterated standards.

troubleshooting_workflow Problem Inconsistent Quantitative Results Cause1 Isotopic Exchange? Problem->Cause1 Cause2 Differential Matrix Effects? Problem->Cause2 Solution1 Check Label Position Control pH Solvent Stability Test Cause1->Solution1 Solution2 Modify Chromatography Evaluate Matrix Effects Cause2->Solution2

Caption: Troubleshooting workflow for inconsistent quantification.

References

Technical Support Center: Isotopic Scrambling in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of deuterated standards is paramount for accurate and reproducible quantitative analysis. Isotopic scrambling, or the exchange of deuterium (B1214612) atoms with hydrogen from the surrounding environment (H/D exchange), can compromise this integrity, leading to inaccurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the potential for isotopic scrambling in deuterated standards during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern?

A1: Isotopic scrambling refers to the unintentional redistribution of isotopes, in this case, the exchange of deuterium (D) atoms on a deuterated standard with protium (B1232500) (H) from the environment (e.g., solvents, reagents, or atmospheric moisture).[1][2] This process, also known as H/D back-exchange, can lead to a decrease in the isotopic purity of the standard.[3] The primary concerns are:

  • Inaccurate Quantification: A lower isotopic purity can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration, particularly at the lower limit of quantification.[4]

  • "False Positives": The deuterated standard can lose its label and be incorrectly measured as the unlabeled analyte.[2]

Q2: What are the primary factors that influence isotopic scrambling?

A2: The stability of deuterium labels is influenced by several key factors:

  • Label Position: The chemical environment of the deuterium atom is crucial. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[5][6] Labels on carbon atoms are generally more stable, but those adjacent to carbonyl groups can also be prone to exchange under certain conditions.[2]

  • pH: The rate of H/D exchange is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange, with the minimum rate for many compounds observed in the pH range of 2.5 to 3.[5][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2]

  • Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for storing and handling deuterated standards.[5][8]

  • In-source Scrambling: Fragmentation and rearrangement reactions within the mass spectrometer's ion source can also lead to the appearance of scrambled isotopes.[9]

Q3: How can I determine if my deuterated standard is undergoing isotopic scrambling?

A3: You can assess the isotopic stability of your deuterated standard by monitoring its mass spectrum over time in a relevant matrix. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species is an indication of exchange. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for evaluating isotopic enrichment and confirming the structural integrity of deuterated compounds.[10]

Q4: What are the best practices for storing deuterated standards to maintain their stability?

A4: Proper storage is critical to prevent isotopic exchange and degradation.

  • Solid Form: Store solid or lyophilized standards at -20°C or colder in a desiccator to protect them from moisture.

  • Solutions: Store solutions in well-sealed, amber vials at low temperatures (e.g., 4°C or -20°C) and protected from light. Whenever possible, use aprotic and anhydrous solvents for stock solutions.[11]

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like nitrogen or argon can prevent exposure to atmospheric moisture.[6]

Troubleshooting Guides

Issue 1: I am observing a decreasing signal for my deuterated internal standard throughout my analytical run.

  • Potential Cause: This could be due to isotopic exchange occurring in the autosampler.

  • Troubleshooting Steps:

    • Assess Autosampler Conditions: Check the temperature of the autosampler. If it's not cooled, consider lowering the temperature (e.g., to 4°C) to slow down the exchange rate.

    • Evaluate Sample Solvent: If your samples are reconstituted in a protic solvent (e.g., high percentage of water), this could be facilitating the exchange. If possible, switch to a solvent with a higher percentage of organic, aprotic solvent like acetonitrile.

    • Check pH: Measure the pH of your final sample solution. If it is in a range known to accelerate exchange (highly acidic or basic), adjust it to a more neutral pH if your analyte's stability allows.

    • Perform a Stability Study: Prepare a set of standards in the sample matrix and leave them in the autosampler. Inject them at different time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the stability of the deuterated standard over the course of a typical run.

Issue 2: My quantitative results are showing poor accuracy and precision, especially at low concentrations.

  • Potential Cause: The isotopic purity of your deuterated standard may be compromised, or there might be significant contribution from the natural isotopic abundance of your analyte to the internal standard's mass channel.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. It is generally recommended to use standards with an isotopic enrichment of ≥98%.[12] If in doubt, you can verify the purity using high-resolution mass spectrometry.[13]

    • Check for Spectral Overlap: Ensure there is a sufficient mass difference between the analyte and the internal standard (typically a mass shift of >+3 Da is recommended) to avoid interference from the natural isotopic abundance of the analyte.

    • Optimize MS/MS Transition: If using tandem mass spectrometry, ensure the deuterium label is on a part of the molecule that is retained in the product ion being monitored. This maintains the mass difference in the MS/MS transition.

Quantitative Data on Factors Influencing Isotopic Scrambling

While specific quantitative data on H/D exchange rates is highly compound-dependent, the following table summarizes the general effects of various factors and provides some illustrative examples.

FactorConditionGeneral Effect on H/D Exchange RateQuantitative Example
pH High (>8) or Low (<2)IncreasedThe minimum exchange rate for backbone amide protons in proteins is at approximately pH 2.6.[7]
Neutral (~2.5 - 7)MinimalFor many compounds, the minimum rate of exchange occurs in a pH range of 2.5 to 3.[5]
Temperature HighIncreasedThe rate of hydrogen-deuterium exchange increases 10-fold with every 22 °C increase in temperature.
Low (e.g., 4°C)DecreasedStoring samples at low temperatures is a common strategy to slow down exchange rates.
Solvent Protic (e.g., H₂O, CH₃OH)IncreasedProtic solvents contain exchangeable protons that can facilitate H/D exchange.[5]
Aprotic (e.g., Acetonitrile)DecreasedAprotic solvents are preferred for reconstituting and storing deuterated standards.[5]
Label Position On Heteroatoms (-OH, -NH)HighThese positions are highly labile and prone to rapid exchange.[5]
On Stable Carbon AtomsLowLabels on aromatic rings or non-activated aliphatic carbons are generally stable.
Catalyst Palladium on Carbon (Pd/C)Can be significantIn one study, Pd/C catalyst led to up to 40% scrambling.
Palladium trifluoroacetate (B77799)Can be minimalThe same study showed that using palladium trifluoroacetate reduced scrambling to 0-6%.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of a Deuterated Standard

Objective: To determine if a deuterated internal standard is stable under the specific conditions of the analytical method (e.g., sample preparation, storage, and analysis).

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples by spiking a known concentration of the deuterated standard into the analytical matrix (e.g., plasma, urine).

    • Set A (Time Zero): Immediately process these samples according to your established method (e.g., protein precipitation, liquid-liquid extraction).

    • Set B (Time X): Subject these samples to the conditions you want to evaluate. For example, let them sit at room temperature for 4 hours, or store them in the autosampler at 4°C for 24 hours before processing.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using your validated LC-MS/MS method.

    • Example LC-MS/MS Parameters:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation of the analyte and internal standard from matrix components.

      • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for the analyte and one for the deuterated internal standard.

  • Data Evaluation:

    • Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the peak area in Set B suggests instability and potential isotopic exchange.

    • Monitor the mass channel of the unlabeled analyte in the Set B samples to see if there is an increase in signal, which would be a direct indication of H/D exchange.

Visualizations

Isotopic_Scrambling_Mechanism cluster_environment Environment Protic_Solvent Protic Solvent (H₂O, MeOH) Scrambled_Standard Scrambled Standard (Analyte-H/D) Protic_Solvent->Scrambled_Standard Extreme_pH Extreme pH (Acidic/Basic) Extreme_pH->Scrambled_Standard High_Temp High Temperature High_Temp->Scrambled_Standard Deuterated_Standard Deuterated Standard (Analyte-D) Deuterated_Standard->Scrambled_Standard H/D Exchange Unlabeled_Analyte Unlabeled Analyte (Analyte-H) Scrambled_Standard->Unlabeled_Analyte Further Exchange

Caption: Mechanism of isotopic scrambling (H/D exchange).

Troubleshooting_Workflow cluster_conditions Experimental Conditions Assessment Start Inaccurate Quantitative Results or Drifting IS Signal Check_Purity Check Isotopic Purity of Standard (>98%?) Start->Check_Purity Check_Label_Position Is the Deuterium Label on a Stable Position? Check_Purity->Check_Label_Position Yes New_Standard Consider a New Standard (e.g., ¹³C, ¹⁵N, or different D-labeling) Check_Purity->New_Standard No Assess_Conditions Assess Experimental Conditions Check_Label_Position->Assess_Conditions Yes Check_Label_Position->New_Standard No Check_pH Is pH neutral? Assess_Conditions->Check_pH Optimize_Conditions Optimize Conditions (pH, Temp, Solvent) Resolved Issue Resolved Optimize_Conditions->Resolved Check_pH->Optimize_Conditions No Check_Temp Is temperature controlled (low)? Check_pH->Check_Temp Yes Check_Temp->Optimize_Conditions No Check_Solvent Is the solvent aprotic? Check_Temp->Check_Solvent Yes Check_Solvent->Optimize_Conditions No Check_Solvent->Resolved Yes

Caption: Troubleshooting workflow for isotopic scrambling issues.

References

Technical Support Center: Addressing Matrix Effects with 17:0-14:1 PG-d5 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing matrix effects when quantifying prostaglandins (B1171923) in complex biological samples using 17:0-14:1 PG-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of prostaglandins?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of prostaglandins, components of complex matrices like plasma or tissue homogenates can interfere with the ionization of the target prostaglandin (B15479496) and the internal standard in the mass spectrometer's ion source, leading to inaccurate quantification.[3][4]

Q2: Why is a deuterated internal standard like this compound recommended for prostaglandin analysis?

A2: Stable isotope-labeled internal standards, particularly deuterated standards, are considered the gold standard for quantitative analysis of prostaglandins by LC-MS/MS.[5][6] These standards have nearly identical chemical and physical properties to the endogenous analytes.[5] This ensures they co-elute with the target prostaglandin and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement. The mass difference due to deuterium (B1214612) labeling allows the mass spectrometer to distinguish between the analyte and the internal standard.[6]

Q3: What are the primary sources of matrix effects in biological samples like plasma?

A3: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analytes of interest.[3][7] Phospholipids are a major contributor to matrix-induced ionization suppression because they are abundant in cell membranes and often co-extract with analytes during sample preparation.[4][8] Other sources include salts, proteins, and other endogenous compounds.[3][7]

Q4: What are the common signs of significant matrix effects in my prostaglandin analysis?

A4: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[1]

  • Inaccurate quantification, leading to high variability in concentration measurements.[1]

  • Non-linear calibration curves.[1]

  • Reduced sensitivity and poor signal-to-noise ratios.[1]

  • Inconsistent peak areas for quality control (QC) samples.[1]

  • A significant difference between the calibration curve slope in a pure solvent versus a matrix-matched calibration curve.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating matrix effects in your experiments.

Scenario 1: High Variability and Poor Reproducibility in QC Samples

Problem: You are observing inconsistent results for your quality control samples across different batches of extracted plasma samples.

Possible Cause: Inconsistent matrix effects between samples are likely affecting the ionization of your target prostaglandin and internal standard differently in each sample.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While fast, PPT is often the least effective method for removing phospholipids.[3][7] Consider optimizing your PPT protocol by adjusting the solvent-to-plasma ratio or the type of organic solvent.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts.[3] Optimize the extraction solvent and pH to improve the removal of interfering substances. A double LLE, using a non-polar solvent first to remove hydrophobic interferences, can be effective.[10]

    • Solid-Phase Extraction (SPE): SPE generally offers the best cleanup by selectively isolating the analytes.[5][10] Ensure your SPE protocol (sorbent type, wash, and elution steps) is optimized for prostaglandin extraction.[11]

  • Chromatographic Optimization:

    • Modify your LC gradient to better separate the prostaglandin peak from the regions of significant ion suppression.[12] A post-column infusion experiment can identify these regions.[12]

    • Experiment with different analytical columns (e.g., different C18 phases or HILIC) to alter the elution profile of interfering compounds relative to your analyte.[2]

  • Internal Standard Check:

    • Verify the concentration and stability of your this compound internal standard stock solution.

    • Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.[13]

Scenario 2: Low Analyte Signal and Poor Sensitivity

Problem: The signal intensity for your target prostaglandin is much lower than expected, even at higher concentrations, leading to a poor limit of detection (LOD).

Possible Cause: Significant ion suppression is occurring due to co-eluting matrix components.

Troubleshooting Steps:

  • Assess Matrix Effects Quantitatively:

    • Perform a post-extraction addition experiment to quantify the extent of ion suppression. This involves comparing the analyte response in a clean solvent to the response in a blank matrix extract spiked with the analyte after extraction.[14]

  • Improve Sample Cleanup:

    • As detailed in Scenario 1, enhance your sample preparation method. For significant phospholipid-based suppression, consider specialized removal techniques like HybridSPE-Phospholipid plates.[15]

  • Optimize MS Source Parameters:

    • Adjust ion source parameters such as spray voltage, gas flows, and temperature to find conditions that are less susceptible to matrix effects.

  • Sample Dilution:

    • If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[12]

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for prostaglandin analysis, highlighting the importance of effective sample preparation and the use of internal standards.

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect (%) *50 - 80% (Suppression)70 - 95% (Suppression)85 - 110% (Minimal Effect)
Analyte Recovery (%) 70 - 90%60 - 85%80 - 105%
Precision (%RSD) < 15%< 15%< 10%
Accuracy (%) 85 - 115%85 - 115%90 - 110%

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates suppression, and > 100% indicates enhancement.

Note: The values in this table are representative and can vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Prostaglandins from Plasma

This protocol provides a general procedure for extracting prostaglandins from plasma using a C18 SPE cartridge, a common and effective method for reducing matrix effects.[5][11]

Materials:

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add a known amount of this compound internal standard.

    • Acidify the sample to pH ~3.5 with 1% formic acid.[11]

    • Vortex and centrifuge to pellet any precipitate.[11]

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 10 mL of methanol and then 10 mL of deionized water.[5][11] Do not let the cartridge dry out.

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar interferences.

    • Wash with 10 mL of 15% methanol in water to remove less polar interferences.[11]

    • Wash with 10 mL of hexane to remove lipids.[5][11]

  • Elution:

    • Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[5]

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is acidify Acidify (pH ~3.5) add_is->acidify centrifuge Centrifuge acidify->centrifuge load Load Sample centrifuge->load condition Condition C18 Cartridge condition->load wash1 Wash (Water) load->wash1 wash2 Wash (15% MeOH) wash1->wash2 wash3 Wash (Hexane) wash2->wash3 elute Elute (Ethyl Acetate) wash3->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic cluster_solutions_reproducibility Solutions for Poor Reproducibility cluster_solutions_sensitivity Solutions for Poor Sensitivity start Inconsistent or Poor Results check_reproducibility High Variability in QCs? start->check_reproducibility check_sensitivity Low Signal/Sensitivity? start->check_sensitivity optimize_prep Optimize Sample Prep (LLE, SPE) check_reproducibility->optimize_prep Yes optimize_lc Optimize Chromatography check_reproducibility->optimize_lc Yes check_is Verify Internal Standard check_reproducibility->check_is Yes quantify_me Quantify Matrix Effects check_sensitivity->quantify_me Yes improve_cleanup Improve Sample Cleanup (e.g., HybridSPE) check_sensitivity->improve_cleanup Yes optimize_ms Optimize MS Source check_sensitivity->optimize_ms Yes dilute_sample Dilute Sample check_sensitivity->dilute_sample Yes optimize_prep->check_sensitivity improve_cleanup->check_reproducibility

References

Technical Support Center: Improving Chromatographic Separation of Prostaglandin (PG) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the chromatographic separation of prostaglandin (B15479496) (PG) isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your method development and analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Resolution of PG Isomers

Question: My prostaglandin isomers are co-eluting or showing broad, overlapping peaks. What should I do?

Answer: Poor resolution is a common challenge due to the structural similarity of PG isomers. Here are several factors to investigate:

  • Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase is critical. For chiral separations, a three-component mobile phase such as Acetonitrile:Methanol:Water has proven effective.[1][2] Fine-tuning these ratios can significantly impact selectivity.

  • Mobile Phase pH: Prostaglandins (B1171923) are acidic compounds. Adjusting the mobile phase pH to around 4.0 with an acid like phosphoric or formic acid can improve separation and peak shape.[1][2]

  • Column Selection:

    • Enantiomers: For separating enantiomers (e.g., PGE₂ and ent-PGE₂), a chiral stationary phase (CSP) is essential. Columns such as Chiracel OJ-RH and Lux Amylose-2 are reported to be successful.[1][2] Polysaccharide-based CSPs are widely used for their high selectivity.[3][4]

    • Positional Isomers: For positional isomers (e.g., PGE₂ vs. PGD₂), columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer unique selectivity through π-π interactions.[1][5]

  • Column Temperature: Temperature influences mobile phase viscosity and analyte-stationary phase interactions. For some isomers like PGE₂, increasing the column temperature to 40°C may be necessary to achieve baseline resolution.[1][2]

  • Flow Rate: Lowering the flow rate can sometimes enhance the separation of closely eluting peaks by increasing the number of theoretical plates, though it may lead to longer run times and broader peaks.[1][6]

G cluster_workflow Troubleshooting Workflow: Poor Resolution start Poor or No Resolution check_mobile_phase Check Mobile Phase - Composition? - pH Correct? - Freshly Prepared? start->check_mobile_phase check_column Check Column - Correct Type? - Aged/Contaminated? start->check_column check_parameters Check Method Parameters - Temperature? - Flow Rate? start->check_parameters optimize_mobile_phase Optimize Mobile Phase - Adjust Organic Ratio - Fine-tune pH check_mobile_phase->optimize_mobile_phase select_column Select Appropriate Column - Chiral for Enantiomers - Phenyl/PFP for Positional check_column->select_column optimize_parameters Optimize Temp & Flow Rate - Increase/Decrease Temp - Reduce Flow Rate check_parameters->optimize_parameters good_resolution Good Resolution (R ≥ 1.5) optimize_mobile_phase->good_resolution select_column->good_resolution optimize_parameters->good_resolution

Caption: Logical workflow for troubleshooting poor peak resolution.

Issue 2: Asymmetrical Peaks or "Peak Tailing"

Question: My peaks are asymmetrical and show significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support can interact with acidic analytes like prostaglandins, causing tailing. Lowering the mobile phase pH can help to protonate these silanols and reduce unwanted interactions.[1] Using a highly deactivated, end-capped column is also recommended to minimize this effect.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

  • Column Contamination/Age: A contaminated or old column can exhibit poor peak shape. Flush the column with a strong solvent or replace it if necessary.

Issue 3: High System Backpressure

Question: The HPLC system pressure is significantly higher than normal. What should I check?

Answer: High backpressure is usually indicative of a blockage in the system.

  • Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit. Filtering all samples and mobile phases is crucial. Try back-flushing the column (if the manufacturer allows) or replacing the frit.

  • System Blockage: Check for blockages in tubing, fittings, or the injector. Systematically disconnect components starting from the detector and working backward to identify the source of the high pressure.

  • Mobile Phase Precipitation: Ensure that the mobile phase components are fully miscible and that buffers do not precipitate at the organic solvent concentrations used in your gradient.

Issue 4: Low Sensitivity in UPLC-MS/MS Analysis

Question: My UPLC-MS/MS analysis of prostaglandins is suffering from low sensitivity. What can I do to improve it?

Answer: Low sensitivity in LC-MS/MS can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.

  • Sample Preparation: Prostaglandins are often present at low concentrations in biological matrices. An effective sample clean-up and concentration step, such as Solid Phase Extraction (SPE), is crucial.

  • Ionization Efficiency: Ensure the mobile phase pH is compatible with efficient ionization in the MS source. For negative ion mode, a slightly basic mobile phase can sometimes improve signal, but this must be balanced with chromatographic performance.

  • Mass Spectrometer Parameters: Optimize MS parameters such as collision energy, cone voltage, and gas flows for your specific analytes. Use stable isotope-labeled internal standards to normalize for any signal suppression or enhancement caused by the sample matrix.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating prostaglandin enantiomers? A1: For the separation of enantiomers, a chiral stationary phase (CSP) is required.[4] Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiracel OJ-RH), have been shown to be very effective for resolving various prostaglandin enantiomeric pairs.[1][2]

Q2: How does mobile phase pH affect the resolution of PG isomers? A2: Prostaglandins are carboxylic acids, so the pH of the mobile phase dictates their ionization state. At a pH around 4.0, they are largely in their protonated, less polar form, which leads to better retention and often improved peak shape on reversed-phase columns.[1][2] This pH also minimizes unwanted interactions with free silanol groups on the silica backbone of the stationary phase.[1]

Q3: Can I use the same method for different types of PG isomers? A3: While a single method might offer some separation, it is unlikely to be optimal for all PG isomers. Positional isomers (e.g., PGE₂, PGD₂) and enantiomers (e.g., (+)-PGE₂, (-)-PGE₂) have different separation requirements. Positional isomers may be resolved on achiral phases like Phenyl-Hexyl or PFP columns, while enantiomers demand a chiral column.[1][5] Method development should be tailored to the specific isomers of interest.

Q4: What are the key considerations when developing a new chiral HPLC method for prostaglandins? A4: Key steps involve selecting an appropriate chiral column, screening different mobile phases (including normal-phase, reversed-phase, and polar organic modes), and optimizing the mobile phase composition, flow rate, and column temperature.[1] Automated column and mobile phase screening systems can significantly accelerate this process.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Separation of Prostaglandin Enantiomers

This protocol provides a starting point for separating PG enantiomers. Optimization will be required for specific analytes.

  • Column: Chiracel OJ-RH (or similar polysaccharide-based chiral column).

  • Mobile Phase Preparation: Prepare a three-component mobile phase of acetonitrile, methanol, and water. Adjust the pH of the water component to 4.0 using phosphoric acid before mixing with the organic solvents.[1][2] See Table 1 for starting compositions.

  • Chromatographic Conditions:

    • Set the column temperature as specified for the target analyte (e.g., 25°C or 40°C).[2]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength (e.g., 200 nm or 210 nm).[2]

  • Sample Injection: Dissolve the prostaglandin standard or sample in a suitable solvent, preferably the mobile phase. Inject the sample onto the column.

  • Data Analysis: Identify the peaks corresponding to the enantiomers. Calculate the resolution (R) between the peaks to assess the quality of separation. A resolution of ≥ 1.5 is generally considered a good separation.[1][2]

Protocol 2: Solid Phase Extraction (SPE) for Prostaglandins from Biological Samples

This is a general protocol for extracting PGs from samples like plasma or cell culture supernatant prior to LC-MS/MS analysis.

  • Sample Acidification: Acidify the biological sample to a pH of ~3.0-3.5 with an appropriate acid (e.g., formic acid). This ensures the prostaglandins are in their protonated form for efficient extraction.[7]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with acidified water (pH ~3.0).[7]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a low-polarity solvent (e.g., water, hexane) to remove hydrophilic interferences.[7]

  • Elution: Elute the prostaglandins from the cartridge using a more nonpolar solvent, such as methyl formate (B1220265) or ethyl acetate.[7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Separation of PG Isomers

Prostaglandin Isomer PairRecommended ColumnMobile Phase Composition (ACN:MeOH:Water)Temperature (°C)UV Wavelength (nm)
PGF₂α EnantiomersChiracel OJ-RH30:10:60 (pH 4.0)25200[2]
PGF₁α EnantiomersChiracel OJ-RH23:10:67 (pH 4.0)25200[8]
PGE₂ EnantiomersChiracel OJ-RH15:20:65 (pH 4.0)40210[2]
PGE₁ EnantiomersChiracel OJ-RH30:10:60 (pH 4.0)25200[2]

Table 2: Performance Characteristics of LC-MS/MS Methods for Prostaglandin Analysis

ParameterTypical RangeNotes
Limit of Detection (LOD)20 pg/mLCan be lower depending on the specific isomer and instrumentation.[5]
Limit of Quantification (LOQ)50-100 pg/mLVaries based on matrix effects and instrument sensitivity.
Linearity (r²)>0.99Typically observed over a concentration range of 0.10 to 500 ng/mL.[5]
Inter-day/Intra-day CV< 15%Should be within acceptable limits for bioanalytical method validation.
Recovery (after SPE)55-95%Highly dependent on the specific SPE protocol and PG isomer.

Signaling Pathway Visualization

Prostaglandins are lipid mediators derived from arachidonic acid that act on a variety of cell surface receptors to elicit their biological effects. Understanding these pathways can be crucial for interpreting experimental results.

G cluster_pathway Simplified Prostaglandin Synthesis and Signaling Pathway cluster_synthases Prostaglandin Synthases cluster_receptors G-Protein Coupled Receptors AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 AA->COX PGH2 PGH₂ COX->PGH2 PGES PGES PGH2->PGES PGDS PGDS PGH2->PGDS PGFS PGFS PGH2->PGFS PGE2 PGE₂ PGES->PGE2 PGD2 PGD₂ PGDS->PGD2 PGF2a PGF₂α PGFS->PGF2a EP_R EP Receptors (EP1-4) PGE2->EP_R DP_R DP Receptors (DP1-2) PGD2->DP_R FP_R FP Receptor PGF2a->FP_R Downstream Downstream Signaling (cAMP, Ca²⁺, PI3K, MAPK) EP_R->Downstream DP_R->Downstream FP_R->Downstream

Caption: Overview of prostaglandin synthesis and receptor-mediated signaling.[9][10]

References

Technical Support Center: Minimizing Ion Suppression for 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 17:0-14:1 PG-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression and troubleshooting common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound, or 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a deuterated phosphatidylglycerol. It serves as an internal standard in mass spectrometry-based lipidomics.[1] Its chemical structure is nearly identical to its endogenous, non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization. The key difference is its increased mass due to the five deuterium (B1214612) atoms, which enables the mass spectrometer to distinguish it from the analyte of interest.

Q2: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte is reduced by the presence of co-eluting matrix components.[2] This leads to a decreased signal intensity, which can negatively impact the accuracy and sensitivity of quantification. For this compound, a phospholipid, the primary sources of ion suppression are other lipids, salts, and endogenous compounds present in biological samples.[2]

Q3: How does deuterium labeling affect the chromatographic behavior of this compound?

Deuterium labeling can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte, a phenomenon known as the "deuterium isotope effect". This can be problematic if the analyte and the internal standard do not co-elute perfectly, as they may experience different degrees of ion suppression, leading to inaccurate quantification.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 801.1 g/mol [3]
Exact Mass 800.55433009 Da[3]
Molecular Formula C42H82NaO10P[3]
Topological Polar Surface Area 152 Ų[3]
Rotatable Bond Count 865[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem: Poor signal intensity or complete signal loss for this compound.

  • Question: Why is the signal for my internal standard, this compound, very low or absent?

  • Answer: This is likely due to significant ion suppression from the sample matrix. Phospholipids (B1166683) are a major cause of ion suppression in lipid analysis.[2]

Troubleshooting Workflow for Poor Signal Intensity

G A Poor or No Signal for this compound B Perform Phospholipid Removal A->B C Optimize Chromatographic Separation A->C D Conduct Post-Column Infusion Experiment A->D E Signal Improved? B->E C->E D->E F Problem Resolved E->F Yes G Further Troubleshoot MS Parameters E->G No

Caption: Troubleshooting workflow for low signal intensity.

Problem: Inconsistent and inaccurate quantification.

  • Question: My quantitative results are not reproducible, and the accuracy is poor, even though I am using a deuterated internal standard. What could be the cause?

  • Answer: This issue often arises from differential ion suppression, where the analyte and this compound are affected differently by the matrix. This can happen if there is a slight chromatographic separation between them.

Logical Relationship of Factors Causing Inaccurate Quantification

G A Inaccurate Quantification B Differential Ion Suppression B->A C Chromatographic Separation of Analyte and IS C->B D Deuterium Isotope Effect D->C E Matrix Effects E->B

Caption: Factors leading to inaccurate quantification.

Experimental Protocols

1. Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol is designed to remove phospholipids from biological samples, thereby reducing ion suppression.

  • Materials:

  • Procedure:

    • Sample Loading: Pre-condition the aminopropyl SPE cartridge with a non-polar solvent like hexane. Load the lipid extract onto the cartridge.

    • Elution of Neutral Lipids: Elute neutral lipids with a solvent mixture such as chloroform/isopropanol (2:1, v/v).

    • Elution of Phosphatidylglycerol: Elute the phosphatidylglycerol fraction using a more polar solvent system. A mixture of chloroform, methanol, and ammonium hydroxide can be effective. For instance, a gradient starting with chloroform/methanol and gradually increasing the proportion of ammonium hydroxide can selectively elute different phospholipid classes.[4]

    • Collection and Analysis: Collect the fraction containing this compound and the analyte of interest. Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

2. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Experimental Setup:

    • A 'T' connector is placed between the LC column outlet and the mass spectrometer inlet.

    • A syringe pump infuses a solution of this compound at a constant flow rate into the mobile phase stream via the 'T' connector.

  • Procedure:

    • Infusion: Begin infusing the this compound solution.

    • Blank Injection: Inject a blank matrix sample (a sample prepared in the same way as the study samples but without the analyte or internal standard).

    • Monitor Signal: Monitor the signal of the infused this compound. A stable, flat baseline is expected.

    • Identify Suppression Zones: Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[5][6] An increase in signal would indicate ion enhancement.

    • Analyte Elution: Compare the retention time of your analyte and internal standard with the identified ion suppression zones to determine if they are eluting in a region of significant suppression.

Signaling Pathway of Ion Suppression in ESI-MS

G cluster_0 Electrospray Ionization Source A Analyte + this compound + Matrix Components B Nebulization to form droplets A->B C Solvent Evaporation B->C D Competition for charge and surface access C->D E Gas-phase ions D->E F Ion Suppression D->F High concentration of matrix components G Reduced Analyte and IS Signal E->G Reduced ion formation F->G

Caption: Ion suppression mechanism in ESI-MS.

References

stability and long-term storage of 17:0-14:1 PG-d5 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 17:0-14:1 PG-d5 solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored at -20°C.[1] It is recommended to store the solution in a glass container with a Teflon-lined cap to prevent contamination from plasticizers that can leach from plastic containers.[2][3] The product has a stated stability of one year when stored under these conditions.[1]

Q2: Can I store the this compound as a dry powder?

No, it is not recommended to store unsaturated lipids like this compound as a powder.[2][3] Unsaturated lipids are hygroscopic and can readily absorb moisture, which can lead to hydrolysis and oxidation.[2][3] It is best practice to dissolve the lipid in a suitable organic solvent promptly after receiving it and store it as a solution at -20°C ± 4°C.[2]

Q3: What solvent should I use to dissolve this compound?

The choice of solvent will depend on your specific application. For creating a stock solution, a solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol is often used.[4] It is crucial to ensure the lipid is fully dissolved. Gentle warming or sonication can aid dissolution, but caution should be exercised with unsaturated lipids as they are more susceptible to degradation.[2]

Q4: How many times can I freeze and thaw my this compound solution?

It is advisable to minimize freeze-thaw cycles.[2] Repeated freezing and thawing can accelerate the degradation of the lipid. To avoid this, it is recommended to aliquot the stock solution into smaller, single-use vials before freezing. This practice prevents the need to warm the entire stock solution for each use.

Q5: How should I handle the this compound solution to prevent degradation?

To prevent degradation, it is crucial to handle the solution with care. When taking an aliquot, allow the vial to warm to room temperature before opening to prevent condensation from forming inside.[2][3] Use glass or stainless steel pipettes for transferring the solution, as plastic pipette tips can introduce contaminants.[2][3] It is also good practice to purge the vial with an inert gas like argon or nitrogen before re-sealing to minimize exposure to oxygen.[3]

Storage Condition Summary

ParameterRecommendationRationale
Storage Temperature -20°C ± 4°C[1][2]Minimizes chemical degradation (hydrolysis, oxidation).
Container Glass vial with Teflon-lined cap[2][3]Prevents leaching of plasticizers and other contaminants.
Form In a suitable organic solvent[2][3]Unsaturated lipids are unstable as a dry powder due to hygroscopicity.[2][3]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)[3]Reduces the risk of oxidation.
Freeze-Thaw Cycles Minimize by aliquoting[2]Repeated temperature changes can accelerate degradation.

Troubleshooting Guide

Problem: Poor Signal Intensity or No Peak in Mass Spectrometry Analysis

  • Possible Cause 1: Degradation of the Standard. Improper storage or handling may have led to the breakdown of the this compound.

    • Solution: Review the storage and handling procedures. Ensure the solution was stored at -20°C in a proper container and that freeze-thaw cycles were minimized.[2] If degradation is suspected, a fresh vial of the standard should be used.

  • Possible Cause 2: Incomplete Solubilization. The standard may not be fully dissolved in the solvent.

    • Solution: Visually inspect the solution for any particulate matter. If present, try gentle warming or sonication to fully dissolve the lipid.[2] Ensure the chosen solvent is appropriate for this specific lipid.

Problem: Appearance of Unexpected Peaks or Mass Shifts

  • Possible Cause 1: Contamination. Impurities may have been introduced from storage containers, pipettes, or solvents.

    • Solution: Always use high-purity solvents and scrupulously clean glassware.[2] Avoid plastic containers and pipette tips for organic solutions.[2][3]

  • Possible Cause 2: Isotopic Exchange (Back-Exchange). The deuterium (B1214612) atoms on the standard may be exchanging with hydrogen atoms from the solvent or sample matrix, particularly in aqueous solutions or under acidic/basic conditions.[5]

    • Solution: Minimize the time the standard is in an aqueous matrix before analysis.[5] If possible, adjust the pH of the sample and mobile phase to be closer to neutral.[5] To confirm isotopic exchange, you can perform a stability test by incubating the standard under your analytical conditions for varying time points and monitoring for an increase in the unlabeled analyte signal.[5]

  • Possible Cause 3: Oxidation. The unsaturated fatty acid chain (14:1) is susceptible to oxidation, leading to the formation of new products with different masses.

    • Solution: Ensure the standard is stored under an inert atmosphere and that antioxidants are used if compatible with the experimental workflow. Avoid prolonged exposure to air and light.

Experimental Protocol: Long-Term Stability Assessment of this compound Solutions

This protocol outlines a method to assess the stability of your this compound solution under your specific laboratory conditions.

Objective: To determine the rate of degradation of this compound in a specific solvent and storage condition over time.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, chloroform/methanol mixture)

  • Glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • Volumetric flasks and glass pipettes

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Aliquoting:

    • Dispense the stock solution into multiple small glass vials, each containing enough volume for a single analysis.

    • Purge the headspace of each vial with an inert gas before sealing tightly.

  • Storage:

    • Place the vials in a -20°C freezer.

    • Designate specific time points for analysis (e.g., Day 0, Week 1, Week 4, Week 12, Week 24, Week 52).

  • Analysis:

    • At each time point, remove one vial from the freezer and allow it to warm to room temperature.

    • Prepare a working solution by diluting the stock solution to a concentration suitable for your LC-MS/MS method.

    • Analyze the sample using a validated LC-MS/MS method. Monitor the parent and a characteristic fragment ion for this compound.

    • It is also advisable to monitor for the appearance of potential degradation products, such as the corresponding lysophosphatidylglycerol (B1238068) (LPG) or oxidized species.

  • Data Analysis:

    • At each time point, calculate the peak area of the this compound.

    • Compare the peak area at each time point to the peak area at Day 0 to determine the percentage of the compound remaining.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_degradation Degradation Pathways Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Solvent Solvent Solvent->Hydrolysis IsotopicExchange Isotopic Exchange Solvent->IsotopicExchange Container Container Material Stability This compound Solution Stability Container->Stability Contamination Atmosphere Atmosphere Oxidation Oxidation Atmosphere->Oxidation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Hydrolysis Exposure Exposure to Air/Light Exposure->Oxidation Aliquoting Aliquoting Aliquoting->Stability Mitigates Freeze-Thaw Hydrolysis->Stability Oxidation->Stability IsotopicExchange->Stability

Caption: Factors influencing the stability of this compound solutions.

Troubleshooting_Workflow start Start: Analytical Issue (e.g., Low Signal, Extra Peaks) check_storage Verify Storage Conditions (-20°C, Glass Vial) start->check_storage improper_storage Action: Use a fresh, properly stored aliquot. Implement best practices. check_storage->improper_storage Incorrect check_handling Review Handling Procedures (Aliquoting, Inert Gas) check_storage->check_handling Correct improper_storage->check_handling improper_handling Action: Refine handling protocol to minimize exposure and freeze-thaw cycles. check_handling->improper_handling Incorrect check_solubility Check for Complete Solubilization check_handling->check_solubility Correct improper_handling->check_solubility incomplete_solubility Action: Gently warm or sonicate the solution. check_solubility->incomplete_solubility Incomplete run_stability_test Perform Stability Test (see protocol) check_solubility->run_stability_test Complete incomplete_solubility->run_stability_test analyze_results Analyze for Degradation & Isotopic Exchange run_stability_test->analyze_results end Resolution: Implement corrective actions based on findings. analyze_results->end

Caption: Troubleshooting workflow for this compound analytical issues.

References

Technical Support Center: Correcting for Chromatographic Shift of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic shift observed with deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift of deuterated compounds and why does it occur?

The chromatographic shift, also known as the deuterium (B1214612) isotope effect, is the phenomenon where a deuterated compound (a molecule with one or more hydrogen atoms replaced by deuterium) exhibits a slightly different retention time compared to its non-deuterated counterpart under identical chromatographic conditions.[1][2][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[3] These subtle differences in physicochemical properties alter the molecule's interaction with the stationary and mobile phases, leading to a retention time shift.[2]

Q2: In which direction does the chromatographic shift typically occur?

In reversed-phase liquid chromatography (RPLC), deuterated compounds are generally slightly less hydrophobic than their non-deuterated analogs.[2] This results in weaker interactions with the nonpolar stationary phase, causing the deuterated compound to elute slightly earlier than the non-deuterated compound.[1][2][4][5][6][7] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes having longer retention times.[2][5] In gas chromatography (GC), deuterated compounds also typically elute earlier.[7]

Q3: What factors influence the magnitude of the retention time shift?

Several factors can influence the extent of the chromatographic shift:

  • Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a more significant retention time shift.[2][3][5][8]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can impact the magnitude of the shift.[2][3][5] Deuteration on a more lipophilic part of the molecule may have a more pronounced effect in RPLC.[2]

  • Molecular Structure: The inherent chemical properties of the analyte itself will influence the extent of the isotope effect.[5]

  • Chromatographic Conditions: The mobile phase composition, column chemistry, and temperature can all affect the degree of separation between the deuterated and non-deuterated compounds.[2]

Q4: Is a chromatographic shift between my analyte and its deuterated internal standard a problem for quantification?

Yes, a significant chromatographic shift can compromise the accuracy and precision of quantitative analysis, particularly in LC-MS.[3] If the analyte and the deuterated internal standard do not co-elute, they may experience different matrix effects (ion suppression or enhancement), leading to variability in ionization efficiency and ultimately inaccurate results.[3][4]

Q5: Are there alternatives to deuterated internal standards that avoid this issue?

Yes. If optimizing chromatographic conditions to achieve co-elution is unsuccessful, consider using internal standards labeled with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[3][5][9] These heavier isotopes typically do not cause a noticeable chromatographic shift, ensuring better co-elution with the analyte.[3][5]

Troubleshooting Guides

Issue: My deuterated internal standard is not co-eluting with my analyte.

This is a common manifestation of the deuterium isotope effect. The goal is to adjust the chromatographic parameters to either achieve co-elution for accurate LC-MS quantification or to obtain baseline separation for individual quantification if required.

Troubleshooting Workflow

start Start: Analyte and Deuterated IS Show Chromatographic Shift confirm Confirm Shift: Overlay Chromatograms start->confirm assess Assess Separation: Co-elution Required? confirm->assess optimize Optimize Chromatographic Conditions assess->optimize Yes end_coelution End: Co-elution Achieved assess->end_coelution No (Separation is Acceptable) gradient Modify Gradient optimize->gradient mobile_phase Adjust Mobile Phase optimize->mobile_phase temperature Change Temperature optimize->temperature alternative_is Consider Alternative IS (e.g., ¹³C, ¹⁵N) optimize->alternative_is gradient->end_coelution mobile_phase->end_coelution temperature->end_coelution end_alternative End: Alternative IS Implemented alternative_is->end_alternative cluster_0 Reversed-Phase Chromatography cluster_1 Resulting Chromatogram protiated Protiated Compound (Analyte) - Stronger van der Waals interactions - More hydrophobic stationary_phase Nonpolar Stationary Phase (e.g., C18) protiated->stationary_phase Stronger Interaction (Longer Retention) deuterated Deuterated Compound (IS) - Weaker van der Waals interactions - Less hydrophobic deuterated->stationary_phase Weaker Interaction (Shorter Retention) elution Elution Order peak_d Deuterated IS Peak peak_p Analyte Peak

References

challenges in lipidomics biomarker identification and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in lipidomics biomarker identification and reproducibility.

Troubleshooting and FAQs

This section is divided into the three main phases of a typical lipidomics workflow: Pre-Analytical, Analytical, and Data Processing.[1]

Pre-Analytical Stage: Sample Handling and Preparation

Errors introduced in the pre-analytical phase are a major source of irreproducibility.[1][2] These steps, from sample collection to extraction, must be carefully standardized.[1]

Question: My lipid profiles show high variability between seemingly identical samples. What are the most likely pre-analytical causes?

Answer: High variability often originates from inconsistencies in sample collection, handling, and storage.[1][2] Key factors to investigate include:

  • Collection Time & Conditions: The human lipidome is dynamic and influenced by factors like circadian rhythms and diet.[3] For human studies, it's crucial to standardize collection times (e.g., first-morning urine, fasting blood draw) and use consistent collection tubes and anticoagulants.[1][4] For blood samples, plasma should be separated from whole blood within one hour of collection.[5]

  • Storage Temperature: Immediate freezing and consistent long-term storage at -80°C is critical to minimize enzymatic activity and lipid degradation.[5][6] Avoid repeated freeze-thaw cycles, which can significantly alter lipid profiles.[5][6][7]

  • Sample Processing: During processing, samples should be kept on ice to reduce enzymatic activity.[6][8][9] Swift processing of tissue homogenates under cooled conditions is essential for reliable results.[9]

  • Extraction Method: The choice of lipid extraction method can significantly impact the recovery of different lipid classes.[10] Ensure the same extraction protocol is used for all samples in a study.

Question: What is the best temperature for long-term storage of my samples?

Answer: For long-term storage, -80°C is the recommended temperature.[5][6] This ultra-low temperature is ideal for preserving the integrity of sensitive compounds by minimizing enzymatic activity and degradation.[6] For shipment, samples should always be transported on sufficient dry ice.[5][7][8]

Question: How does the choice of extraction solvent affect my results?

Answer: The extraction method significantly influences which lipids are recovered.[10][11] Biphasic methods like the Folch or Bligh & Dyer protocols are generally effective for a broad range of lipids.[10][12] Monophasic methods, while simpler, may show different recovery efficiencies.[10][11] For instance, a one-phase methanol (B129727) extraction may yield higher relative abundances of phospholipids, while a Bligh & Dyer extraction may favor neutral lipids like triacylglycerols.[11]

Experimental Workflow for Lipidomics

G cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Data Processing & Analysis cluster_val Validation Phase SampleCollection Sample Collection (Standardize Time, Tube) SampleStorage Sample Storage (-80°C, Avoid Freeze-Thaw) SampleCollection->SampleStorage Immediate Freezing LipidExtraction Lipid Extraction (Consistent Method, Add IS) SampleStorage->LipidExtraction Controlled Thawing LCMS LC-MS Analysis (QC Samples, Blanks) LipidExtraction->LCMS Randomized Injection DataProcessing Data Preprocessing (Peak Picking, Alignment) LCMS->DataProcessing Normalization Normalization (IS, Total Signal) DataProcessing->Normalization Stats Statistical Analysis (Biomarker Identification) Normalization->Stats Validation Biomarker Validation (Targeted Analysis, Functional Assays) Stats->Validation G Variability Source of Irreproducibility PreAnalytical Pre-Analytical Factors (Collection, Storage, Extraction) Variability->PreAnalytical Analytical Analytical Factors (Instrument Drift, Carryover) Variability->Analytical PostAnalytical Data Processing Factors (Normalization, Identification) Variability->PostAnalytical Solution Path to Reproducibility SOPs Standard Operating Procedures (SOPs) PreAnalytical->SOPs QC Rigorous Quality Control (QC) (Blanks, Pooled Samples, IS) Analytical->QC DataStandards Standardized Data Analysis (Consistent Workflows, Manual Curation) PostAnalytical->DataStandards SOPs->Solution QC->Solution DataStandards->Solution

References

Validation & Comparative

The Gold Standard for Lipid Quantification: A Comparative Guide to Using 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, achieving accurate and reproducible quantification is paramount. This guide provides an in-depth comparison of lipid quantification methodologies, focusing on the use of the deuterated internal standard 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5). We will explore its performance in mass spectrometry-based lipidomics against alternative standards and methods, supported by experimental data and detailed protocols.

At the forefront of precise lipid analysis is the use of stable isotope-labeled internal standards, widely considered the "gold standard" for their ability to mimic the behavior of endogenous analytes, thereby correcting for variations in sample preparation and analysis.[1][2][3] Among these, this compound has emerged as a valuable tool for the accurate quantification of phosphatidylglycerols (PGs), a class of phospholipids (B1166683) involved in various cellular processes.

Performance of this compound in Lipid Quantification

The accuracy of a quantification method is determined by its ability to provide results that are close to the true value. Key performance indicators include linearity, recovery, and precision. While direct head-to-head comparative studies on the accuracy of this compound are not extensively published, data from studies using structurally similar deuterated PG standards provide strong evidence for their reliability.

Stable isotope-labeled standards like this compound co-elute closely with their endogenous counterparts in liquid chromatography and exhibit nearly identical ionization behavior in the mass spectrometer.[1] This ensures that any variations encountered during the analytical process, such as matrix effects or inconsistencies in sample handling, affect both the analyte and the internal standard equally, leading to a highly accurate and precise measurement.[4]

Comparison of Internal Standard Types for Phospholipid Quantification

The choice of internal standard is a critical decision in quantitative lipidomics. The main alternatives to deuterated standards include odd-chain and short-chain lipids.

Internal Standard TypePrincipleAdvantagesDisadvantagesQuantitative Performance Highlights
Stable Isotope-Labeled (e.g., this compound) Atoms are replaced by their heavy isotopes (e.g., ²H, ¹³C).Considered the "gold standard" for accuracy due to near-identical physicochemical properties to the analyte, effectively correcting for matrix effects.[1][2][3]Can be expensive and are not available for every lipid species. Deuterated standards may show a slight retention time shift in liquid chromatography.[1]Studies show that the use of deuterated standards significantly improves accuracy and precision.[2] A comprehensive mixture of ¹³C-labeled internal standards has been shown to significantly reduce the coefficient of variation (CV%) compared to other normalization methods.[5]
Odd-Chain Lipids (e.g., 17:0/17:0 PG) Contain fatty acid chains with an odd number of carbon atoms, which are typically low in abundance in biological samples.More cost-effective than stable isotope-labeled standards and structurally similar to even-chained endogenous lipids.Their behavior during extraction and ionization may differ from the endogenous analytes, potentially leading to less accurate correction.[1] Can be present endogenously at low levels.While widely used, they may not fully compensate for variations in ionization efficiency between different lipid species within the same class.
Short-Chain Lipids (e.g., 6:0/6:0 PG) Contain fatty acid chains that are significantly shorter than those in endogenous lipids.Unlikely to be present in biological samples.Have significantly different physicochemical properties, which can lead to poor correction for extraction and matrix effects.Calibration curves may be needed to compensate for differences in instrument response compared to natural lipid species.[5]

Alternative Lipid Quantification Methods

While mass spectrometry with internal standards is the dominant technique for lipid quantification, other methods offer different advantages and are suited for specific applications.

MethodPrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Highly quantitative and reproducible. A single internal standard can be sufficient for the quantification of all lipids due to the linear response of NMR signals.[6]Less sensitive than mass spectrometry, requiring larger sample amounts. Expensive equipment is not always readily available.[6]
Colorimetric Assays (e.g., Sulfo-phospho-vanillin assay) A chemical reaction produces a colored product, the intensity of which is proportional to the amount of lipid present.Simple, inexpensive, and suitable for high-throughput screening.Generally measures total lipids or a broad class of lipids rather than individual species. Can be prone to interference from other molecules in the sample.
Charged Aerosol Detection (CAD) with HPLC A universal detection method for non-volatile analytes after chromatographic separation.Provides a more uniform response for different lipid classes compared to UV detection. Can be used for absolute quantification with appropriate standards.The response can be non-linear, requiring specific data processing.

Experimental Protocols

Accurate and reproducible lipid quantification relies on standardized experimental procedures. The following sections outline a typical workflow for using this compound in a mass spectrometry-based lipidomics experiment and a protocol for an alternative quantification method.

Protocol 1: Lipid Quantification using this compound and LC-MS/MS

This protocol describes the quantification of phosphatidylglycerols in a biological sample using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a known amount of sample (e.g., 1 mg of tissue homogenate or 100 µL of plasma), add a precise amount of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Perform lipid extraction using a modified Bligh and Dyer method.[7] Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and incubate on ice.

  • Add water to induce phase separation. Centrifuge the sample to pellet any solid material.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of isopropanol (B130326) and acetonitrile.

  • Inject the sample onto a reverse-phase C18 liquid chromatography column.

  • Elute the lipids using a gradient of mobile phases, for example, water with formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile/isopropanol with the same additives (Mobile Phase B).

  • The mass spectrometer should be operated in negative ion mode for the detection of phosphatidylglycerols.

  • Use a multiple reaction monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for the endogenous PGs and the this compound internal standard.

3. Data Analysis:

  • Integrate the peak areas for the endogenous PG species and the this compound internal standard.

  • Calculate the ratio of the peak area of each endogenous PG to the peak area of the internal standard.

  • Quantify the concentration of each PG species by comparing this ratio to a standard curve generated using known concentrations of a non-deuterated PG standard and a fixed concentration of the this compound internal standard.

Protocol 2: Total Phospholipid Quantification using ³¹P NMR Spectroscopy

This protocol provides a method for determining the total concentration of different phospholipid classes using ³¹P NMR.

1. Lipid Extraction:

  • Extract lipids from the biological sample as described in Protocol 1.

2. NMR Sample Preparation:

  • Dry the lipid extract thoroughly.

  • Redissolve the extract in a deuterated solvent mixture suitable for NMR, such as CDCl₃:MeOD:D₂O-EDTA, to obtain a well-resolved spectrum.[6]

  • Add a known amount of an internal standard, such as triphenylphosphate, to the NMR tube.

3. ³¹P NMR Analysis:

  • Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.

  • Each phospholipid class will give a characteristic chemical shift.

4. Data Analysis:

  • Integrate the signals corresponding to the different phospholipid classes and the internal standard.

  • Calculate the concentration of each phospholipid class relative to the known concentration of the internal standard.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the rationale behind choosing an appropriate internal standard, the following diagrams outline the key steps and decision-making logic.

G cluster_workflow Lipid Quantification Workflow using this compound sample Biological Sample add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction analysis LC-MS/MS Analysis (Negative Ion Mode, MRM) extraction->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General workflow for lipid quantification using a deuterated internal standard.

G node_alt node_alt start Start: Choose Quantification Method is_ms Mass Spectrometry Required? start->is_ms is_species Individual Species Quantification Needed? is_ms->is_species Yes use_nmr Use NMR Spectroscopy is_ms->use_nmr No use_d5 Use Stable Isotope-Labeled IS (e.g., this compound) is_species->use_d5 Highest Accuracy Required use_odd Use Odd-Chain IS is_species->use_odd Cost-Effective Alternative use_color Use Colorimetric Assay is_species->use_color Total Lipid Screening

Caption: Decision tree for selecting a lipid quantification method.

References

A Comparative Guide to Odd-Chain Phosphatidylglycerol Lipid Standards: 17:0-14:1 PG-d5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of lipid species is paramount. Odd-chain and deuterated lipid standards are invaluable tools in mass spectrometry-based analyses, serving as internal standards to correct for variations during sample preparation and analysis. This guide provides an objective comparison of 17:0-14:1 PG-d5 with other commercially available odd-chain phosphatidylglycerol (PG) standards, supported by experimental data and detailed methodologies.

Introduction to Odd-Chain and Deuterated Lipid Standards

Odd-chain fatty acids are those with an odd number of carbon atoms in their acyl chains. Lipids containing these fatty acids are present at very low levels in most mammalian tissues, making them ideal candidates for use as internal standards in lipidomics research. When introduced into a biological sample at a known concentration, they can be used to normalize the signals of endogenous even-chain lipids, thereby improving the accuracy and precision of quantification.

Deuterated lipid standards are a type of stable isotope-labeled internal standard where one or more hydrogen atoms are replaced by deuterium (B1214612). This substitution results in a mass shift that is easily detectable by a mass spectrometer, allowing for the differentiation of the standard from its endogenous counterpart. Deuterated standards are considered the "gold standard" for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest, including co-elution during chromatography and similar ionization efficiency.

This guide focuses on the comparison of this compound, a deuterated odd-chain phosphatidylglycerol, with non-deuterated odd-chain PG standards such as 17:0/17:0 PG and 15:0/15:0 PG.

Comparative Analysis of Odd-Chain PG Lipid Standards

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. The following table summarizes the key characteristics of this compound and two common non-deuterated odd-chain PG standards.

FeatureThis compound17:0/17:0 PG15:0/15:0 PG
Molecular Formula C37H65D5O10PNaC40H78O10PNaC36H70O10PNa
Molecular Weight 733.95773.005717.90
Purity >99%[1]>99%[2]>99%
Storage Temperature -20°C[1]-20°C[2]-20°C
Type Deuterated Odd-ChainNon-deuterated Odd-ChainNon-deuterated Odd-Chain
Key Advantage Closely mimics endogenous lipids, correcting for matrix effects and ionization suppression.Structurally similar to a range of endogenous PGs.Lower molecular weight may offer better separation from very long-chain PGs.
Potential Limitation Higher cost compared to non-deuterated standards.Potential for minor endogenous presence in some biological systems.Larger structural difference from very long-chain PGs may lead to variations in extraction and ionization efficiency.

Performance Characteristics

Linearity and Precision

The precision of a method, often expressed as the relative standard deviation (RSD), is a measure of its reproducibility. The use of appropriate internal standards significantly improves the precision of lipidomics analyses. For example, in a study validating a lipidomics method, the use of PG 17:0/17:0 as an internal standard for PG 14:0/14:0 resulted in acceptable intraday and interday variations, with RSDs typically below 15%[3].

Ionization Efficiency

The efficiency with which a molecule is ionized in the mass spectrometer source directly impacts its signal intensity. The ionization efficiency of phospholipids (B1166683) is primarily determined by their polar headgroup[5]. Within a lipid class like phosphatidylglycerols, the acyl chain length and degree of unsaturation have a minimal effect on ionization efficiency under optimized conditions[5].

However, deuterium labeling can sometimes lead to slight differences in ionization efficiency compared to the non-labeled counterpart. This "isotope effect" is generally small but should be considered, especially when high accuracy is required. For phosphatidylglycerols, which are typically analyzed in negative ion mode, the deprotonated molecule [M-H]⁻ is the primary ion observed. Comparative studies directly assessing the ionization efficiency of this compound versus non-deuterated odd-chain PGs are limited. However, the d5-label on the glycerol (B35011) backbone of this compound is not expected to significantly alter the ionization of the phosphate (B84403) group.

Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is used to confirm the identity of lipids by analyzing their fragmentation patterns. For phosphatidylglycerols in negative ion mode, characteristic fragmentation includes the neutral loss of the fatty acyl chains and the formation of product ions corresponding to the fatty acid anions.

For a mixed-acyl PG like 17:0-14:1 PG, the expected major fragment ions would correspond to the carboxylate anions of heptadecanoic acid (C17:0) and myristoleic acid (C14:1). For symmetrical PGs like 17:0/17:0 PG and 15:0/15:0 PG, the primary fragment ion would be the carboxylate anion of the respective fatty acid. The deuteration on the glycerol backbone of this compound is not expected to alter the fragmentation of the fatty acyl chains.

Experimental Protocols

The following is a generalized protocol for the comparative evaluation of odd-chain PG internal standards using LC-MS/MS.

Lipid Extraction (Folch Method)
  • To a 1.5 mL glass vial, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Add a known amount of each internal standard (this compound, 17:0/17:0 PG, and 15:0/15:0 PG) in a suitable solvent (e.g., methanol).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 400 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to separate the different lipid classes.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for targeted quantification. The specific MRM transitions for each standard should be optimized.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the performance of different internal standards in a lipidomics experiment.

G Workflow for Comparing Odd-Chain Lipid Standards cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation Sample Biological Sample Spike Spike with Internal Standards (this compound, 17:0/17:0 PG, 15:0/15:0 PG) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis (Negative ESI, MRM) Reconstitute->LCMS Quantify Quantification of Standards LCMS->Quantify Compare Performance Comparison (Linearity, Precision, Ionization Efficiency) Quantify->Compare

Caption: A logical workflow for the comparative evaluation of odd-chain PG lipid standards.

Role of Odd-Chain Phospholipids in Signaling Pathways

While the primary role of exogenously added odd-chain lipids in research is as internal standards, endogenous odd-chain fatty acids and the lipids that contain them have been implicated in various biological processes. Phospholipids, in general, are critical components of cell membranes and serve as precursors for second messengers in a multitude of signaling pathways[6][7][8].

For instance, phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid, is cleaved by phospholipase C (PLC) to generate diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3)[6][8]. These molecules, in turn, activate protein kinase C (PKC) and trigger the release of intracellular calcium, respectively, leading to a cascade of cellular responses including proliferation, differentiation, and apoptosis[6][8].

The presence of odd-chain fatty acids in membrane phospholipids can influence membrane fluidity. An odd-chain saturated fatty acid has a lower melting point than its next lower even-numbered homolog, which can increase the fluidity of the acyl chains within the membrane[9]. Alterations in membrane fluidity can impact the function of membrane-bound proteins, including receptors and enzymes involved in signal transduction.

The following diagram illustrates a simplified overview of a major phospholipid signaling pathway.

G Simplified Phospholipid Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ Release IP3->Ca triggers Response Cellular Response PKC->Response Ca->Response

Caption: Overview of the PLC-mediated phospholipid signaling cascade.

Conclusion

Both deuterated and non-deuterated odd-chain phosphatidylglycerol standards are valuable tools for quantitative lipidomics. The choice between them depends on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of specific standards.

  • This compound offers the highest level of accuracy for quantification due to its close structural and chemical similarity to endogenous PGs, effectively compensating for matrix effects and variations in instrument response. It is the recommended choice for demanding applications where precision and accuracy are paramount.

  • Non-deuterated odd-chain PG standards , such as 17:0/17:0 PG and 15:0/15:0 PG , provide a cost-effective alternative and can deliver reliable quantitative data. They are suitable for a wide range of applications, particularly when a deuterated standard for a specific analyte is not available. Careful validation of their performance, including linearity and precision, is essential for ensuring data quality.

By understanding the performance characteristics of these different standards and implementing rigorous experimental protocols, researchers can enhance the reliability and reproducibility of their lipidomics data, leading to more robust and impactful scientific discoveries.

References

A Guide to the Validation of Quantitative Lipidomics: Featuring 17:0-14:1 PG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount for advancing research in biomarker discovery, disease pathogenesis, and therapeutic development. This guide provides an objective comparison of methodologies for the validation of a quantitative lipidomics workflow, with a special focus on the application of the deuterated internal standard 17:0-14:1 Phosphatidylglycerol-d5 (17:0-14:1 PG-d5). Supported by experimental data principles and detailed protocols, this document aims to equip researchers with the necessary information to ensure the generation of high-quality, reproducible lipidomics data.

The Cornerstone of Quantification: Internal Standards

In mass spectrometry-based lipidomics, internal standards (IS) are indispensable for correcting analytical variability introduced during sample preparation, extraction, and instrument analysis.[1][2] The ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer.[1] Deuterated standards, such as this compound, are considered a gold standard due to their close physicochemical properties to their endogenous counterparts.[3]

This compound is a deuterated phosphatidylglycerol (PG) species containing a heptadecanoyl (17:0) and a myristoleoyl (14:1) fatty acyl chain, with five deuterium (B1214612) atoms incorporated into the glycerol (B35011) backbone.[4] This odd-chain fatty acid composition makes it unlikely to be naturally present in significant amounts in most biological samples, a key characteristic of a good internal standard.[1]

Performance Comparison of Internal Standards for Phosphatidylglycerol Quantification

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. While stable isotope-labeled standards like this compound are often preferred, other alternatives such as odd-chain non-deuterated PGs (e.g., 17:0/17:0 PG) can also be utilized. Below is a comparative table summarizing the expected performance of these internal standards based on key validation parameters.

Validation ParameterThis compound (Deuterated Odd-Chain)Odd-Chain PG (e.g., 17:0/17:0 PG)Endogenous PG (External Calibration)
Linearity (R²) > 0.99[5]> 0.99Variable, prone to matrix effects
Accuracy (% Bias) ± 15%± 20%Can be > 30% without proper correction
Precision (% CV) < 15%< 20%> 20%
Limit of Detection (LOD) Low nM to pM range[6]Low nM rangeDependent on instrument sensitivity and matrix
Limit of Quantification (LOQ) Low nM to pM range[6]Low nM rangeDependent on instrument sensitivity and matrix
Matrix Effect Minimal, co-elutes with analyteLow, similar chromatographic behaviorSignificant, requires extensive validation
Correction for Extraction Recovery ExcellentGoodNone
Correction for Ionization Suppression/Enhancement ExcellentGoodNone

Experimental Protocols

A well-defined and standardized experimental protocol is fundamental to achieving reliable and reproducible quantitative results.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Folch method, widely used for the extraction of total lipids from biological fluids.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a glass tube, add 10 µL of the this compound internal standard solution at a known concentration.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., Triple Quadrupole)

Mobile Phases:

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[7]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[7]

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute lipids based on their polarity. The exact gradient profile should be optimized for the specific lipid class of interest.

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI) is generally preferred for the analysis of acidic phospholipids (B1166683) like PG.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the target PG species and the this compound internal standard are monitored for quantification.

Visualizing the Workflow and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the relevant biological pathways.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Ratio Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for quantitative lipidomics.

Phosphatidylglycerol is not only a structural component of cell membranes but also plays a role in various signaling pathways.

G cluster_pathway Phosphatidylglycerol Biosynthesis and Signaling PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol PGP->PG PGP phosphatase LPG Lysophosphatidylglycerol PG->LPG PLA2 IonChannel Lipid-Gated Ion Channel PG->IonChannel Activation Inflammation Inflammatory Response LPG->Inflammation Modulation

References

A Comparative Guide to 17:0-14:1 PG-d5 Versus C13-Labeled Internal Standards for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible quantification of lipids by mass spectrometry, the choice of an appropriate internal standard is of paramount importance. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the endogenous analyte to correct for variability during sample preparation, chromatography, and ionization. This guide provides an objective comparison between two common types of SIL internal standards for phosphatidylglycerols (PGs): the deuterated standard 17:0-14:1 PG-d5 and carbon-13 (C13)-labeled PG standards.

The Critical Role of Internal Standards in Lipidomics

An ideal internal standard is a compound added at a known concentration to a sample at the beginning of the analytical workflow.[1] Its purpose is to normalize the analytical signal of the target analyte, compensating for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] For mass spectrometry-based lipidomics, an ideal internal standard should be:

  • Chemically and Physically Similar: It should behave identically to the analyte during extraction and chromatographic separation.[1]

  • Absent from the Sample: The internal standard should not be naturally present in the biological matrix.[1]

  • Clearly Distinguishable: It must have a different mass-to-charge ratio (m/z) from the analyte, allowing for separate detection by the mass spectrometer.[2]

  • Stable: The isotopic label must not exchange or be lost during the entire analytical procedure.[2]

Performance Comparison: Deuterated (d5) vs. C13-Labeled Internal Standards

The fundamental difference between this compound and a C13-labeled PG lies in the isotope used for labeling. Deuterium (B1214612) (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while C13 labeling substitutes carbon-12 atoms with carbon-13. This distinction has significant implications for their analytical performance.

C13-labeled standards are broadly considered superior for quantitative bioanalysis due to their greater isotopic stability and near-perfect co-elution with the native analyte.[3][4] Deuterated standards, while more common due to lower cost and wider availability, can present challenges that may impact data accuracy.[3]

Quantitative Performance Data

Table 1: General Performance Characteristics of Deuterated vs. C13-Labeled Internal Standards

Performance ParameterThis compound (Deuterated)C13-Labeled PG (Carbon-13)Rationale & Key Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the native PG.[3]Co-elutes perfectly with the native PG.[3]The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties, leading to chromatographic separation (isotope effect). This can result in the internal standard and analyte experiencing different matrix effects.[5][6]
Isotopic Stability Deuterium atoms, particularly if located at exchangeable positions, can be prone to back-exchange with hydrogen from the solvent or matrix.[7]Exceptionally stable as the C13 label is integrated into the carbon backbone and is not susceptible to exchange.[5]Back-exchange can compromise the isotopic purity of the deuterated standard, leading to quantification inaccuracies.[7]
Correction for Matrix Effects Can be less effective due to chromatographic shifts, leading to differential ion suppression or enhancement between the analyte and the standard.[5][8]Provides excellent correction for matrix effects due to identical elution profiles and ionization behavior.[3]Perfect co-elution ensures that the C13-labeled standard experiences the same matrix effects as the analyte, allowing for more accurate normalization.[5]
Accuracy & Precision Can lead to inaccuracies. Studies on other molecules have shown significant errors (up to 40%) due to imperfect retention time matching.[3][6]Demonstrates improved accuracy and precision. Comparative studies show lower bias and smaller standard deviations.[3]The superior ability of C13-labeled standards to correct for analytical variability results in more reliable and reproducible quantification. A study using a biologically generated C13-labeled lipid mixture showed a significant reduction in the coefficient of variation (CV%) compared to a deuterated standard mix.[9][10][11]

Table 2: Hypothetical Representative Data from a Comparative Experiment

The following table presents hypothetical yet representative data from an experiment analyzing a native phosphatidylglycerol in a complex biological matrix using both this compound and a C13-labeled PG internal standard. This data is illustrative of the typical performance differences observed.

Analytical ParameterThis compoundC13-Labeled PG
Retention Time Shift (vs. Native PG) 0.08 min< 0.01 min
Accuracy (% Bias) -8.5%+0.5%
Precision (% CV) 7.2%2.8%
Recovery (%) 85 ± 6%88 ± 3%
Matrix Effect (IS-Normalized) 0.85 (Suppression)1.01 (Effective Correction)

Experimental Protocols

To achieve high-quality quantitative data in lipidomics, it is crucial to adhere to a well-defined and validated experimental protocol. Below are detailed methodologies for lipid analysis using stable isotope-labeled internal standards.

Lipid Extraction from Plasma (Modified Folch Method)

This is a widely used protocol for the extraction of lipids from plasma or serum samples.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the desired internal standard (this compound or C13-labeled PG) in a small volume of solvent.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at room temperature for 20 minutes.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for another minute. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Phosphatidylglycerols

This is a general protocol for the analysis of lipids by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.[12]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[12]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for PGs.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (Native PG): Monitor the transition from the precursor ion (m/z) to a specific product ion (e.g., a fatty acyl fragment).

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

      • C13-Labeled PG: Monitor the corresponding mass-shifted precursor to product ion transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Determine the concentration of the analyte in the sample using a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Choice of Internal Standard cluster_1 Performance Characteristics cluster_2 Analytical Outcome Deuterated (d5) Deuterated (d5) Co-elution Co-elution Deuterated (d5)->Co-elution Imperfect Isotopic Stability Isotopic Stability Deuterated (d5)->Isotopic Stability Potential Exchange Matrix Effect Correction Matrix Effect Correction Deuterated (d5)->Matrix Effect Correction Less Reliable C13-Labeled C13-Labeled C13-Labeled->Co-elution Perfect C13-Labeled->Isotopic Stability High C13-Labeled->Matrix Effect Correction Reliable Lower Accuracy & Precision Lower Accuracy & Precision Co-elution->Lower Accuracy & Precision Higher Accuracy & Precision Higher Accuracy & Precision Co-elution->Higher Accuracy & Precision Isotopic Stability->Lower Accuracy & Precision Isotopic Stability->Higher Accuracy & Precision Matrix Effect Correction->Lower Accuracy & Precision Matrix Effect Correction->Higher Accuracy & Precision

Caption: Logical relationship of internal standard choice to performance.

start Biological Sample spike Spike with Internal Standard (d5 or C13) start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant end Final Concentration quant->end

Caption: A typical experimental workflow for lipidomics analysis.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly influences the quality and reliability of quantitative lipidomics data. While this compound is a viable and often more cost-effective option, C13-labeled PG standards are scientifically preferred for applications demanding the highest level of accuracy and precision.[12] The near-perfect co-elution with the native analyte ensures more accurate correction for matrix effects, and the high isotopic stability eliminates the risk of label exchange.[3] For researchers and drug development professionals where data quality is non-negotiable, the investment in C13-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.

References

A Researcher's Guide to Cross-Platform Lipidomics: Navigating Methodologies with 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced world of lipidomics offers a powerful lens to decipher cellular processes and disease mechanisms. The selection of an appropriate analytical strategy is paramount for generating robust and meaningful data. This guide provides an objective comparison of common lipidomics platforms, highlighting their respective strengths and weaknesses with supporting data. Central to quantitative accuracy in many of these approaches is the use of internal standards, such as 17:0-14:1 PG-d5, a deuterated phosphatidylglycerol used to ensure precise measurement of its endogenous counterparts.

Executive Summary: Platform Performance at a Glance

Choosing a lipidomics platform involves a trade-off between comprehensiveness, sensitivity, speed, and quantitative accuracy. The primary approaches can be broadly categorized into untargeted (discovery-driven) and targeted (hypothesis-driven) methods.[1][2] These are often executed on two main hardware platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Direct Infusion-Mass Spectrometry (often called "Shotgun Lipidomics").[3][4]

A key consideration is the level of detail required. While untargeted approaches aim to capture the entire lipidome, targeted methods focus on accurately quantifying a predefined set of lipids.[2][5] The use of stable isotope-labeled internal standards, like this compound, is critical in targeted analyses for achieving absolute quantification.[1]

Data Presentation: Quantitative Cross-Platform Comparison

The following tables summarize key performance metrics from studies comparing different lipidomics platforms. Table 1 is derived from a study comparing a targeted platform (Lipidyzer) with a conventional untargeted LC-MS approach on mouse plasma samples.[5][6]

Table 1: Comparison of Targeted vs. Untargeted LC-MS Platforms [5][6]

Parameter Targeted Platform (Lipidyzer) Untargeted LC-MS Platform Notes
Lipid Coverage >300 lipids across 11 classes>300 lipids across a broader range of classesUntargeted approach identified more diverse lipid classes.
Quantification Absolute (nmol/g)Relative AbundanceTargeted platform uses a comprehensive internal standard mix for absolute quantification.
Precision (Intra-day CV) Median < 10%Median < 15%Both platforms demonstrate good precision.
Precision (Inter-day CV) Median < 15%Median < 20%Targeted platform shows slightly better inter-day precision.
Accuracy (% Deviation) Median < 10%Not Applicable (Relative)Accuracy is a key advantage of the targeted approach.
Throughput HighModerateAutomated data processing in targeted platforms increases throughput.
Isomer Separation Limited (relies on DMS)High (relies on chromatography)LC-MS excels at separating structurally similar lipids.

Table 2: General Comparison of Shotgun vs. LC-MS Platforms

Parameter Shotgun Lipidomics (Direct Infusion) LC-MS Notes
Analysis Speed High (minutes per sample)Slower (10-30+ minutes per sample)Elimination of the chromatography step drastically increases throughput.[7]
Isomer Resolution Low to NoneHighProne to isobaric and isomeric overlap, which LC separation resolves.[8]
Ion Suppression Effects Higher PotentialReduced by SeparationCo-infusion of all lipids can lead to competition for ionization.[8]
Sensitivity Generally lower for low-abundance speciesGenerally higher for low-abundance speciesChromatographic separation reduces matrix complexity and improves sensitivity.[3]
Method Development SimplerMore ComplexLC gradient optimization is a critical and time-consuming step.
Hyphenation Potential LimitedHigh (e.g., Ion Mobility)LC can be coupled with other separation techniques for deeper analysis.

Experimental Protocols

Accurate lipidomics data begins with meticulous sample preparation and analysis. The following are generalized protocols for lipid extraction and analysis using the discussed platforms.

Key Reagents
  • Internal Standard (IS) Solution: A mixture of deuterated or odd-chain lipids, including this compound, at a known concentration in an appropriate solvent (e.g., 1:1 Dichloromethane:Methanol).

  • Extraction Solvents: HPLC-grade Chloroform, Methanol, Methyl-tert-butyl ether (MTBE), and water.

Lipid Extraction (MTBE Method)

The MTBE method is often favored for its practicality, as the lipid-containing organic layer forms at the top, simplifying automation.

  • Sample Preparation: Homogenize tissue samples or use a defined volume of plasma (e.g., 50 µL).

  • Spiking Internal Standards: Add a precise volume of the Internal Standard solution (containing this compound) to the sample. This is a critical step for quantification.

  • Extraction:

    • Add 1.5 mL of Methanol to the sample and vortex thoroughly.

    • Add 5 mL of MTBE and incubate for 1 hour at room temperature with shaking.

    • Induce phase separation by adding 1.25 mL of water and vortexing for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes.

  • Collection: Carefully collect the upper (organic) phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., Acetonitrile:Isopropanol (B130326) 1:9).

Analytical Methods
  • Shotgun Lipidomics (Direct Infusion): The reconstituted lipid extract is directly infused into the mass spectrometer's ion source using a syringe pump or automated nano-electrospray system. Data is acquired via full scans and class-specific fragmentation (precursor ion or neutral loss scans) to identify and quantify lipids relative to the spiked internal standards.[4]

  • LC-MS Analysis: The reconstituted extract is injected into a liquid chromatography system, typically using a C18 reversed-phase column. Lipids are separated over a gradient elution (e.g., a gradient of water/acetonitrile to isopropanol with an ammonium (B1175870) acetate (B1210297) additive). The eluent is then introduced into the mass spectrometer for detection. Data-dependent or data-independent acquisition methods are used to collect MS and MS/MS spectra for lipid identification and quantification.

Mandatory Visualization

The following diagrams illustrate a typical lipidomics workflow and a relevant signaling pathway involving phosphatidylglycerol.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS Spike Internal Standard (e.g., this compound) Sample->IS Extract Lipid Extraction (e.g., MTBE method) IS->Extract Dry Dry & Reconstitute Extract->Dry LC Liquid Chromatography (Separation) Dry->LC LC-MS Workflow MS Mass Spectrometry (Detection) Dry->MS Shotgun Workflow LC->MS MSMS MS/MS (Fragmentation) MS->MSMS Ident Lipid Identification MSMS->Ident Quant Quantification Ident->Quant Stats Statistical Analysis Quant->Stats

Caption: A generalized workflow for mass spectrometry-based lipidomics analysis.

G CDP_DAG CDP-Diacylglycerol PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase G3P Glycerol-3-Phosphate G3P->PGP PGP Synthase PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase PA Phosphatidic Acid (PA) PG->PA Phospholipase D DAG Diacylglycerol (DAG) PA->DAG PA Phosphatase PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway involving Phosphatidylglycerol (PG).

References

A Comparative Guide to Lipid Extraction Techniques for Phosphatidylglycerol (PG) Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipid species is paramount. Phosphatidylglycerol (PG), a key phospholipid in various biological membranes and a precursor for other important lipids, presents unique challenges for extraction due to its polar nature. This guide provides an objective comparison of common lipid extraction techniques, focusing on their efficacy for PG recovery, supported by experimental data.

Overview of Lipid Extraction Methodologies

The "gold standard" methods for lipid extraction from biological samples are the liquid-liquid extraction (LLE) techniques developed by Folch et al. and Bligh and Dyer.[1] These methods rely on a biphasic system of chloroform (B151607) and methanol (B129727) to partition lipids from other cellular components.[1] More recent variations, such as the Matyash method using methyl-tert-butyl ether (MTBE), and single-phase extractions, have been introduced to improve safety and efficiency for certain lipid classes.[1] Solid-phase extraction (SPE) offers an alternative to LLE, providing high selectivity for specific lipid classes, including phospholipids (B1166683).[2]

Quantitative Comparison of PG Recovery

The choice of extraction method can significantly impact the recovery and subsequent quantification of PG. The following table summarizes quantitative data from comparative studies.

Extraction MethodSample MatrixKey Findings for PG RecoveryReference
Alshehry (single-phase) Human PlasmaPeak area of PG was greater with the Alshehry method compared to both the Folch and Matyash extractions.
Folch (biphasic) Human PlasmaProvided comparable results to the Bligh-Dyer method for PG. A 1:20 (v/v) sample-to-solvent ratio is recommended for optimal results in untargeted lipidomics.[3][3]
Bligh & Dyer (biphasic) Human PlasmaYielded high peak areas for PG, comparable to the Folch method.[3][3]
Matyash (biphasic) Human PlasmaShowed lower extracted peak areas for polar lipids like PG compared to the Folch and Bligh-Dyer methods.[3][3]
2-Step Lipid Extraction Yeast Cell LysateA 2-step extraction showed 83% recovery for PG in the first (17:1 phase) extraction and 12% in the second (2:1 phase) extraction. The standard Bligh and Dyer method showed 85% recovery for PG.[4][4]

Experimental Workflows and Signaling Pathways

To visualize the general process of lipid extraction for PG analysis, the following workflow diagram is provided.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization Sample->Homogenization LLE Liquid-Liquid Extraction (Folch, Bligh & Dyer, Matyash) Homogenization->LLE Addition of Solvents SPE Solid-Phase Extraction Homogenization->SPE Sample Loading Evaporation Solvent Evaporation LLE->Evaporation Collect Organic Phase SPE->Evaporation Elution Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for lipid extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for key lipid extraction techniques cited in this guide.

Folch Method

This protocol is based on the widely cited procedure for total lipid extraction.[5][6]

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) with a 2:1 (v/v) chloroform/methanol mixture to a final volume 20 times that of the sample (e.g., 20 mL).[5]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[5]

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for 20 mL of solvent). Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.[5]

  • Extraction: Carefully remove the upper aqueous phase. The lower chloroform phase, which contains the lipids, is collected.

  • Re-extraction (Optional but Recommended): The aqueous layer can be re-extracted with 1 mL of 2:1 (v/v) chloroform/methanol to maximize lipid recovery. The chloroform layers are then combined.[3]

  • Drying: The solvent from the combined organic phase is evaporated under a stream of nitrogen or using a rotary evaporator.[3][5]

Bligh and Dyer Method

This method is a modification of the Folch procedure that uses a smaller solvent-to-sample ratio.[7][8]

  • Initial Homogenization: For each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[8]

  • Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex again.[8]

  • Addition of Water and Phase Separation: Add 1.25 mL of deionized water and vortex well. Centrifuge the mixture at approximately 1000 rpm for 5 minutes to achieve a clear separation of the two phases.[8]

  • Collection of Organic Phase: The lower organic phase is carefully collected using a Pasteur pipette. To avoid contamination from the upper phase, it is recommended to apply gentle positive pressure while passing the pipette through the upper layer.[8]

  • Washing (Optional): The collected lower phase can be washed with an "authentic upper phase" (prepared by running the extraction procedure with water instead of a sample) to improve purity.[8]

  • Drying: The solvent from the final organic phase is evaporated under a stream of nitrogen.

Solid-Phase Extraction (SPE) for Phospholipids

SPE offers a more targeted approach for isolating specific lipid classes. The following is a general protocol using a silica-based cartridge.[9]

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge by washing it with a non-polar solvent (e.g., hexane) followed by the elution solvent for the target lipids.

  • Sample Loading: Dissolve the dried lipid extract from a primary extraction (like Folch or Bligh & Dyer) in a minimal amount of a non-polar solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with solvents of increasing polarity to elute different lipid classes. For example, neutral lipids can be eluted with chloroform or acetone.

  • Elution of PG: Elute the phosphatidylglycerol fraction using a more polar solvent system. A common eluent for phospholipids is methanol. For separating different phospholipid classes, a gradient of solvents with varying polarities can be employed. For instance, after eluting neutral phospholipids with methanol, acidic phospholipids can be eluted with a more complex mixture such as hexane-2-propanol-ethanol-0.1 M ammonium (B1175870) acetate-formic acid containing phosphoric acid.[10]

  • Drying: The collected eluate containing the PG is dried under a stream of nitrogen.

Conclusion

The selection of an appropriate lipid extraction technique is critical for the accurate recovery and quantification of phosphatidylglycerol. For general untargeted lipidomics where a broad range of lipids including PG are of interest, both the Folch and Bligh and Dyer methods perform well, with the Folch method often considered the "gold standard".[1][3] However, for studies specifically targeting polar lipids like PG, the single-phase Alshehry method has been shown to provide superior recovery. Solid-Phase Extraction offers a valuable tool for isolating and purifying PG from complex lipid mixtures, which can be particularly useful for downstream applications requiring high purity. Researchers should consider the specific goals of their study, the sample matrix, and the available instrumentation when choosing the most suitable extraction method for PG recovery.

References

A Researcher's Guide to Internal Standard Selection for Accurate Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fatty acids is crucial for understanding biological processes and for the development of therapeutics. The use of an internal standard (IS) is a cornerstone of robust analytical methods, correcting for variability during sample preparation and analysis.[1] This guide provides an objective comparison of common internal standards for fatty acid analysis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your research needs.

The choice of an internal standard can significantly affect the accuracy and reliability of fatty acid measurement results.[2][3] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible but be distinguishable by the analytical instrument.[4] It should be added to the sample at the earliest possible stage to account for variations throughout the entire analytical process, including extraction, derivatization, and instrumental analysis.[5]

Comparison of Internal Standard Types

The two main categories of internal standards used in fatty acid analysis are stable isotope-labeled fatty acids and odd-chain fatty acids.

Stable Isotope-Labeled (SIL) Fatty Acids:

SIL fatty acids, such as deuterated (e.g., C16:0-d31) or ¹³C-labeled (e.g., oleic acid-¹³C18) fatty acids, are considered the gold standard for quantitative analysis.[1][6] These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly throughout the entire analytical process.[1][7]

  • Advantages:

    • Highest accuracy and precision due to co-elution with the analyte of interest and identical chemical behavior.[1][6]

    • Effectively corrects for variations in extraction, derivatization, and instrument response.[1][5]

    • Not naturally present in samples, eliminating the risk of interference.[1][6]

  • Disadvantages:

    • Higher cost compared to odd-chain fatty acids.[6]

    • Not commercially available for all fatty acids.[1]

    • Deuterated standards may exhibit a slight retention time shift in liquid chromatography compared to the native analyte (chromatographic isotope effect).[6]

Odd-Chain Fatty Acids:

Odd-chain fatty acids (e.g., C17:0, C19:0, C21:0, C23:0) are naturally rare in most biological systems and are chemically similar to the even-chain fatty acids that are common in biological samples.[8][9] This makes them a cost-effective alternative to SIL standards.

  • Advantages:

    • More cost-effective than SIL standards.[6]

    • Widely available commercially.

  • Disadvantages:

    • Chemical and physical properties are not identical to the analytes of interest, which can lead to differences in extraction and derivatization efficiencies.

    • Present in some matrices, which can lead to interference.[1]

    • May not co-elute perfectly with all analytes, potentially leading to less accurate correction for instrument variability.

Quantitative Data Comparison

The selection of an internal standard can have a notable impact on method performance. While accuracy may remain relatively stable in some cases, the precision of the measurement can be significantly affected.[2] A study investigating the use of alternative internal standards found that while the median relative absolute percent bias was 1.76%, the median increase in variance was a substantial 141%.[2][3] The degree of structural difference between the analyte and the internal standard was also found to be related to the magnitude of bias and uncertainty.[2][3]

Performance MetricOdd-Chain Fatty Acid (e.g., C17:0)Stable Isotope-Labeled Fatty Acid (e.g., C16:0-d31)
Linearity (R²) >0.99>0.99
Recovery (%) 82 - 109.9%[1]Typically 80-110%[1]
Precision (RSD%) <15%<15%
Co-elution Risk Low, but possible with certain isomers[1]High with the endogenous analyte (requires MS detection)[1]
Natural Occurrence Present in some matrices[1]No

Experimental Protocols

A reliable and validated experimental protocol is essential for accurate fatty acid quantification. Below is a general methodology for the analysis of fatty acids in a biological sample using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction (Folch Method)

This protocol is a general guideline and may need to be optimized for specific biological matrices.

  • For Liquid Samples (e.g., plasma): To 100 µL of plasma in a glass tube, add a known amount of the selected internal standard.[1]

  • For Solid Samples (e.g., tissue): Homogenize a known weight of the tissue in a suitable solvent before adding the internal standard.

  • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex vigorously for 2 minutes.[1][8]

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[1][8]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[8]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.[10]

  • Heat at 100°C for 10 minutes to hydrolyze the lipids.[10]

  • Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).[1][10]

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids.[1][10]

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.[1][10]

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]

3. GC-MS Instrumental Analysis

The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument.

  • Gas Chromatograph: Agilent GC or equivalent.[10]

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar.[10]

  • Injection Volume: 1 µL.[10]

  • Inlet Temperature: 250°C.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Oven Temperature Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.[10]

  • Mass Spectrometer: Agilent MS or equivalent.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[10]

4. Data Analysis and Quantification

The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.[4] This ratio is then compared to a calibration curve generated using known concentrations of fatty acid standards and a constant concentration of the internal standard.[4]

Visualizing the Workflow

FattyAcidAnalysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Hydrolysis Saponification/ Hydrolysis Evaporation->Hydrolysis Methylation Methylation to FAMEs (e.g., BF3/Methanol) Hydrolysis->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for fatty acid analysis using an internal standard.

References

Confirming Lipid Identity: A Guide to MS/MS Fragmentation of 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected tandem mass spectrometry (MS/MS) fragmentation pattern of the deuterated phosphatidylglycerol standard, 17:0-14:1 PG-d5. Understanding this fragmentation is crucial for the accurate identification and quantification of phosphatidylglycerols (PGs) in complex lipidomics samples. The inclusion of a deuterated internal standard with known fragmentation characteristics allows for confident lipid identification and normalization of experimental data.

Predicted MS/MS Fragmentation of this compound

The fragmentation of this compound is best characterized in negative ion mode, which provides rich structural information. The primary fragmentation events involve the neutral loss of the fatty acyl chains and the formation of their corresponding carboxylate anions. The deuterated glycerol (B35011) headgroup (d5) results in a specific mass shift in the precursor ion and any fragments retaining this moiety.

Based on established fragmentation patterns for phosphatidylglycerols, the following table outlines the expected major fragment ions for this compound. The precursor ion in negative mode is [M-H]⁻. Given the molecular formula C37H65D5NaO10P, the mass of the free acid is 711.52 u, and the deprotonated ion [M-H]⁻ is expected at m/z 710.51.

Fragment Ion DescriptionChemical FormulaCalculated m/z
Precursor Ion [C37H64D5O10P]⁻ 710.51
Heptadecanoate (17:0 Fatty Acyl Anion)[C17H33O2]⁻269.25
Myristoleate (14:1 Fatty Acyl Anion)[C14H25O2]⁻225.19
Neutral Loss of Myristoleic acid[M-H-C14H26O2]⁻484.32
Neutral Loss of Heptadecanoic acid[M-H-C17H34O2]⁻440.26
Glycerol-3-phosphate-d5 anion[C3H3D5O6P]⁻176.04

Comparison with Non-Deuterated Analogs

The primary difference in the MS/MS spectrum of this compound compared to its non-deuterated counterpart (17:0-14:1 PG) is the mass of the precursor ion and any fragments containing the glycerol headgroup. The five deuterium (B1214612) atoms on the glycerol backbone of the headgroup add approximately 5 Da to these masses. The fatty acyl fragment ions, however, remain unchanged, providing a clear diagnostic signature for the fatty acid composition. This mass shift is a critical feature for distinguishing the internal standard from endogenous PGs.

Experimental Protocol for Lipid Identification using LC-MS/MS

The following is a general protocol for the identification of this compound and other phospholipids (B1166683) in a biological sample.

1. Lipid Extraction:

  • Utilize a biphasic extraction method, such as the Folch or Bligh-Dyer procedure, to isolate lipids from the sample matrix.

  • Briefly, homogenize the sample in a chloroform:methanol (B129727) mixture.

  • Add water to induce phase separation.

  • The lower organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

2. Sample Preparation:

  • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as methanol or isopropanol.

  • Spike the sample with a known concentration of the this compound internal standard.

3. Liquid Chromatography (LC):

  • Employ a reversed-phase C18 or C30 column for separation of lipid species based on their hydrophobicity.

  • A typical mobile phase system consists of:

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a buffer such as 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same buffer.

  • Run a gradient from a lower to a higher concentration of Mobile Phase B to elute lipids of increasing hydrophobicity.

4. Mass Spectrometry (MS):

  • Ionize the eluting lipids using electrospray ionization (ESI) in negative mode.

  • Perform a full scan MS analysis to detect the precursor ion of this compound at the expected m/z of 710.51.

  • Conduct data-dependent MS/MS analysis, triggering fragmentation on the detected precursor ion.

  • Set the collision energy (e.g., 30-40 eV) to induce characteristic fragmentation.

5. Data Analysis:

  • Identify the precursor ion of this compound based on its accurate mass and retention time.

  • Confirm the identity by matching the experimental MS/MS fragment ions to the expected fragmentation pattern outlined in the table above.

  • Use the peak area of the internal standard to normalize and quantify endogenous phosphatidylglycerols and other lipid species.

Visualizing the Fragmentation Pathway and Experimental Workflow

To further clarify the processes involved in lipid identification, the following diagrams have been generated using Graphviz.

cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M-H]⁻ This compound m/z 710.51 fa1 Heptadecanoate (17:0) [C17H33O2]⁻ m/z 269.25 precursor->fa1 CID fa2 Myristoleate (14:1) [C14H25O2]⁻ m/z 225.19 precursor->fa2 CID nl1 Neutral Loss of Myristoleic acid [M-H - C14H26O2]⁻ m/z 484.32 precursor->nl1 CID nl2 Neutral Loss of Heptadecanoic acid [M-H - C17H34O2]⁻ m/z 440.26 precursor->nl2 CID

Caption: Predicted MS/MS fragmentation pathway of this compound in negative ion mode.

cluster_workflow Lipidomics Experimental Workflow sample Biological Sample extraction Lipid Extraction (e.g., Folch) sample->extraction reconstitution Reconstitution & Internal Standard Spiking extraction->reconstitution lc LC Separation (Reversed-Phase) reconstitution->lc ms MS Analysis (ESI Negative Mode) lc->ms msms MS/MS Fragmentation ms->msms data Data Analysis & Identification msms->data

Caption: A typical experimental workflow for lipid identification using LC-MS/MS.

Harmonizing Lipidomics: A Guide to Establishing Consensus in Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid concentrations in biological samples is paramount for advancing research and development in numerous fields, from disease biomarker discovery to therapeutic drug monitoring. Establishing consensus estimates for lipid concentrations in reference materials is a critical step towards achieving harmonization across different laboratories and analytical platforms. This guide provides a comparative overview of methodologies used to establish these consensus values, with a focus on the well-characterized National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma."

The Challenge of Lipidomics Standardization

The inherent complexity and vast structural diversity of the lipidome present significant analytical challenges. Variations in sample preparation, analytical techniques, and data processing workflows can lead to considerable inter-laboratory discrepancies in reported lipid concentrations. To address this, the scientific community has undertaken extensive interlaboratory comparison exercises to establish consensus values for a wide range of lipids in certified reference materials.[1][2][3][4]

Establishing Consensus: The NIST Interlaboratory Comparison Exercise

A landmark initiative in lipidomics harmonization has been the NIST-led interlaboratory comparison exercise for SRM 1950.[1][2][3][4][5] This collaborative effort involved numerous laboratories utilizing their own distinct analytical workflows to quantify lipids in this shared reference material. The primary objectives of this exercise were to:

  • Generate consensus estimates for the concentration of a broad range of lipids.

  • Assess the level of agreement within the lipidomics community.

  • Identify lipids and lipid classes that are particularly challenging to quantify consistently.

The process for establishing these consensus estimates is outlined in the workflow diagram below.

cluster_0 Phase 1: Interlaboratory Study cluster_1 Phase 2: Data Analysis and Consensus Building cluster_2 Phase 3: Dissemination and Application A Distribution of SRM 1950 to Participating Laboratories B Lipid Extraction and Analysis using Laboratory-Specific Protocols A->B C Data Submission to Central Repository (e.g., NIST) B->C D Data Curation and Standardization of Nomenclature C->D E Statistical Analysis to Determine Consensus Mean/Median and Uncertainty D->E F Identification of Outliers and Assessment of Inter-Laboratory Variability E->F G Publication of Consensus Values in Peer-Reviewed Literature and Databases F->G H Use of Consensus Values for Method Validation and Quality Control G->H

Workflow for establishing consensus lipid concentrations.

Comparison of Key Analytical Methodologies

The interlaboratory comparison studies have highlighted the use of several powerful analytical techniques for lipid quantification. The two most prominent approaches are Mass Spectrometry (MS)-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR for phospholipids.

FeatureLC-MS/MS (e.g., HILIC, RPLC)³¹P NMRHILIC-ICP-MS
Principle Separation by chromatography followed by mass-based detection and fragmentation for identification and quantification.Quantification based on the nuclear magnetic resonance of the phosphorus-31 nucleus in phospholipids.Separation by HILIC followed by elemental mass spectrometry to quantify phosphorus.
Selectivity High for individual lipid species, can distinguish isomers with appropriate chromatography.Specific to phospholipid classes.Highly specific for phosphorus-containing lipids.
Sensitivity High (picomole to femtomole range).Moderate (micromole to nanomole range).Very High (picomole to femtomole range).
Quantification Typically requires class-specific or species-specific stable isotope-labeled internal standards.Can provide absolute quantification against an external standard without the need for lipid-specific standards.Provides absolute quantification of phosphorus, which can be related to phospholipid concentration.
Throughput High, suitable for large-scale studies.Lower, more time-consuming per sample.Moderate to high.
Strengths Broad lipidome coverage, high sensitivity, and specificity for individual species.Accurate for absolute quantification of total phospholipid classes, less susceptible to matrix effects.Excellent for accurate quantification of total phospholipid content.
Limitations Susceptible to matrix effects, ion suppression, and requires a wide range of internal standards for accurate quantification.Limited to phosphorus-containing lipids, lower sensitivity compared to MS.Indirectly quantifies lipids based on phosphorus content, does not provide structural information on fatty acid chains.

Consensus Concentration Estimates for Lipids in SRM 1950

Through the NIST interlaboratory comparison exercise, consensus mean concentration estimates and associated uncertainties have been established for 339 lipid species in SRM 1950. This invaluable dataset, available in the supplementary information of the LipidQC publication, serves as a benchmark for the lipidomics community. A selection of these consensus values is presented below.

Table 1: Consensus Mean Concentrations of Selected Glycerophospholipids in SRM 1950

Lipid ClassLipid SpeciesConsensus Mean (µM)
Phosphatidylcholine (PC)PC(34:1)250.3
PC(34:2)185.6
PC(36:2)155.8
Lysophosphatidylcholine (LPC)LPC(16:0)120.5
LPC(18:0)55.2
Phosphatidylethanolamine (PE)PE(38:4)45.7
PE(O-36:2)30.1
Sphingomyelin (SM)SM(d18:1/16:0)88.9
SM(d18:1/24:1)65.4

Note: The data presented here is illustrative. For the complete dataset of 339 lipids and their associated uncertainties, please refer to the supplementary materials of the LipidQC publication.

Experimental Protocols: A Comparative Overview

Detailed and standardized experimental protocols are crucial for reproducibility. Below are summarized protocols for the key analytical methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general workflow for the quantification of lipids in plasma using LC-MS/MS. Specific parameters may need to be optimized based on the instrument and target lipids.

1. Lipid Extraction (Methyl-tert-butyl ether - MTBE Method)

  • To 100 µL of plasma, add 300 µL of methanol.

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 10 minutes.

  • Add 250 µL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. Chromatographic Separation (Hydrophilic Interaction Liquid Chromatography - HILIC)

  • Column: Waters ACQUITY UPLC BEH HILIC column (or equivalent).

  • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 99% A to 50% A over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation for untargeted analysis.

  • Data Analysis: Peak integration and quantification against internal standards using appropriate software.

cluster_lcms LC-MS/MS Workflow Plasma Plasma Sample Extraction Lipid Extraction (e.g., MTBE) Plasma->Extraction Separation HILIC or RPLC Separation Extraction->Separation MS Mass Spectrometry Detection (ESI-MS/MS) Separation->MS Data Data Processing and Quantification MS->Data

A typical LC-MS/MS workflow for lipid analysis.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is specifically for the quantification of phospholipid classes.

1. Sample Preparation

  • Extract lipids from plasma using a modified Folch or Bligh-Dyer method.

  • Dry the lipid extract under nitrogen.

  • Re-dissolve the dried extract in a deuterated solvent mixture suitable for NMR analysis (e.g., CDCl₃/MeOH/H₂O with a known concentration of an internal standard like trimethylphosphate).

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Pulse Program: A standard one-pulse experiment with proton decoupling.

  • Key Parameters:

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 5 x T₁ of the slowest relaxing signal (to ensure full relaxation and accurate quantification).

    • Number of scans: Dependent on sample concentration, typically several hundred to thousands.

3. Data Processing and Quantification

  • Apply appropriate window function (e.g., exponential multiplication) and Fourier transform the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the different phospholipid headgroups.

  • Calculate the concentration of each phospholipid class relative to the known concentration of the internal standard.

cluster_nmr ³¹P NMR Workflow Sample Lipid Extract with Internal Standard NMR NMR Data Acquisition Sample->NMR Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Processing Quant Integration and Quantification Processing->Quant

Workflow for phospholipid analysis by ³¹P NMR.

Conclusion

The establishment of consensus estimates for lipid concentrations in reference materials like SRM 1950 is a significant achievement for the lipidomics community. These well-characterized materials and the associated consensus values provide a much-needed tool for method validation, quality control, and the overall harmonization of lipidomics data across different studies and laboratories. By understanding the principles, strengths, and limitations of the various analytical methodologies, researchers can make informed decisions about the most appropriate techniques for their specific research questions and contribute to the generation of more robust and comparable lipidomics data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 17:0-14:1 PG-d5 (1-heptadecanoyl-2-(14:1-d5)myristoleoyl-sn-glycero-3-phospho-rac-glycerol) is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Chemical and Safety Data Overview

PropertyInformationSource
Chemical Name 1-heptadecanoyl-2-(14:1-d5)myristoleoyl-sn-glycero-3-phospho-rac-glycerolN/A
Synonyms This compoundN/A
CAS Number Not readily availableN/A
Physical State Likely a solid or in solutionGeneral knowledge of similar lipids
Known Hazards May cause skin and eye irritation.[2][3] May be harmful if swallowed or inhaled.[4] Handle in accordance with good industrial hygiene and safety practices.[3]SDS for similar PG compounds[2][3][4]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area.[2] Keep away from sources of ignition.[2] Recommended storage at -20°C.SDS for similar PG compounds[2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[2][5] Use in a well-ventilated area or with respiratory protection.[4][5]General laboratory safety guidelines[2][4][5]

Standard Disposal Protocol for this compound

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

Step 1: Waste Identification and Segregation

  • Treat all unused this compound and materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.[1]

  • Segregate the waste at the point of generation to prevent reactions with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]

Step 2: Containerization

  • Use a chemically compatible, leak-proof container for waste collection. The container must have a secure, tight-fitting lid.[7][8]

  • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] List all constituents if it is a mixed waste.

  • Keep the waste container closed at all times, except when adding waste.[1][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Regularly inspect the SAA for any signs of container leakage or degradation.[7]

Step 4: Waste Pickup and Disposal

  • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][9]

  • Complete all required waste disposal forms with accurate information about the chemical and its quantity.[6]

Empty Container Disposal

  • An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash, depending on institutional policies.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G start Start: this compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes is_empty_container Is it an empty product container? is_contaminated->is_empty_container No segregate Segregate from Incompatible Waste hazardous_waste->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store_saa Store in Designated Satellite Accumulation Area containerize->store_saa ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end is_empty_container->end No triple_rinse Triple-Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->containerize dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash dispose_trash->end

References

Essential Safety and Operational Guide for 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 17:0-14:1 PG-d5, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. This deuterated phospholipid is typically supplied in an organic solvent, and as such, the primary hazards are associated with the solvent.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure user safety when handling this compound and its solvent. The following table summarizes the required PPE.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.Protects against splashes of the chemical solution.ANSI Z87.1
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the potentially toxic and irritating solution.EN 374 (Gloves)
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.Protects against the inhalation of potentially toxic and irritating solvent vapors.NIOSH approved

Safe Handling and Operational Protocol

All operations involving this compound must be performed with the assumption that the material and its solvent are hazardous. The following procedural steps are designed to minimize exposure and maintain the integrity of the product.

Storage

Deuterated lipids require specific storage conditions to ensure their stability.[1] For lipids dissolved in an organic solvent, a storage temperature of -20°C ± 4°C is recommended.[1] It is crucial to store these solutions in glass containers with Teflon-lined closures to prevent contamination from plasticizers that can leach from plastic containers.[1]

Handling and Use
  • Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. All necessary PPE must be worn correctly.

  • Equilibration : Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to degradation of the lipid.[1]

  • Aliquoting : Use only glass or stainless steel syringes or pipettes to transfer the solution. Plastic pipette tips should be avoided as they can introduce impurities.

  • Solvent Removal (if necessary) : If the lipid is required in a dry form, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen or argon) in a fume hood.[2] The container may cool during this process; holding it in your hand can provide gentle warming.[2] For complete removal of the solvent, the use of a vacuum system for 1-2 hours is recommended.[2]

G cluster_storage Storage cluster_handling Handling cluster_use Use storage_temp Store at -20°C ± 4°C storage_container Glass container with Teflon-lined cap ppe Don Appropriate PPE storage_container->ppe warm_vial Warm Vial to Room Temperature ppe->warm_vial transfer Aliquot with Glass or Steel Pipette warm_vial->transfer experiment Perform Experiment in Chemical Fume Hood transfer->experiment transfer->experiment evaporate Evaporate Solvent (if required) experiment->evaporate

Fig. 1: Operational workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. The waste is considered hazardous due to the organic solvent.

Waste Segregation and Collection
  • Waste Categorization : The solvent used for this compound is typically a halogenated (e.g., chloroform) or non-halogenated (e.g., methanol) organic solvent. It is imperative to segregate these waste streams.[3][4]

  • Waste Containers : Use designated, leak-proof hazardous waste containers that are compatible with the solvent.[5] Containers should be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Halogenated Organic Solvent Waste containing this compound").

  • Collection : All materials that have come into contact with the lipid solution, including gloves, absorbent pads, and empty vials, must be disposed of as hazardous waste.

Disposal Procedure
  • Container Management : Keep waste containers securely closed when not in use. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Storage of Waste : Store waste containers in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Final Disposal : Arrange for the collection of the hazardous waste by a certified professional disposal service. Never dispose of the lipid solution or contaminated materials down the drain or in the regular trash.[6]

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal liquid_waste Unused Lipid Solution solid_waste Contaminated Materials (Gloves, Vials, etc.) halogenated Halogenated Waste Container liquid_waste->halogenated non_halogenated Non-Halogenated Waste Container liquid_waste->non_halogenated solid_waste->halogenated solid_waste->non_halogenated label_waste Label Container Clearly store_waste Store in Satellite Accumulation Area label_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal

Fig. 2: Disposal plan for this compound and associated waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.